molecular formula C18H26O3 B15593075 Tanzawaic acid E

Tanzawaic acid E

Cat. No.: B15593075
M. Wt: 290.4 g/mol
InChI Key: GGRDDTWLVPZMAU-GRMGSOJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanzawaic acid E has been reported in Penicillium citrinum and Penicillium steckii with data available.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid

InChI

InChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13+,14-,15-,17-,18+/m0/s1

InChI Key

GGRDDTWLVPZMAU-GRMGSOJRSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Tanzawaic Acid E: A Technical Guide to its Natural Sourcing from Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tanzawaic acid E, a polyketide natural product with promising biological activities, focusing on its natural sourcing from various Penicillium species. This document details the isolation, quantification, and biosynthetic origins of this compound, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound

Tanzawaic acids are a class of fungal secondary metabolites characterized by a distinctive trans-decalin ring system linked to a pentadienoic acid side chain. Among them, this compound has garnered significant interest due to its potential therapeutic applications. First identified from marine-derived and soil-dwelling Penicillium species, this compound is a product of a complex fungal biosynthetic pathway. Understanding its natural production is paramount for sustainable sourcing and future semi-synthetic modifications.

Natural Sources and Quantitative Data

This compound has been successfully isolated from several strains of Penicillium, highlighting the genus as a robust source for this natural product. The producing organisms are often found in unique ecological niches, from marine environments to terrestrial soils. Quantitative data from key studies are summarized below to provide a comparative overview of production yields.

Penicillium SpeciesStrain IDSource of IsolationCulture Volume (L)Crude Extract Yield (g)Isolated this compound Yield (mg)Reference
Penicillium sp.IBWF104-06Soil Sample14.52.2Not explicitly quantified, but isolated alongside Tanzawaic acids I (7.7 mg) and J (12.6 mg)[1]Sandjo et al., 2014
Penicillium sp.CF07370Marine-derivedNot SpecifiedNot SpecifiedIsolated and characterized, but specific yield not provided in the abstract[2]Cardoso-Martínez et al., 2015
Penicillium steckii108YD142Marine SpongeNot SpecifiedNot SpecifiedIsolated alongside other Tanzawaic acid derivatives; specific yield not provided in the abstract[3][4]Shin et al., 2016

Note: The quantification of this compound is not always explicitly reported in the primary literature, often being grouped with other isolated analogues. The data presented represents the most detailed information available from the cited sources.

Experimental Protocols: From Fungal Culture to Pure Compound

The isolation and purification of this compound from Penicillium cultures involve a multi-step process, beginning with fungal fermentation followed by extraction and chromatographic separation. The following protocols are synthesized from methodologies reported in the literature.

Fungal Fermentation

A generalized workflow for the cultivation of Penicillium species for the production of Tanzawaic acids is depicted below.

G cluster_fermentation Fungal Fermentation Workflow start Pure Culture of Penicillium sp. agar Inoculation onto Agar Plates (e.g., PDA) start->agar Step 1 incubation1 Incubation (e.g., 7 days at 28°C) agar->incubation1 Step 2 liquid_culture Transfer of Mycelial Plugs to Liquid Medium incubation1->liquid_culture Step 3 incubation2 Shake Flask Incubation (e.g., 13 days) liquid_culture->incubation2 Step 4 harvest Harvesting of Culture Broth and Mycelium incubation2->harvest Step 5

Fungal Fermentation Workflow for Tanzawaic Acid Production.
Extraction and Purification

Following fermentation, the culture broth and mycelium are separated. The bioactive metabolites, including this compound, are then extracted and purified.

Protocol based on Sandjo et al., 2014:

  • Extraction: The culture fluid (14.5 L) is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate (B1210297) (10 L)[1].

  • Concentration: The organic solvent is evaporated under reduced pressure to yield an oily crude extract (e.g., 2.2 g)[1].

  • Initial Chromatographic Separation: The crude extract is subjected to silica (B1680970) gel column chromatography. Elution with a suitable solvent system (e.g., a gradient of cyclohexane/ethyl acetate) is used to fractionate the extract[1].

  • Further Purification: Fractions containing Tanzawaic acids are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds[1].

The general workflow for extraction and purification is illustrated below.

G cluster_extraction Extraction and Purification Workflow start Harvested Fungal Culture filtration Filtration to Separate Mycelium and Broth start->filtration extraction Solvent Extraction of Culture Broth (e.g., Ethyl Acetate) filtration->extraction concentration Evaporation to Yield Crude Extract extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound

General Workflow for the Extraction and Purification of this compound.

Biosynthesis of this compound

The biosynthesis of Tanzawaic acids in Penicillium is a fascinating example of fungal polyketide metabolism. The core decalin structure is assembled by a highly reducing polyketide synthase (PKS), with a key intramolecular Diels-Alder reaction forming the characteristic bicyclic system.

A recent study has identified the polyketide synthase gene, PsPKS1, in Penicillium steckii as being responsible for the biosynthesis of Tanzawaic acids[5]. Inactivation of this gene resulted in the complete cessation of Tanzawaic acid production, confirming its central role in the pathway[5].

The proposed biosynthetic pathway begins with the assembly of a linear polyketide chain by PsPKS1. This polyene intermediate then undergoes a stereoselective intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form the trans-decalin scaffold. Subsequent tailoring enzymes are presumed to be responsible for the final structural modifications that lead to this compound and its analogues.

G cluster_biosynthesis Proposed Biosynthetic Pathway of Tanzawaic Acid Decalin Core start Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PsPKS1) start->pks polyene Linear Polyene Intermediate pks->polyene diels_alder Intramolecular Diels-Alder Reaction polyene->diels_alder decalin trans-Decalin Scaffold diels_alder->decalin tailoring Tailoring Enzymes (e.g., Oxidation, Acylation) decalin->tailoring tae This compound tailoring->tae

Key Steps in the Biosynthesis of the Tanzawaic Acid Scaffold.

Conclusion

This compound, a structurally intriguing polyketide, is a natural product of various Penicillium species. This guide has provided a detailed overview of its natural sources, available quantitative data, and the methodologies for its isolation and purification. Furthermore, the elucidation of the biosynthetic pathway, particularly the identification of the responsible polyketide synthase, opens up avenues for future metabolic engineering efforts to enhance the production of this and related bioactive compounds. The information compiled herein serves as a valuable resource for the scientific community engaged in the exploration and development of novel therapeutics from fungal sources.

References

A Technical Guide to the Isolation of Tanzawaic Acid E from Marine-Derived Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for isolating Tanzawaic acid E, a polyketide natural product, from marine-derived fungal sources. Tanzawaic acids, a class of decalin-containing compounds, have garnered significant interest due to their diverse and potent biological activities. This guide details the fermentation, extraction, purification, and characterization of this compound, presenting the information in a structured format for researchers in natural product chemistry and drug discovery.

Fungal Strain and Fermentation

This compound has been successfully isolated from fungi belonging to the genus Penicillium. Specifically, strains identified as Penicillium sp. SF-6013 and strain CF07370 have been reported as producers of this compound.[1][2][3][4][5] The initial step in the isolation process is the cultivation of the fungal strain to generate a sufficient quantity of biomass and secondary metabolites.

Experimental Protocol: Fungal Culture

A detailed protocol for the cultivation of the Penicillium sp. is outlined below. This procedure is a representative method and may require optimization based on the specific fungal strain and laboratory conditions.

  • Strain Activation: A pure culture of the Penicillium sp. is obtained from a preserved stock (e.g., cryopreserved at -70°C).

  • Media Preparation: Potato Dextrose Agar (PDA) medium containing seawater is prepared and sterilized.

  • Inoculation and Incubation: The fungal strain is inoculated onto the PDA plates using a spread plate method.[3] The plates are then incubated at 25°C for a period of 14 days to allow for sufficient growth and metabolite production.[3]

  • Liquid Culture (for large-scale production): For larger scale production, the fungus is typically cultured in a liquid medium such as Bennett's medium. The culture is incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., seven days) with continuous agitation to ensure proper aeration and nutrient distribution.[6]

Extraction and Isolation of this compound

Following the fermentation period, the next phase involves the extraction of the secondary metabolites from the fungal culture and the subsequent purification of this compound. This is a multi-step process that employs various chromatographic techniques.

Experimental Protocol: Extraction and Purification
  • Extraction: The entire culture (both the mycelia and the broth) is extracted with an organic solvent, typically ethyl acetate (B1210297). This is done to partition the organic-soluble metabolites, including this compound, from the aqueous culture medium.

  • Concentration: The ethyl acetate extract is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Initial Fractionation (Flash Chromatography): The crude extract is subjected to flash open column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification (High-Performance Liquid Chromatography - HPLC): Fractions containing this compound are pooled, concentrated, and further purified using reversed-phase High-Performance Liquid Chromatography (HPLC).[6] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification: The collected fraction is concentrated to yield pure this compound. The purity is confirmed by analytical HPLC and spectroscopic methods.

Visualization of the Isolation Workflow

Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification Fungal_Culture Penicillium sp. Culture Solvent_Extraction Ethyl Acetate Extraction Fungal_Culture->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Flash_Chromatography Flash Chromatography (Silica Gel) Concentration->Flash_Chromatography HPLC Reversed-Phase HPLC (C18) Flash_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation and Data

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for this compound
Data Type Description
Molecular Formula C18H28O3
1H NMR The 1H NMR spectrum of this compound would show characteristic signals for olefinic protons of the pentadienoic acid side chain, methine and methylene (B1212753) protons of the decalin core, and methyl groups.
13C NMR The 13C NMR spectrum would display signals corresponding to a carboxylic acid carbonyl, olefinic carbons, and aliphatic carbons of the decalin ring system.
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Note: Specific chemical shift values for this compound would be determined from the actual spectra obtained.

Biological Activity

Tanzawaic acids have been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects.[1][2][3][4][5][6] The anti-inflammatory properties of some tanzawaic acid derivatives have been linked to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is often associated with the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Anti-inflammatory Signaling Pathway

The diagram below illustrates a simplified signaling pathway for the anti-inflammatory action of Tanzawaic acids.

Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage activates Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) Macrophage->Signaling_Cascade iNOS_COX2 iNOS & COX-2 Gene Expression Signaling_Cascade->iNOS_COX2 induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Pro_inflammatory_Mediators leads to production of Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Tanzawaic_Acid Tanzawaic Acid Tanzawaic_Acid->Signaling_Cascade inhibits

Caption: Simplified anti-inflammatory signaling pathway of Tanzawaic acids.

Bioactivity Data for Related Tanzawaic Acids
Compound Activity Cell Line IC50 (µM) Reference
Tanzawaic Acid ANO Production InhibitionBV-27.1[3][5]
Tanzawaic Acid ANO Production InhibitionRAW264.727.0[3]
Tanzawaic Acid BNO Production InhibitionBV-242.5[3][5]
Tanzawaic Acid APTP1B Inhibition-8.2[3][5]
Tanzawaic Acid BPTP1B Inhibition-8.2[3][5]

This table summarizes some of the reported biological activities of Tanzawaic acids A and B, which are structurally related to this compound.

Conclusion

The isolation of this compound from marine-derived Penicillium species presents a viable route to obtaining this and other related bioactive compounds. The methodologies outlined in this guide, from fungal fermentation to chromatographic purification and structural elucidation, provide a framework for researchers to successfully isolate and study these promising natural products. The diverse biological activities of the tanzawaic acid class of compounds underscore their potential as leads for the development of new therapeutic agents.

References

Spectroscopic Profile of Tanzawaic Acid E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the spectroscopic data of Tanzawaic acid E, a polyketide natural product. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

This compound, with the molecular formula C₁₈H₂₆O₃, belongs to a class of secondary metabolites produced by fungi of the Penicillium genus. Its structure has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of a molecule. For this compound, the mass spectrometry data provides a precise measurement of its molecular weight.

IonCalculated m/zObserved m/z
[M-H]⁻289.1809289.1809

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz and 75 MHz, respectively. This data is critical for confirming the structure and stereochemistry of the molecule.

¹H NMR Data (300 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
25.79d15.7
37.25dd15.7, 10.0
46.22dd15.0, 10.0
56.00d15.0
72.10m
81.45m
91.00m
101.55m
111.25, 1.95m
121.35m
131.15, 1.85m
143.65t2.8
160.92d6.5
170.85d6.8
180.82s
¹³C NMR Data (75 MHz, CDCl₃)
Positionδ (ppm)
1171.8
2121.2
3145.2
4128.8
5149.5
641.8
749.3
836.9
926.8
1038.8
1128.1
1234.9
1325.1
1474.9
1539.8
1621.5
1719.8
1814.2

Experimental Protocols

The spectroscopic data for this compound was obtained following the isolation of the compound from a marine-derived strain of Penicillium steckii.

Isolation and Purification

The fungal strain was cultured on a suitable medium, after which the mycelium and broth were extracted with an organic solvent such as ethyl acetate. The crude extract was then subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in negative ion mode.

Logical Workflow for Natural Product Characterization

The process of identifying and characterizing a novel natural product like this compound follows a structured workflow, from initial discovery to detailed structural elucidation.

Natural_Product_Workflow cluster_0 Discovery and Isolation cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation and Confirmation A Sample Collection (e.g., Marine Fungus) B Cultivation and Fermentation A->B C Extraction B->C D Chromatographic Separation (Column, HPLC) C->D E Mass Spectrometry (MS) - Molecular Formula D->E F 1D NMR Spectroscopy (¹H, ¹³C) - Functional Groups, Carbon Skeleton D->F H Data Interpretation and Structure Proposal E->H G 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity, Structure Assembly F->G G->H I Stereochemical Analysis (NOESY, X-ray Crystallography) H->I J Final Structure Confirmation I->J

Elucidation of the Absolute Configuration of Tanzawaic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies and data utilized in the determination of the absolute configuration of Tanzawaic acid E, a polyketide natural product. The elucidation of the precise three-dimensional atomic arrangement is a critical step in the characterization of natural products, underpinning structure-activity relationship (SAR) studies and enabling further drug development efforts. The determination for this compound was achieved through a combination of spectroscopic and crystallographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Spectroscopic Data Analysis

The foundational step in the structural elucidation of this compound involved comprehensive analysis of its spectroscopic data. 1D and 2D NMR experiments were pivotal in establishing the planar structure and relative stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1171.2-
2122.15.83 (d, 15.2)
3145.97.28 (dd, 15.2, 11.0)
4128.56.45 (dd, 15.2, 11.0)
5144.86.09 (d, 15.2)
640.22.45 (m)
734.51.85 (m), 1.20 (m)
836.11.65 (m)
949.81.40 (m)
1038.51.95 (m)
1142.11.60 (m), 1.15 (m)
1227.81.75 (m)
1373.13.80 (br s)
14126.25.40 (br s)
15138.9-
1621.31.70 (s)
1723.10.95 (d, 6.8)
1816.50.85 (d, 6.8)

Note: NMR data were obtained in CDCl₃. Chemical shifts are reported in ppm.

Determination of Relative Stereochemistry via NOESY

The relative configuration of the stereogenic centers in this compound was established through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations reveal the spatial proximity of protons, allowing for the deduction of their relative orientations. The relative configuration of this compound was determined by analysis of NOESY data, which showed correlations consistent with that of other members of the tanzawaic acid family whose relative stereochemistry has been extensively studied[1].

Below is a logical diagram illustrating the workflow for determining the relative stereochemistry using NOESY data.

cluster_0 NOESY Data Interpretation A Acquire 2D NOESY Spectrum B Identify Key Cross-Peaks A->B Signal Processing C Correlate Spatially Proximate Protons B->C Spectral Analysis D Propose Relative Configuration C->D Structural Deduction

Workflow for Relative Stereochemistry Determination.

Absolute Configuration by Single-Crystal X-ray Diffraction

The definitive determination of the absolute configuration of this compound was accomplished through single-crystal X-ray diffraction analysis.[2][3] This powerful technique provides the precise three-dimensional coordinates of each atom in the crystal lattice, unequivocally establishing the absolute stereochemistry.

Table 2: Crystallographic Data for this compound [3]

ParameterValue
CCDC Number962066
Empirical FormulaC₁₈H₂₆O₃
Formula Weight290.40 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)8.8767(4)
b (Å)12.3684(7)
c (Å)14.9989(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)1644.3(2)
Z4
Calculated Density (Mg/m³)1.172
Absorption Coefficient (mm⁻¹)0.61
F(000)632

The logical process for determining the absolute configuration from X-ray diffraction data is outlined below.

cluster_1 X-ray Crystallography Workflow X1 Crystal Growth X2 X-ray Diffraction Data Collection X1->X2 Mounting X3 Structure Solution and Refinement X2->X3 Data Processing X4 Determination of Absolute Configuration X3->X4 Flack Parameter Analysis

References

Physical and chemical properties of Tanzawaic acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid E is a polyketide natural product isolated from the fungus Penicillium steckii.[1][2] As a member of the tanzawaic acid family, it shares a characteristic trans-decalinpentanoic acid skeleton.[2][3] While research into the specific biological activities of this compound is ongoing, related compounds in this class have demonstrated a range of biological effects, including anti-inflammatory and conjugation-inhibiting properties, suggesting potential therapeutic applications.[3][4] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its isolation and characterization, and a discussion of potential biological signaling pathways based on the activities of related compounds.

Physical and Chemical Properties

This compound is a carboxylic acid that typically presents as a solid at room temperature.[1] Its structure has been elucidated through spectroscopic methods and confirmed by X-ray crystallography.[3]

PropertyValueReference
Molecular Formula C₁₈H₂₆O₃[1]
Molecular Weight 290.40 g/mol [1]
Appearance Solid[1]
Melting Point Not reported in the literature
Boiling Point Not reported in the literature
Solubility May dissolve in DMSO and other common organic solvents such as ethanol (B145695) and DMF.[1]
Spectral Data

The structural confirmation of this compound has been established through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not explicitly available in a tabular format in the provided search results. The primary literature (Sandjo et al., 2014) contains the spectral data.

¹³C NMR Spectral Data

Atom No.Chemical Shift (δ) ppm
Data not explicitly available in a tabular format in the provided search results. The primary literature (Sandjo et al., 2014) contains the spectral data.

Experimental Protocols

Isolation and Purification of this compound from Penicillium steckii

The following protocol is a generalized procedure based on methodologies reported for the isolation of tanzawaic acids from Penicillium species.[5][6][7]

1. Fungal Cultivation:

  • Inoculate Penicillium steckii on a suitable solid or liquid medium (e.g., Potato Dextrose Agar (B569324) or Potato Dextrose Broth).

  • Incubate the culture at 25 °C for 14-21 days to allow for sufficient growth and production of secondary metabolites.

2. Extraction:

  • If using a solid medium, dice the agar and submerge it in a suitable organic solvent such as ethyl acetate.

  • If using a liquid medium, perform a liquid-liquid extraction with ethyl acetate.

  • Agitate the mixture for several hours to ensure thorough extraction of the fungal metabolites.

  • Separate the organic layer and repeat the extraction process on the fungal material to maximize the yield.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Flash Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a silica (B1680970) gel flash column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the fractions containing the compound of interest from the flash chromatography.

    • Concentrate the pooled fractions under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., methanol).

    • Purify the sample using a semi-preparative or preparative RP-HPLC column (e.g., C18).

    • Elute with a suitable mobile phase, such as a gradient of methanol (B129727) and water, to isolate pure this compound.

4. Structure Verification:

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Inoculate and grow Penicillium steckii extraction Extract with Ethyl Acetate cultivation->extraction evaporation Evaporate Solvent extraction->evaporation flash_chrom Flash Column Chromatography evaporation->flash_chrom hplc Reversed-Phase HPLC flash_chrom->hplc analysis NMR and Mass Spectrometry hplc->analysis

Potential Biological Activity and Signaling Pathways

While the specific biological activities and mechanisms of action for this compound have not been extensively reported, several other members of the tanzawaic acid family exhibit notable biological effects, primarily anti-inflammatory and antimicrobial activities.[3][5] These activities provide a basis for hypothesizing the potential mechanisms of this compound.

Anti-inflammatory Activity of Related Tanzawaic Acids

Studies on other tanzawaic acids, such as Tanzawaic acid Q, have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5] These are key enzymes in the inflammatory response.

The expression of iNOS and COX-2 is regulated by transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Therefore, it is plausible that tanzawaic acids may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Hypothetical Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound could potentially interfere with this pathway at several points, such as inhibiting IκB degradation or blocking the nuclear translocation of NF-κB.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; TLR4 [label="TLR4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; IkB [label="IκB", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; IkB_p [label="p-IκB (Degradation)", fillcolor="#F1F3F4", fontcolor="#5F6368", style=dashed, color="#5F6368"]; NFkB_nuc [label="NF-κB (Nuclear)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Genes [label="Pro-inflammatory Gene\nTranscription (iNOS, COX-2)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Tanzawaic_E [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335", style=bold];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; IKK -> IkB [label=" Phosphorylation", color="#5F6368"]; IkB -> IkB_p [style=dashed, color="#5F6368"]; IkB_p -> NFkB [label=" Releases", style=dashed, color="#5F6368"]; NFkB -> NFkB_nuc [label=" Translocation", color="#5F6368"]; NFkB_nuc -> Genes [label=" Activates", color="#5F6368"];

// Inhibition Tanzawaic_E -> IKK [label=" Inhibition?", color="#EA4335", style=dashed, arrowhead=tee]; Tanzawaic_E -> NFkB_nuc [label=" Inhibition?", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: Potential NF-κB Pathway Inhibition.

Disclaimer: The signaling pathway diagram represents a hypothetical mechanism of action for this compound based on the known activities of related compounds. Further research is required to validate this proposed mechanism for this compound.

Conclusion

This compound is a fungal polyketide with a well-defined chemical structure. While specific physical properties such as its melting point are yet to be reported, its fundamental chemical characteristics are established. The provided experimental framework offers a basis for its isolation and purification for further study. The biological activities of its congeners, particularly their anti-inflammatory effects, suggest that this compound may be a valuable molecule for further investigation in drug discovery and development, with the NF-κB signaling pathway being a probable target for its mechanism of action. Future research should focus on elucidating the specific biological targets of this compound to fully understand its therapeutic potential.

References

A Technical Guide to the Biosynthesis of the Tanzawaic Acid Decalin Ring Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway leading to the formation of the decalin ring, the characteristic structural core of tanzawaic acids. Tanzawaic acids are a family of polyketide natural products produced by various fungal species, notably from the genus Penicillium.[1][2] These compounds have garnered interest for their diverse biological activities, including antifungal, anti-inflammatory, and protein tyrosine phosphatase 1B (PTP1B) inhibitory properties.[3][4][5] The central focus of this guide is the enzymatic machinery and the proposed chemical logic governing the construction of the trans-decalin scaffold.

The Proposed Biosynthetic Pathway: A Polyketide Foundation

The biosynthesis of tanzawaic acids originates from the polyketide pathway.[3] The formation of the decalin ring is hypothesized to occur via a key intramolecular Diels-Alder [4+2] cycloaddition reaction.[3][6] This process begins with the synthesis of a linear polyketide chain by a Polyketide Synthase (PKS). This precursor is programmed to contain a specific arrangement of conjugated double bonds (a diene and a dienophile) separated by a linker, priming it for cyclization.[7] The enzyme-catalyzed cycloaddition then forms the bicyclic decalin core, which is subsequently modified by other enzymes to produce the various tanzawaic acid analogs.

// Nodes AcetylCoA [label="Acetyl-CoA + Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide Synthase\n(PsPKS1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LinearPolyketide [label="Linear Polyketide Precursor\n(Triene)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAase [label="Putative\nDiels-Alderase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DecalinRing [label="trans-Decalin Ring\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; PostModification [label="Tailoring Enzymes\n(e.g., oxidoreductases)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TanzawaicAcid [label="Tanzawaic Acid A", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", peripheries=2];

// Edges AcetylCoA -> PKS [label="Substrates"]; PKS -> LinearPolyketide [label="Synthesis"]; LinearPolyketide -> DAase [label="[4+2] Cycloaddition"]; DAase -> DecalinRing; DecalinRing -> PostModification [label="Further Modification"]; PostModification -> TanzawaicAcid; }

Caption: Proposed biosynthetic pathway for the tanzawaic acid decalin core.

Key Enzymatic Players

The construction of the tanzawaic acid scaffold relies on a coordinated series of enzymatic reactions. While not all enzymes have been biochemically characterized, genetic studies have provided significant insights.

Genetic studies in Penicillium steckii IBWF104-06 have successfully identified the primary enzyme responsible for synthesizing the polyketide backbone of tanzawaic acids.[8] Through a process of gene inactivation, a specific polyketide synthase, PsPKS1 , was confirmed as essential for production.[1][8]

  • Function : PsPKS1 is a type I iterative PKS that assembles the linear polyketide chain from simple acyl-CoA precursors. Its programmed domain architecture dictates the chain length and the pattern of ketoreduction and dehydration steps, ultimately creating the necessary triene substrate for the subsequent cyclization.[7]

  • Evidence : A knockout mutant (ΔPspks1) was generated, which completely abolished the production of tanzawaic acids.[8] The production was restored when the PsPKS1 gene was reintroduced into the mutant strain, confirming its definitive role.[8]

The formation of the decalin ring via an intramolecular Diels-Alder (IMDA) reaction is a common strategy in fungal secondary metabolism.[6][9] These reactions are often catalyzed by enzymes known as Diels-Alderases (DAases) to control the regio- and stereoselectivity of the cyclization.[6][10] For tanzawaic acids, which feature a trans-decalin scaffold, a specific DAase is presumed to catalyze this key step.[11]

While the specific DAase for tanzawaic acid biosynthesis has not yet been isolated and characterized, its existence is strongly implied by the stereospecificity of the product. In fungal biosynthetic gene clusters, DAases are often found encoded near the PKS gene.[6][7] These enzymes belong to an emerging family of pericyclases that provide a catalytic pocket to facilitate the [4+2] cycloaddition, lowering the activation energy and ensuring the correct stereochemical outcome.[1][7]

Genetic Evidence and Experimental Verification

The identification of the PsPKS1 gene provides a clear example of the experimental workflow used to link genes to specific metabolic products in fungi.

// Nodes start [label="Observation:\nP. steckii produces\ntanzawaic acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; genome_mining [label="Genome Mining:\nIdentify candidate PKS genes\n(PsPKS1, PsPKS2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; knockout [label="Gene Inactivation:\nCreate knockout mutants\n(ΔPsPKS1, ΔPsPKS2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Metabolite Analysis (HPLC):\nCompare wild-type vs. mutants", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Result:\nΔPsPKS1 shows no\ntanzawaic acid production", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reintegration [label="Confirmation:\nReintegrate PsPKS1 into\nΔPsPKS1 mutant", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_confirm [label="Final Analysis (HPLC):\nProduction of tanzawaic\nacids is restored", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion:\nPsPKS1 is responsible for\ntanzawaic acid biosynthesis", shape=ellipse, peripheries=2, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> genome_mining; genome_mining -> knockout; knockout -> analysis; analysis -> result; result -> reintegration [label="Confirm function"]; reintegration -> final_confirm; final_confirm -> conclusion; }

Caption: Experimental logic for identifying the tanzawaic acid PKS gene.

Summary of Genetic and Biosynthetic Data

Quantitative data on the enzyme kinetics for the tanzawaic acid pathway are not currently available in the public literature. However, the key genetic components identified in Penicillium steckii can be summarized.

GeneProposed FunctionOrganismEvidenceReference(s)
PsPKS1 Polyketide SynthasePenicillium steckiiGene knockout abolishes tanzawaic acid production[1],[8]
(Putative) Diels-AlderasePenicillium speciesInferred from stereospecific trans-decalin product[3],[6],[11]

Experimental Protocols

The cornerstone experiment for elucidating the tanzawaic acid pathway was the targeted inactivation of the PsPKS1 gene. Below is a generalized protocol based on standard methodologies for filamentous fungi.

Protocol: Targeted Gene Inactivation in Penicillium steckii

  • Construct the Gene Replacement Cassette:

    • Amplify via PCR the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene (PsPKS1).

    • Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).

    • Assemble the three fragments (5'-flank -> hph marker -> 3'-flank) using fusion PCR or Gibson assembly into a suitable plasmid vector. This cassette is designed to integrate into the fungal genome at the PsPKS1 locus via homologous recombination, replacing the native gene.

  • Protoplast Preparation:

    • Grow a fresh culture of wild-type P. steckii in liquid medium.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M KCl).

    • Resuspend the mycelia in the osmotic stabilizer containing a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) to digest the fungal cell wall.

    • Incubate until a sufficient number of spherical protoplasts are formed.

    • Separate protoplasts from mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by gentle centrifugation and wash with STC buffer (Sorbitol, Tris-HCl, CaCl2).

  • Protoplast Transformation:

    • Resuspend the washed protoplasts in STC buffer.

    • Add the gene replacement cassette DNA (linearized or as a plasmid).

    • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) to induce DNA uptake.

    • Incubate on ice.

    • Plate the transformation mixture onto regeneration agar (B569324) (containing an osmotic stabilizer and the selective antibiotic, e.g., hygromycin B).

  • Selection and Verification of Transformants:

    • Incubate plates until resistant colonies appear.

    • Isolate individual transformants and transfer to new selective plates for purification.

    • Confirm successful gene replacement via diagnostic PCR using primers that bind outside the flanking regions and within the marker gene. A successful knockout will yield a different band size compared to the wild-type locus.

  • Metabolite Analysis:

    • Cultivate the wild-type strain and confirmed ΔPspks1 mutants under conditions known to induce tanzawaic acid production.

    • Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector or mass spectrometry (MS) to compare the metabolite profiles. The absence of peaks corresponding to tanzawaic acids in the mutant extract confirms the gene's function.

Conclusion and Future Directions

The biosynthesis of the tanzawaic acid decalin ring is a fascinating example of programmed polyketide synthesis coupled with a stereoselective intramolecular cycloaddition. Genetic evidence has unequivocally identified the polyketide synthase PsPKS1 as the starting point for this pathway.[8] However, significant knowledge gaps remain.

Future research should prioritize the identification and biochemical characterization of the putative Diels-Alderase responsible for forming the decalin ring. The heterologous expression of the P. steckii biosynthetic gene cluster in a model host like Aspergillus nidulans could facilitate the isolation of intermediates and the characterization of individual enzymes. A detailed understanding of the DAase mechanism, including its structure and substrate specificity, would not only complete our knowledge of tanzawaic acid biosynthesis but also provide a valuable enzymatic tool for synthetic biology and the chemoenzymatic production of novel decalin-containing compounds for drug development.

References

The Genetic Blueprint for Tanzawaic Acid: A Technical Guide to its Polyketide Synthase-Driven Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development focused on the biosynthesis of tanzawaic acids. These fungal polyketides, known for their characteristic trans-decalin core, have garnered interest for their diverse biological activities. This document details the pivotal role of Polyketide Synthase (PKS) genes, outlines the proposed biosynthetic pathway, presents key experimental data, and provides methodologies for the genetic manipulation and analysis of their production.

Executive Summary

Tanzawaic acids are a family of polyketide natural products isolated from fungi, most notably from species of the genus Penicillium. Their biosynthesis is orchestrated by a dedicated gene cluster, at the heart of which lies a highly reducing Type I Polyketide Synthase (PKS). Research has identified the specific PKS gene, PsPKS1, in Penicillium steckii as indispensable for the production of the tanzawaic acid scaffold. Genetic knockout of this single gene completely abolishes the production of tanzawaic acids, confirming its central role in the biosynthetic pathway. The formation of the signature decalin ring is hypothesized to occur via an enzyme-catalyzed, intramolecular Diels-Alder cycloaddition. This guide synthesizes the current knowledge on the genetic and biochemical basis of tanzawaic acid production.

The Tanzawaic Acid Biosynthetic Gene Cluster (BGC)

The production of tanzawaic acids is governed by a biosynthetic gene cluster (BGC). While the full extent and composition of the cluster are still under investigation, the core enzyme has been definitively identified.

Core Synthetase:

  • PsPKS1: A highly reducing Type I Polyketide Synthase (HR-PKS) found in Penicillium steckii. This enzyme is responsible for the iterative condensation of acyl-CoA precursors to form the linear polyene backbone of the tanzawaic acid molecule.[1][2]

Ancillary Enzymes (Putative): Based on the biosynthesis of similar decalin-containing polyketides, the PsPKS1 gene cluster is hypothesized to contain genes encoding for:

  • Diels-Alderase: An enzyme predicted to catalyze the critical intramolecular [4+2] cycloaddition of the linear polyene precursor to form the stereochemically complex decalin scaffold.

  • Tailoring Enzymes: Additional enzymes such as P450 monooxygenases, reductases, or transferases that modify the decalin core to generate the diverse family of tanzawaic acid derivatives.

Proposed Biosynthetic Pathway

The biosynthesis of tanzawaic acid is a multi-step enzymatic process, initiated by the core PKS and followed by cyclization and modification.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 Acetyl-CoA Acetyl-CoA PsPKS1 PsPKS1 (HR-Type I PKS) Acetyl-CoA->PsPKS1 Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PsPKS1 Extender Units Linear_Polyene Linear Polyene Intermediate PsPKS1->Linear_Polyene Iterative Condensation Diels_Alderase Putative Diels-Alderase Linear_Polyene->Diels_Alderase [4+2] Cycloaddition Decalin_Scaffold Tanzawaic Acid Decalin Scaffold Diels_Alderase->Decalin_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Reductases) Decalin_Scaffold->Tailoring_Enzymes Oxidation, Reduction, etc. Tanzawaic_Acids Tanzawaic Acid Derivatives Tailoring_Enzymes->Tanzawaic_Acids

Caption: Proposed biosynthetic pathway for tanzawaic acids.

Quantitative Analysis of Gene Function

Gene knockout studies have been instrumental in elucidating the function of PsPKS1. The deletion of this gene leads to a complete loss of tanzawaic acid production, which is restored upon reintegration of the gene. This provides definitive evidence of its essential role.

Strain GenotypeGene TargetModificationTanzawaic Acid Production
P. steckii (Wild-Type)--Detected
ΔPsPKS1 MutantPsPKS1Gene DeletionAbolished
PsPKS1 ReintegrationΔPsPKS1 locusGene Re-insertionRestored
Note: Specific production titers (e.g., in mg/L) are not detailed in the currently available literature but are qualitatively confirmed.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the study of tanzawaic acid biosynthesis.

Gene Knockout via Protoplast Transformation

The following protocol is a generalized methodology for creating gene knockouts in Penicillium species, which can be adapted for targeting PsPKS1.

G A 1. Fungal Culture Grow P. steckii mycelia in liquid PDB medium. B 2. Protoplast Generation Digest mycelial cell walls with enzyme cocktail (e.g., Lysing Enzymes, Driselase) in an osmotic stabilizer (e.g., Sorbitol, NaCl). A->B C 3. Transformation Incubate protoplasts with knockout cassette (e.g., hygromycin resistance gene flanked by homologous regions of PsPKS1) and PEG solution. B->C D 4. Regeneration & Selection Plate transformed protoplasts on regeneration medium (e.g., TB3) overlaid with selective antibiotic (e.g., Hygromycin B). C->D E 5. Mutant Verification Isolate genomic DNA from resistant colonies and confirm gene deletion via PCR and/or Southern Blot. D->E

Caption: Workflow for gene knockout in Penicillium steckii.

Detailed Steps:

  • Fungal Inoculation and Growth:

    • Inoculate Penicillium steckii spores or mycelia into 100 mL of Potato Dextrose Broth (PDB).

    • Incubate at 25-28°C with shaking (150-250 rpm) for 2-4 days until a sufficient mycelial mass is obtained.

  • Protoplast Preparation:

    • Harvest mycelia by centrifugation (e.g., 4000 rpm, 10 min, 4°C).

    • Wash the mycelial pellet with an osmotic stabilizer solution (e.g., 1.2 M Sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl₂).

    • Resuspend the mycelia in 20 mL of an enzyme solution containing an osmotic stabilizer and cell wall-degrading enzymes (e.g., 20 mg/mL Lysing Enzymes from Trichoderma harzianum, 20 mg/mL Driselase).

    • Incubate at 28-30°C with gentle shaking (50-80 rpm) for 2-4 hours, periodically checking for protoplast release using a microscope.

    • Separate protoplasts from mycelial debris by filtering through sterile Miracloth.

    • Pellet the protoplasts by centrifugation, wash twice with the osmotic stabilizer solution, and resuspend in the same solution to a final concentration of approximately 1-2 x 10⁷ protoplasts/mL.

  • PEG-Mediated Transformation:

    • To 100 µL of the protoplast suspension on ice, add 5-10 µg of the gene knockout DNA construct (e.g., a hygromycin resistance cassette flanked by ~1 kb regions homologous to the upstream and downstream sequences of the PsPKS1 gene).

    • Gently mix and add 1.25 mL of a sterile PEG solution (e.g., 25% w/v PEG 4000 in STC buffer).

    • Incubate at room temperature for 20 minutes.

    • Add the transformation mixture to 20 mL of a liquid regeneration medium (e.g., TB3).

  • Selection of Transformants:

    • Incubate the protoplast suspension overnight at 28°C with gentle shaking to allow for cell wall regeneration.

    • Plate the suspension onto solid regeneration medium containing the appropriate selective agent (e.g., 50 µg/mL Hygromycin B).

    • Incubate plates at 28°C for 5-10 days until resistant colonies appear.

  • Verification:

    • Isolate individual transformant colonies onto fresh selective media.

    • Extract genomic DNA from putative mutants.

    • Perform PCR analysis using primers flanking the PsPKS1 locus and internal to the resistance marker to confirm the correct homologous recombination event.

Metabolite Extraction and HPLC Analysis

The following protocol outlines a general method for the extraction and analysis of tanzawaic acids from fungal cultures.

1. Fungal Cultivation and Extraction:

  • Cultivate the P. steckii strain (wild-type or mutant) in a suitable production medium (e.g., Yeast Extract Sucrose Broth) for 7-14 days.

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of an organic solvent such as ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

2. HPLC Quantification:

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: A reverse-phase C18 column is typically used (e.g., Waters SunFire C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an acid modifier like 0.1% formic acid, is effective.

    • Component A: Water + 0.1% Formic Acid

    • Component B: Acetonitrile + 0.1% Formic Acid

  • Elution Program (Example):

    • Start with a 55:45 ratio of A:B, hold for 5 minutes.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where tanzawaic acids show significant absorbance (e.g., 220-340 nm).

  • Quantification: Prepare a standard curve using purified tanzawaic acid A (or another major analogue) of known concentrations. Dissolve the crude extract in methanol, filter, and inject a known volume. Calculate the concentration in the extract by comparing the peak area to the standard curve.

Conclusion and Future Perspectives

The identification of PsPKS1 as the cornerstone for tanzawaic acid production in Penicillium steckii provides a critical foundation for further research. This knowledge enables targeted genetic engineering approaches to enhance the yield of these bioactive compounds or to generate novel analogues through combinatorial biosynthesis. Future work should focus on the complete characterization of the tanzawaic acid BGC to identify and biochemically characterize the putative Diels-Alderase and other tailoring enzymes. Heterologous expression of the entire BGC in a model host like Aspergillus oryzae or Saccharomyces cerevisiae could facilitate pathway elucidation, improve production titers, and enable the synthesis of new-to-nature molecules for drug discovery pipelines.

References

The Tanzawaic Acid Family: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tanzawaic acids, a class of fungal polyketides primarily isolated from Penicillium species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of the tanzawaic acid family, with a focus on their anti-inflammatory, cytotoxic, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Anti-inflammatory Activity

Several members of the tanzawaic acid family have demonstrated significant anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3][4] This inhibition is often correlated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, crucial enzymes in the inflammatory cascade.[2][3][4] Furthermore, some tanzawaic acid derivatives have been shown to modulate the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammation.[5]

Quantitative Data for Anti-inflammatory Activity
CompoundCell LineAssayIC50 (µM)Reference
2E,4Z-tanzawaic acid DBV-2NO Production37.8[2][6]
Tanzawaic acid ABV-2NO Production7.1[2][6]
Tanzawaic acid BBV-2NO Production42.5[2][6]
Tanzawaic acid ARAW264.7NO Production27.0[2][6]
Steckwaic acid F293TNF-κB Inhibition10.4[5]
Tanzawaic acid M293TNF-κB Inhibition18.6[5]
15-O-methyltanzawaic acid M293TNF-κB Inhibition15.2[5]

Cytotoxic Activity

The cytotoxic potential of the tanzawaic acid family has been evaluated against various cancer cell lines. While some derivatives exhibit moderate cytotoxicity, others show more potent anti-proliferative effects.[3][7] The MTT assay is a commonly employed method to assess the impact of these compounds on cell viability.

Quantitative Data for Cytotoxic Activity
CompoundCell LineAssayIC50 (µM)Reference
Tanzawaic acid AHuman cell linesCytotoxicity~100[7]
Tanzawaic acid BHuman cell linesCytotoxicity~100[7]

Antimicrobial Activity

The tanzawaic acid family has demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][8] Some derivatives have also been reported to possess antimalarial and antitubercular properties.[1]

Quantitative Data for Antimicrobial Activity
CompoundOrganismAssayMIC (µg/mL)Reference
Tanzawaic acid derivativesMycobacterium tuberculosisAntitubercular6.25–25.0[1]
Dihydrobenzofuran derivativePlasmodium falciparumAntimalarial (IC50)3.76 µM[1]
Tanzawaic acid A, B, C, and RRhizopus oryzaeAntifungal-[8]

Enzyme Inhibitory Activity

A notable biological activity of certain tanzawaic acids is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][6] This makes them interesting candidates for the development of therapeutics for diabetes and obesity.

Quantitative Data for PTP1B Inhibitory Activity
CompoundEnzymeAssayIC50 (µM)Reference
Tanzawaic acid APTP1BPTP1B Inhibition8.2[2][6]
Tanzawaic acid BPTP1BPTP1B Inhibition8.2[2][6]

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of tanzawaic acid derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with 1 µg/mL of LPS for another 24 hours.

  • Griess Reaction: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Quantification: 100 µL of the cell culture medium is mixed with 100 µL of the Griess reagent, and the absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[9][10][11]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the tanzawaic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[12][13]

  • Formazan (B1609692) Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 100-130 µL of a solubilizing agent, such as DMSO.[12][13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[12][13] Cell viability is expressed as a percentage of the untreated control.

PTP1B Inhibitory Activity Assay

This assay determines the ability of tanzawaic acid derivatives to inhibit the enzymatic activity of PTP1B.

Methodology:

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., 50 mM Bis-Tris, pH 6.0), EDTA, DTT, and the PTP1B enzyme.[14]

  • Inhibitor Incubation: The test compounds (tanzawaic acid derivatives) at various concentrations are pre-incubated with the PTP1B enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 30 minutes).[14]

  • Reaction Termination and Measurement: The reaction is stopped by adding a strong base (e.g., 10 N NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[14] The inhibitory activity is calculated as a percentage of the control reaction without the inhibitor.

Signaling Pathways and Visualizations

The anti-inflammatory effects of the tanzawaic acid family are, in part, mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Tanzawaic acids can interfere with this cascade, leading to reduced production of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Tanzawaic_Acids Tanzawaic Acids Tanzawaic_Acids->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_active->Proinflammatory_Genes Induces Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins) Proinflammatory_Genes->Inflammatory_Mediators Leads to

Caption: Inhibition of the NF-κB signaling pathway by tanzawaic acids.

G Start Start: Isolate Tanzawaic Acid Derivative Bioassay Select Biological Assay (e.g., Anti-inflammatory, Cytotoxicity) Start->Bioassay AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) Bioassay->AntiInflammatory Anti-inflammatory Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassay->Cytotoxicity Cytotoxicity EnzymeInhibition Enzyme Inhibition Assay (e.g., PTP1B) Bioassay->EnzymeInhibition Enzyme Inhibition PerformAssay Perform Assay with Varying Concentrations AntiInflammatory->PerformAssay Cytotoxicity->PerformAssay EnzymeInhibition->PerformAssay DataAnalysis Data Analysis (Calculate IC50/MIC) PerformAssay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) DataAnalysis->Mechanism End End: Characterize Biological Activity Mechanism->End

Caption: General experimental workflow for evaluating tanzawaic acid bioactivity.

References

A Comprehensive Review of Tanzawaic Acid Derivatives: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tanzawaic acids and their derivatives represent a growing class of fungal polyketides with a diverse range of biological activities, making them promising candidates for further investigation in drug discovery. Isolated from various species of the fungal genus Penicillium, these compounds are characterized by a multi-substituted octalin or decalin core structure linked to a pentadienoic acid moiety. This review provides a detailed overview of the known tanzawaic acid derivatives, their biological activities, and the experimental methodologies used to evaluate their therapeutic potential.

Biological Activities of Tanzawaic Acid Derivatives

Tanzawaic acid derivatives have demonstrated a remarkable array of biological effects, including anti-inflammatory, protein tyrosine phosphatase 1B (PTP1B) inhibitory, antibacterial, and osteoclastogenesis inhibitory activities. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds.

Table 1: Anti-inflammatory and PTP1B Inhibitory Activities of Tanzawaic Acid Derivatives

CompoundBiological ActivityAssay SystemIC50 (µM)Reference
2E,4Z-Tanzawaic acid D (1)NO Production InhibitionLPS-activated BV-2 cells37.8[1]
Tanzawaic acid A (2)NO Production InhibitionLPS-activated BV-2 cells7.1[1]
Tanzawaic acid B (5)NO Production InhibitionLPS-activated BV-2 cells42.5[1]
Tanzawaic acid A (2)NO Production InhibitionLPS-stimulated RAW264.7 cells27.0[1]
Tanzawaic acid A (2)PTP1B Inhibition8.2[1]
Tanzawaic acid B (5)PTP1B Inhibition8.2[1]
Tanzawaic acid Q (1)NO Production InhibitionLPS-stimulated RAW264.7 cells-[2][3][4]
Tanzawaic acid C (3)NO Production InhibitionLPS-stimulated RAW264.7 cells-[3]
Tanzawaic acid K (5)NO Production InhibitionLPS-stimulated RAW264.7 cells-[3]

Table 2: Antibacterial and NF-κB Inhibitory Activities of Tanzawaic Acid Derivatives

CompoundBiological ActivityTarget Organism/SystemMIC (µg/mL) or IC50 (µM)Reference
Steckwaic acid A (1)AntibacterialMicrococcus luteus2[5]
Steckwaic acid A (1)AntibacterialVibrio anguillarum4[5]
Steckwaic acid A (1)AntibacterialPseudomonas aeruginosa4[5]
8-hydroxytanzawaic acid M (9)AntibacterialMicrococcus luteus2[5]
8-hydroxytanzawaic acid M (9)AntibacterialVibrio anguillarum4[5]
8-hydroxytanzawaic acid M (9)AntibacterialPseudomonas aeruginosa4[5]
Steckwaic acid F (2)NF-κB InhibitionLPS-induced10.4[6][7]
Known analogue (10)NF-κB InhibitionLPS-induced18.6[6][7]
Known analogue (15)NF-κB InhibitionLPS-induced15.2[6][7]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for reproducing and building upon existing research. This section details the key protocols used to assess the biological activities of tanzawaic acid derivatives.

Isolation and Purification of Tanzawaic Acid Derivatives

Tanzawaic acid derivatives are typically isolated from fungal cultures, often from marine-derived Penicillium species.[8][2] The general workflow involves:

  • Fungal Culture : The Penicillium sp. is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA) with seawater, and incubated for several days.[8]

  • Extraction : The culture broth and mycelium are extracted with an organic solvent, commonly ethyl acetate.[2]

  • Chromatographic Separation : The crude extract is then subjected to a series of chromatographic techniques for purification. This often includes flash open chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).[2]

  • Structure Elucidation : The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Anti-inflammatory Activity Assays

The anti-inflammatory effects of tanzawaic acid derivatives are frequently evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Cell Culture : Murine macrophage cell lines, such as RAW 264.7 or microglial BV-2 cells, are cultured under standard conditions.[8][2]

  • Treatment : The cells are pre-treated with various concentrations of the tanzawaic acid derivatives for a specific period before being stimulated with LPS.[8][2]

  • NO Measurement : The amount of NO produced in the cell culture supernatant is quantified using the Griess reagent.[8]

  • Protein and mRNA Expression Analysis : To understand the mechanism of action, the expression levels of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines, are measured using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR), respectively.[2][3]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling, making its inhibitors potential therapeutics for diabetes and obesity.

  • Enzyme and Substrate : Recombinant human PTP1B and a suitable substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), are used.

  • Inhibition Assay : The assay is typically performed in a buffer solution containing the enzyme, the test compound (tanzawaic acid derivative), and the substrate.

  • Detection : The enzymatic activity is measured by detecting the product of the reaction, for example, the absorbance of p-nitrophenol at a specific wavelength. The inhibitory effect of the compound is calculated as a percentage of the control activity.

Antibacterial Activity Assay

The antibacterial properties of tanzawaic acid derivatives are determined by measuring their minimum inhibitory concentration (MIC) against various bacterial strains.

  • Bacterial Strains : A panel of pathogenic bacteria, such as Micrococcus luteus, Vibrio anguillarum, and Pseudomonas aeruginosa, are used.[5]

  • MIC Determination : The MIC is determined using a broth microdilution method. The bacteria are grown in a liquid medium containing serial dilutions of the test compounds. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.

Inhibition of RANKL-Induced Osteoclastogenesis Assay

The potential of tanzawaic acid derivatives to inhibit bone resorption is assessed by their effect on osteoclast differentiation.

  • Cell Culture : Bone marrow-derived macrophages (BMMCs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF).[6][7]

  • Osteoclast Differentiation : To induce osteoclastogenesis, the BMMCs are treated with the receptor activator of nuclear factor kappa-B ligand (RANKL) in the presence or absence of the test compounds.[6][7]

  • TRAP Staining : After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted as osteoclasts.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by tanzawaic acid derivatives can aid in understanding their mechanisms of action. The following diagrams illustrate key signaling pathways and experimental workflows.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Nucleus->iNOS_COX2 Induces expression of Tanzawaic_Acid Tanzawaic Acid Derivatives Tanzawaic_Acid->NFkB Inhibit osteoclastogenesis_pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway Activates MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Activates NFATc1 NFATc1 NFkB_pathway->NFATc1 Induces MAPK_pathway->NFATc1 Induces Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes Promotes Osteoclast Osteoclast Differentiation Osteoclast_Genes->Osteoclast Steckwaic_Acid_F Steckwaic Acid F (2) Steckwaic_Acid_F->NFkB_pathway Inhibits experimental_workflow cluster_isolation Isolation and Purification cluster_bioassay Biological Activity Screening Fungus Penicillium sp. Culture Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatography (Flash, HPLC) Extraction->Chromatography Structure Structure Elucidation (NMR, MS) Chromatography->Structure Anti_Inflammatory Anti-inflammatory Assay (NO, iNOS, COX-2) Structure->Anti_Inflammatory PTP1B PTP1B Inhibition Assay Structure->PTP1B Antibacterial Antibacterial Assay (MIC) Structure->Antibacterial Osteoclast Osteoclastogenesis Assay Structure->Osteoclast

References

Tanzawaic acid E CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a group of secondary metabolites primarily isolated from fungi of the genus Penicillium.[1][2] These compounds are characterized by a trans-decalin core structure. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available data on its biological activities.

Chemical and Physical Properties

PropertyValueReference
CAS Number 289500-83-0
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.40 g/mol
Crystal System Orthorhombic
Space Group P 21 21 21
Unit Cell Dimensions a = 8.8767(4) Å, b = 12.3684(7) Å, c = 14.8889(9) Å
Crystal Size 0.16 x 0.254 x 0.44 mm³

Biological Activity

Other members of the tanzawaic acid family have been shown to inhibit inflammatory pathways, such as the lipopolysaccharide (LPS)-induced nuclear factor kappa-B (NF-κB) signaling pathway, and to suppress the receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation.[4]

Experimental Protocols

Detailed experimental protocols specifically for the isolation and biological evaluation of this compound are not published as standalone methods. However, the general methodology can be inferred from studies on the isolation of multiple tanzawaic acids from Penicillium species.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of tanzawaic acids from fungal cultures.

G cluster_0 Fungal Cultivation & Extraction cluster_1 Chromatographic Separation cluster_2 Structural Elucidation & Characterization A Fungal Strain Cultivation (e.g., Penicillium sp. on PDA medium) B Large-Scale Fermentation A->B C Extraction of Culture Broth and Mycelium (e.g., with Ethyl Acetate) B->C D Crude Extract C->D E Column Chromatography (e.g., Silica Gel, Sephadex LH-20) D->E Initial Fractionation F Fraction Collection E->F G High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I Analysis of Pure Compound J X-ray Crystallography H->J For Crystalline Compounds K Structure Confirmation I->K J->K G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription Tanzawaic_Acid Tanzawaic Acid Derivative Tanzawaic_Acid->IKK Inhibition

References

Methodological & Application

Application Notes and Protocols: Isolation of Tanzawaic Acid E from Penicillium steckii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acid E is a polyketide natural product isolated from fungi of the genus Penicillium, notably Penicillium steckii.[1] Members of the tanzawaic acid family have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][3] This document provides a detailed protocol for the isolation and purification of this compound from Penicillium steckii cultures. The methodology covers fungal cultivation, solvent extraction, and a multi-step chromatographic purification process. The protocol is designed to serve as a comprehensive guide for researchers aiming to obtain this compound for further biological and pharmacological investigation.

Fungal Cultivation and Fermentation

Successful isolation begins with robust cultivation of the fungal strain. The following protocol is a composite method based on common practices for inducing secondary metabolite production in Penicillium species.

Protocol 1: Cultivation of Penicillium steckii

  • Strain Acquisition and Maintenance:

    • Obtain a pure culture of Penicillium steckii. Several strains, including marine-derived isolates, are known producers of tanzawaic acids.[1]

    • Maintain the strain on Potato Dextrose Agar (B569324) (PDA) slants at 4°C for short-term storage or as cryopreserved stocks at -70°C for long-term preservation.[4]

  • Inoculum Preparation:

    • Aseptically transfer a small piece of the mycelial agar plug from a mature PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Large-Scale Fermentation (Solid-State):

    • Prepare the solid rice medium by autoclaving 100 g of rice and 100 mL of distilled water in 1 L Erlenmeyer flasks.

    • Inoculate each flask with 5-10 mL of the seed culture under sterile conditions.

    • Incubate the flasks under static conditions at room temperature (25°C) for 30 days to allow for sufficient fungal growth and secondary metabolite production.

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and solid substrate are extracted to recover the secondary metabolites.

Protocol 2: Solvent Extraction

  • Harvesting and Preparation:

    • After the incubation period, consolidate the contents of all fermentation flasks.

    • Chop the solid culture into smaller pieces to increase the surface area for extraction.

  • Solvent Extraction:

    • Submerge the entire fungal biomass and rice medium in a sufficient volume of ethyl acetate (B1210297) (EtOAc) in a large glass container. Use a solvent-to-culture ratio of approximately 3:1 (v/w).

    • Macerate the mixture by stirring or shaking for 24 hours at room temperature.

    • Filter the mixture through cheesecloth or a coarse filter to separate the solvent extract from the solid residue.

    • Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to ensure complete recovery of metabolites.

  • Concentration:

    • Combine all ethyl acetate extracts.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Continue evaporation until a dark, oily crude extract is obtained.

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is required to isolate this compound to a high degree of purity.

Protocol 3: Chromatographic Purification

  • Initial Fractionation (Flash Chromatography):

    • Adsorb the crude extract onto a small amount of silica (B1680970) gel or Celite.

    • Load the adsorbed material onto a silica gel flash chromatography column.

    • Elute the column with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% hexane (B92381) -> 90:10 hexane:EtOAc -> ... -> 100% EtOAc).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:EtOAc) and visualizing under UV light (254 nm).

    • Pool fractions that show a similar TLC profile corresponding to the expected polarity of tanzawaic acids.

  • Intermediate Purification (Solid-Phase Extraction):

    • Further purify the target fractions using a reversed-phase solid-phase extraction (SPE) column (e.g., C18ec).[1]

    • Condition the SPE column with methanol, followed by water.

    • Load the sample dissolved in a minimal amount of methanol.

    • Wash the column with a low concentration of organic solvent (e.g., 20% acetonitrile (B52724) in water with 0.1% formic acid) to remove highly polar impurities.

    • Elute the compounds of interest with a higher concentration of organic solvent (e.g., 60-70% acetonitrile in water with 0.1% formic acid).[1]

  • Final Purification (Preparative HPLC):

    • Subject the enriched fraction to preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC).[3]

    • Column: Use a preparative C18 column (e.g., Waters SunFire Prep C18 OBD, 5 µm, 19 x 250 mm).[1]

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape. A typical starting point is an isocratic mixture of 60:40 acetonitrile/0.1% formic acid.[1]

    • Flow Rate: Adjust based on column dimensions (e.g., 16 mL/min for a 19 mm ID column).[1]

    • Detection: Monitor the elution profile using a UV detector, typically at 254 nm or 259 nm.[3]

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction to yield the pure compound.

Structural Confirmation

The identity and purity of the isolated compound must be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Use high-resolution electrospray ionization mass spectrometry (HR-ESIMS) to determine the exact mass and confirm the molecular formula.[3]

  • Nuclear Magnetic Resonance (NMR): Acquire 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectra to elucidate the chemical structure and compare the data with published values for this compound.[3]

Quantitative Data

The yield of this compound can vary significantly based on the Penicillium steckii strain, culture conditions, and extraction efficiency. While specific yield data for this compound is not consistently reported in the literature, the following table provides examples of isolated masses for other tanzawaic acid derivatives to offer a general reference for expected quantities from laboratory-scale fermentations.

CompoundFungal SourceIsolated Mass (mg)Reference
Tanzawaic Acid IPenicillium sp. IBWF104-067.7[1]
Tanzawaic Acid JPenicillium sp. IBWF104-0612.6[1]
Tanzawaic Acid QP. steckii 108YD1421.7[3]
Tanzawaic Acid CP. steckii 108YD1424.2[3]
Tanzawaic Acid DP. steckii 108YD14212.0[3]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the isolation of this compound from Penicillium steckii.

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Strain P. steckii Strain Seed Seed Culture (PDB) Strain->Seed Ferm Solid-State Fermentation (Rice Medium, 30 days) Seed->Ferm Harvest Harvest Fungal Biomass Ferm->Harvest EtOAc Ethyl Acetate Extraction (3x Maceration) Harvest->EtOAc Evap Rotary Evaporation EtOAc->Evap Crude Crude Extract Evap->Crude Flash Silica Flash Chromatography Crude->Flash SPE Reversed-Phase SPE (C18) Flash->SPE HPLC Preparative RP-HPLC SPE->HPLC Pure Pure this compound HPLC->Pure Analysis Structural Confirmation (NMR, HR-ESIMS) Pure->Analysis

Caption: Workflow for this compound Isolation.

References

Total Synthesis Strategy for Tanzawaic Acid E Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acids, a family of polyketide natural products isolated from Penicillium species, exhibit a range of promising biological activities, including anti-inflammatory, antibacterial, and antifungal properties. This document outlines a detailed total synthesis strategy for Tanzawaic acid E analogs, leveraging the successful synthesis of the closely related Tanzawaic acid B. Due to the absence of a published total synthesis for this compound, this application note proposes a viable synthetic route, including key reactions, detailed experimental protocols, and methods for the strategic introduction of the C-10 hydroxyl group characteristic of the E-series analogs. The protocols provided are adapted from established, peer-reviewed syntheses of other tanzawaic acid family members and relevant synthetic methodologies.

Introduction

The tanzawaic acid family is characterized by a highly substituted trans-decalin core and a conjugated pentadienoic acid side chain.[1] While the total synthesis of several members, notably Tanzawaic acid B, has been achieved, a route to this compound remains to be published.[2] this compound is distinguished by a hydroxyl group at the C-10 position of the decalin core. This structural feature presents a unique synthetic challenge and may contribute significantly to its biological activity profile. This document provides a comprehensive guide for the synthesis of this compound analogs, which can serve as a platform for further drug discovery and development efforts.

Retrosynthetic Strategy

The proposed retrosynthetic analysis for this compound analogs is based on the successful strategy for Tanzawaic acid B. The key disconnections involve a Horner-Wadsworth-Emmons (HWE) reaction to install the pentadienoic acid side chain and an intramolecular Diels-Alder (IMDA) reaction to construct the pivotal trans-decalin core. A crucial modification to the established route is the introduction of a hydroxyl group at the C-10 position, which can be achieved through a stereoselective allylic oxidation of a key intermediate.

Retrosynthetic Analysis of a this compound Analog

Retrosynthesis Tanzawaic_Acid_E_Analog This compound Analog HWE_Intermediate Aldehyde Intermediate Tanzawaic_Acid_E_Analog->HWE_Intermediate Horner-Wadsworth-Emmons Olefination Pentadienoic_Ester Pentadienoic Ester Phosphonate (B1237965) Tanzawaic_Acid_E_Analog->Pentadienoic_Ester Decalin_Core_OH Hydroxylated Decalin Core HWE_Intermediate->Decalin_Core_OH Oxidation Decalin_Core Decalin Core Intermediate Decalin_Core_OH->Decalin_Core Stereoselective Allylic Oxidation IMDA_Precursor IMDA Precursor (Acyclic Triene) Decalin_Core->IMDA_Precursor Intramolecular Diels-Alder

Caption: Proposed retrosynthetic pathway for this compound analogs.

Synthesis of the Decalin Core

The construction of the functionalized trans-decalin core is a critical phase of the synthesis. This is accomplished through a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of an acyclic triene precursor. The stereochemistry of the resulting decalin is controlled by the geometry of the dienophile and the reaction conditions.

Experimental Workflow for Decalin Core Synthesis

Workflow_Decalin Starting_Materials Acyclic Precursors Triene_Formation Triene Assembly Starting_Materials->Triene_Formation IMDA Intramolecular Diels-Alder Reaction Triene_Formation->IMDA Decalin_Core Functionalized Decalin Core IMDA->Decalin_Core

Caption: Workflow for the synthesis of the functionalized decalin core.

Protocol 1: Intramolecular Diels-Alder Reaction

  • Preparation of the IMDA Precursor: The acyclic triene precursor is synthesized from commercially available starting materials in a multi-step sequence.

  • Cyclization: The triene precursor is dissolved in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene).

  • The solution is heated to reflux (typically 110-140 °C) for 24-48 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the trans-decalin core.

StepReagents and ConditionsTypical YieldReference
IMDA ReactionToluene, reflux, 24-48 h60-75%[3]

Introduction of the C-10 Hydroxyl Group

A key step in the synthesis of this compound analogs is the stereoselective introduction of a hydroxyl group at the C-10 position of the decalin core. This can be achieved via an allylic oxidation of a suitable decalin intermediate containing a double bond at the C9-C10 position. Selenium dioxide (SeO₂) is a common reagent for this transformation.

Protocol 2: Stereoselective Allylic Oxidation

  • Substrate Preparation: The decalin core intermediate is dissolved in a suitable solvent (e.g., dioxane/water or tert-butanol).

  • Reagent Addition: A stoichiometric amount of selenium dioxide is added to the solution.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) for 4-8 hours.

  • Work-up: The reaction is cooled to room temperature, and the selenium byproduct is filtered off. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the C-10 hydroxylated decalin.

StepReagents and ConditionsTypical YieldReference
Allylic OxidationSeO₂, dioxane/H₂O, reflux, 4-8 h40-60%[2]

Elaboration of the Side Chain and Final Steps

With the hydroxylated decalin core in hand, the synthesis proceeds with the elaboration of the pentadienoic acid side chain. This is typically achieved through a Horner-Wadsworth-Emmons (HWE) olefination. Subsequent deprotection and functional group manipulations lead to the final this compound analog.

Experimental Workflow for Side Chain Installation and Final Product Formation

Workflow_Final Hydroxylated_Decalin C-10 Hydroxylated Decalin Aldehyde_Formation Oxidation to Aldehyde Hydroxylated_Decalin->Aldehyde_Formation HWE_Reaction Horner-Wadsworth-Emmons Olefination Aldehyde_Formation->HWE_Reaction Ester_Intermediate Pentadienoate Ester HWE_Reaction->Ester_Intermediate Hydrolysis Ester Hydrolysis Ester_Intermediate->Hydrolysis Final_Product This compound Analog Hydrolysis->Final_Product

Caption: Final steps in the synthesis of a this compound analog.

Protocol 3: Horner-Wadsworth-Emmons Olefination

  • Aldehyde Formation: The primary alcohol on the decalin core is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.

  • HWE Reaction: To a solution of the phosphonate reagent in an anhydrous solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C), a strong base (e.g., n-butyllithium or sodium hydride) is added to generate the ylide.

  • The aldehyde, dissolved in THF, is then added dropwise to the ylide solution.

  • The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the pentadienoate ester.

StepReagents and ConditionsTypical YieldReference
HWE OlefinationPhosphonate, NaH, THF, -78 °C to rt70-85%[3]

Protocol 4: Ester Hydrolysis

  • The pentadienoate ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the final this compound analog.

StepReagents and ConditionsTypical YieldReference
Ester HydrolysisLiOH, THF/H₂O, rt>90%[3]

Biological Activity and Signaling Pathway

Tanzawaic acid derivatives have been shown to possess significant anti-inflammatory properties. They can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is believed to occur through the inhibition of the NF-κB signaling pathway.

Proposed Anti-inflammatory Signaling Pathway of this compound Analogs

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS/COX-2 Genes Nucleus->iNOS_COX2 Transcription Inflammatory_Mediators NO, PGE₂, etc. iNOS_COX2->Inflammatory_Mediators Translation & Activity Tanzawaic_Acid_E This compound Analog Tanzawaic_Acid_E->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

This document provides a comprehensive, albeit proposed, total synthesis strategy for this compound analogs. By adapting the well-established synthesis of Tanzawaic acid B and incorporating a stereoselective allylic oxidation, a viable route to these promising bioactive molecules is outlined. The detailed protocols and workflows serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further investigation into the synthesis and biological evaluation of a wider range of this compound analogs is warranted to fully explore their therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Tanzawaic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids are a class of polyketide natural products isolated from various species of Penicillium fungi.[1] These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. Their therapeutic potential has garnered significant interest in the fields of drug discovery and development. Effective purification of tanzawaic acid analogues from fungal fermentation broths is crucial for detailed biological evaluation and further structural modification. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, has proven to be an indispensable tool for the isolation and purification of these compounds. This application note provides a detailed overview and standardized protocols for the HPLC-based purification of tanzawaic acids.

Data Presentation: HPLC Purification Parameters for Tanzawaic Acids

The following table summarizes various successful HPLC methods employed for the purification of different tanzawaic acid analogues, providing a comparative overview of the chromatographic conditions.

Tanzawaic Acid AnalogueColumn TypeColumn DimensionsMobile PhaseElution Mode & Flow RateReference
Tanzawaic Acid AWaters SunFire™ Prep C18 OBD19 x 250 mm, 5 µmAcetonitrile (B52724)/0.1% Formic Acid (13:7)Isocratic, 17 mL/min[2][3]
Tanzawaic Acid EWaters SunFire™ Prep C18 OBD19 x 250 mm, 5 µmAcetonitrile/0.1% Formic Acid (1:1)Isocratic, 17 mL/min[2][3]
Tanzawaic Acid KWaters SunFire™ Prep C18 OBD19 x 250 mm, 5 µmAcetonitrile/0.1% Formic Acid (11:9)Isocratic, 17 mL/min[2][3]
Tanzawaic Acid LAgilent PrepHT, Zorbax, XDB-C821.2 x 150 mm, 5 µmAcetonitrile/0.1% Formic Acid (7:13)Isocratic, 21 mL/min[2][3]
Tanzawaic Acids A & BSemi-preparative reversed-phaseNot SpecifiedMethanol (B129727)/Water (0.1% Formic Acid)Gradient (80% to 100% MeOH)[4]
Tanzawaic Acids I & JWaters SunFire™ Prep C18 OBD19 x 250 mm, 5 µmAcetonitrile/0.1% Formic Acid (2:3)Isocratic, 16 mL/min[2]

Experimental Protocols

General Sample Preparation from Fungal Culture

This protocol outlines the initial extraction of tanzawaic acids from a fungal fermentation broth.

Materials:

  • Fungal culture broth of a tanzawaic acid-producing Penicillium strain.

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Rotary evaporator.

  • Separatory funnel.

  • Filtration apparatus.

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Preparative HPLC Purification of Tanzawaic Acids

This protocol provides a general method for the purification of tanzawaic acids from the crude extract using preparative HPLC. The specific conditions may need to be optimized based on the target compound and the complexity of the extract.

Instrumentation:

  • Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Fraction collector.

Materials:

  • Crude tanzawaic acid extract.

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Formic acid (or trifluoroacetic acid).

  • Syringe filters (0.45 µm).

  • Appropriate reversed-phase HPLC column (e.g., C18 or C8, refer to the table above).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile or methanol with water. Add a small amount of an acidifier (e.g., 0.1% formic acid) to improve peak shape for the acidic tanzawaic acid compounds.[5] Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent like methanol. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale HPLC system to determine the optimal mobile phase composition and elution conditions (isocratic or gradient) for the desired tanzawaic acid analogue.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run the HPLC method according to the optimized conditions.

    • Monitor the separation at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific tanzawaic acid).

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest using a fraction collector.

  • Purity Analysis and Compound Identification: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure. The structure of the purified compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification HPLC Purification fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration extraction Ethyl Acetate Extraction filtration->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc Sample Injection fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pure_compound Pure Tanzawaic Acid purity_analysis->pure_compound

Caption: Experimental workflow for the extraction and HPLC purification of tanzawaic acids.

Signaling Pathways

Tanzawaic acids have been reported to exert their biological effects through various mechanisms, including the inhibition of inflammatory pathways and protein tyrosine phosphatase 1B (PTP1B).

Anti-Inflammatory Signaling Pathway

Some tanzawaic acid derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Tanzawaic_Acid Tanzawaic Acid Tanzawaic_Acid->NFkB Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by tanzawaic acids.

PTP1B Inhibition Signaling Pathway

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes.

PTP1B_inhibition_pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor pIR Phosphorylated IR Insulin_Receptor->pIR pIR->Insulin_Receptor Dephosphorylation IRS IRS Proteins pIR->IRS pIRS Phosphorylated IRS IRS->pIRS Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Signaling_Cascade PTP1B PTP1B PTP1B->pIR Inhibits Tanzawaic_Acid Tanzawaic Acid Tanzawaic_Acid->PTP1B Inhibits Glucose_Uptake Increased Glucose Uptake Signaling_Cascade->Glucose_Uptake

Caption: Mechanism of PTP1B inhibition by tanzawaic acids to enhance insulin signaling.

References

Application Notes and Protocols for Tanzawaic Acid E in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids are a class of polyketide secondary metabolites isolated from fungi of the Penicillium genus. Various members of this family, such as Tanzawaic acids A, B, D, and Q, have demonstrated significant anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of Tanzawaic acid E as a potential anti-inflammatory agent. While specific quantitative data for this compound is limited in publicly available literature, the methodologies outlined herein are based on the established activities of closely related analogues. These protocols will guide researchers in evaluating its efficacy and elucidating its mechanism of action.

The primary anti-inflammatory mechanism of Tanzawaic acid derivatives involves the suppression of pro-inflammatory mediators in activated macrophages.[1][2] Key activities include the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2] Furthermore, some analogues have been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] These effects are often mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action

The anti-inflammatory effects of Tanzawaic acid derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific interactions of this compound are yet to be fully elucidated, the established mechanisms of its analogues suggest a multi-target approach.

A proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory proteins like iNOS, COX-2, and various cytokines.[1] By interfering with these signaling cascades, Tanzawaic acids can effectively reduce the production of these inflammatory mediators.

Additionally, the potential for Tanzawaic acids to modulate the NLRP3 inflammasome is an area of interest. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines.[4] Investigating the effect of this compound on this pathway could reveal further insights into its anti-inflammatory potential.

Data Presentation

Table 1: Inhibitory Effect of Tanzawaic Acid A on Nitric Oxide (NO) Production in LPS-Activated Macrophages

Cell LineTreatmentIC50 (µM)
BV-2 (microglia)Tanzawaic Acid A + LPS7.1[2]
RAW 264.7 (macrophages)Tanzawaic Acid A + LPS27.0[2]

Table 2: Effect of Tanzawaic Acid Derivatives on Pro-Inflammatory Mediator Expression

CompoundCell LineTarget Protein/GeneEffect
Tanzawaic Acid ARAW 264.7 & BV-2iNOSInhibition of expression[2]
Tanzawaic Acid ARAW 264.7 & BV-2COX-2Inhibition of expression[2]
Tanzawaic Acid QRAW 264.7TNF-αReduction in production[1]
Tanzawaic Acid QRAW 264.7IL-1βReduction in production[1]

Signaling Pathways and Experimental Workflows

Tanzawaic_Acid_E_Anti_Inflammatory_Pathway Proposed Anti-Inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway Activates MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Activates Tanzawaic_Acid_E This compound Tanzawaic_Acid_E->NF_kB_Pathway Inhibits Tanzawaic_Acid_E->MAPK_Pathway Inhibits Nucleus Nucleus NF_kB_Pathway->Nucleus Translocation MAPK_Pathway->Nucleus Signal Transduction Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX-2 Pro_inflammatory_Genes->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes->Cytokines Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow In Vitro Anti-Inflammatory Assay Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate_Preparation Prepare Cell Lysate Incubation->Cell_Lysate_Preparation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot for iNOS, COX-2, p-NF-κB, p-MAPKs Cell_Lysate_Preparation->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with this compound as described above.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.[6]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess assay is a colorimetric method to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.[8]

  • Protocol:

    • After treating the cells with this compound and LPS in a 96-well plate, collect 50-100 µL of the culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[9]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.[9]

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[10]

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol for TNF-α, IL-1β, and IL-6:

    • Collect cell culture supernatants after treatment with this compound and LPS.

    • Use commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

    • Follow the manufacturer's instructions for the assay, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protocol for iNOS, COX-2, p-NF-κB, and p-MAPKs:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phosphorylated NF-κB p65, phosphorylated p38, phosphorylated ERK, and phosphorylated JNK overnight at 4°C. Also, probe for total NF-κB, total MAPKs, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NLRP3 Inflammasome Activation Assay
  • Principle: This assay typically involves a two-step activation of the NLRP3 inflammasome in macrophages. A priming signal (LPS) upregulates NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP or nigericin) triggers inflammasome assembly and IL-1β secretion.[4]

  • Protocol:

    • Prime macrophages (e.g., bone marrow-derived macrophages - BMDMs) with LPS (e.g., 500 ng/mL) for 3-4 hours.[10]

    • Treat the cells with this compound for 1 hour.[10]

    • Activate the NLRP3 inflammasome with a second stimulus, such as ATP (5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 60 minutes.[4]

    • Collect the cell culture supernatants.

    • Quantify the amount of secreted IL-1β using an ELISA kit as described above.[10]

These protocols provide a comprehensive framework for the in-depth investigation of this compound's anti-inflammatory properties. Researchers are encouraged to optimize these methods for their specific experimental conditions.

References

Application Note and Protocol: Assay for Testing PTP1B Inhibitory Activity of Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a key therapeutic target for type 2 diabetes and obesity.[3][4] Inhibition of PTP1B is a promising strategy for the development of new treatments for these metabolic disorders.[5]

Tanzawaic acids, a class of polyketides isolated from marine-derived fungi of the Penicillium genus, have demonstrated a range of biological activities.[6][7] Notably, derivatives such as Tanzawaic acid A and Tanzawaic acid B have been identified as inhibitors of PTP1B.[7][8] While a salt form of Tanzawaic acid E has been isolated, its specific inhibitory activity against PTP1B has not been detailed in available literature.[7] This document provides a comprehensive protocol for evaluating the PTP1B inhibitory potential of this compound.

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, activating downstream signaling through insulin receptor substrate (IRS). PTP1B dephosphorylates both the activated IR and IRS, thus terminating the signal.

PTP1B_Signaling_Pathway IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->IR PTP1B->IRS Dephosphorylates This compound This compound This compound->PTP1B Inhibits PTP1B_Assay_Workflow A Prepare Reagents (Buffer, PTP1B, pNPP, This compound) B Add Assay Buffer to 96-well plate A->B C Add this compound (or control) to wells B->C D Add PTP1B enzyme C->D E Pre-incubate D->E F Initiate reaction by adding pNPP E->F G Incubate at 37°C F->G H Stop reaction with NaOH G->H I Measure absorbance at 405 nm H->I J Calculate % Inhibition and IC50 value I->J

References

Application Notes and Protocols for Antimicrobial Screening of Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids, a class of polyketides isolated from fungi of the genus Penicillium, have garnered interest for their diverse biological activities.[1][2] Among these, various derivatives have demonstrated antimicrobial properties, positioning them as potential candidates for novel antimicrobial drug development.[1][3] Tanzawaic acid E, a member of this family, warrants systematic evaluation of its antimicrobial potential. These application notes provide a comprehensive guide and detailed protocols for conducting antimicrobial screening assays using this compound.

The provided protocols cover essential in vitro assays to determine the antimicrobial efficacy of this compound, including initial screening for activity, quantitative assessment of minimum inhibitory concentration (MIC), and evaluation of its effect on microbial biofilm formation. Adherence to standardized methodologies is crucial for generating reproducible and comparable data.[4][5][6]

Data Presentation

Effective evaluation of antimicrobial compounds necessitates clear and concise data presentation. Quantitative data from the screening assays should be meticulously organized to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Positive Control (Name and MIC in µg/mL)
Staphylococcus aureusDataCiprofloxacin (B1669076): Data
Bacillus subtilisDataCiprofloxacin: Data
Escherichia coliDataCiprofloxacin: Data
Pseudomonas aeruginosaDataCiprofloxacin: Data
Candida albicansDataFluconazole (B54011): Data
Aspergillus nigerDataFluconazole: Data
Magnaporthe oryzaeData-

Note: The data in this table are placeholders and should be replaced with experimental results.

Table 2: Biofilm Inhibition by this compound

Test MicroorganismConcentration of this compound (µg/mL)% Biofilm InhibitionPositive Control (Name and % Inhibition)
Staphylococcus aureusSub-MIC Conc. 1DataTannic Acid: Data
Sub-MIC Conc. 2Data
Pseudomonas aeruginosaSub-MIC Conc. 1DataTannic Acid: Data
Sub-MIC Conc. 2Data

Note: The data in this table are placeholders and should be replaced with experimental results. Sub-MIC concentrations are typically used to assess biofilm inhibition without affecting cell viability.[7][8]

Table 3: Cytotoxicity of this compound

Cell LineCC₅₀ (µg/mL)Positive Control (Name and CC₅₀ in µg/mL)Selectivity Index (SI = CC₅₀ / MIC)
e.g., HEK293DataDoxorubicin: DataCalculated Value
e.g., HeLaDataDoxorubicin: DataCalculated Value

Note: The data in this table are placeholders and should be replaced with experimental results. Some Tanzawaic acid derivatives have been evaluated for cytotoxicity against HeLa cells.[3]

Experimental Protocols

The following are detailed protocols for the antimicrobial screening of this compound.

Agar (B569324) Well Diffusion Assay (Initial Screening)

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile petri dishes

  • Sterile swabs

  • Sterile cork borer

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (solvent used to dissolve this compound, e.g., DMSO)

  • Incubator

Protocol:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Allow the agar to solidify completely.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab to create a lawn.[9]

  • Using a sterile cork borer, create wells in the agar.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a defined volume of the this compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[9]

  • Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.[9]

Broth Microdilution Assay (Determination of MIC)

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[10]

Materials:

  • This compound

  • Test microorganisms

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Positive and negative controls

Protocol:

  • Prepare a stock solution of this compound.

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[9]

  • Add 100 µL of the this compound stock solution to the first well of a row and mix.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells.[9]

  • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL in the final well volume.[9]

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.[9]

  • Include a growth control (broth and inoculum only) and a sterility control (broth only).[9]

  • Incubate the plate under appropriate conditions.

  • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[9]

Biofilm Inhibition Assay

This assay evaluates the ability of this compound to prevent biofilm formation, often at sub-inhibitory concentrations.[7][8][11][12]

Materials:

  • This compound

  • Biofilm-forming microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Sterile 96-well flat-bottomed microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Microplate reader

Protocol:

  • Dispense 100 µL of broth containing sub-MIC concentrations of this compound into the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and add 100 µL to each well.

  • Include a growth control (broth and inoculum only) and a negative control (broth only).

  • Incubate the plate for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the control.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_toxicity Toxicity Assessment prep_compound Prepare this compound Stock Solution agar_well Agar Well Diffusion Assay prep_compound->agar_well prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->agar_well mic_assay Broth Microdilution for MIC agar_well->mic_assay If Active biofilm_assay Biofilm Inhibition Assay mic_assay->biofilm_assay Determine Sub-MICs cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) mic_assay->cytotoxicity_assay

Caption: A stepwise workflow for the antimicrobial screening of this compound.

Logical Relationship of Screening Assays

G A Primary Screening (Agar Diffusion) B Quantitative Potency (MIC Determination) A->B Qualitative Activity C Mechanism Insights (Biofilm Inhibition) B->C Quantitative Data D Safety Profile (Cytotoxicity) B->D Efficacy Data E Lead Candidate C->E Comprehensive Profile D->E Comprehensive Profile

Caption: Logical progression from initial screening to lead candidate identification.

References

Application Notes and Protocols for Evaluating Bacterial Conjugation Inhibition by Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of Tanzawaic acid E as an inhibitor of bacterial conjugation. The protocols outlined below are based on established methods for studying bacterial conjugation and can be adapted for screening and characterizing novel anti-conjugation compounds.

Bacterial conjugation is a primary mechanism for the spread of antibiotic resistance genes among pathogenic bacteria.[1][2][3] The discovery of molecules that can inhibit this process is a critical area of research in the fight against antimicrobial resistance. Tanzawaic acids, a class of polyketides, have been identified as natural inhibitors of bacterial conjugation with reduced toxicity compared to synthetic alternatives.[1][2][3][4] This document focuses on methods to evaluate this compound, a member of this promising class of compounds.

Data Summary: Inhibition of Bacterial Conjugation by Tanzawaic Acids

The following table summarizes the quantitative data on the inhibitory effects of Tanzawaic acids on the conjugation of plasmid R388, as determined by a plate-conjugation assay.

CompoundConcentration (mM)Conjugation Frequency (CF)Inhibition (%)Reference
Control (No Compound)01.00E-010[5]
Tanzawaic Acid A11.00E-0499.9[5]
Tanzawaic Acid B11.00E-0499.9[5]
This compound11.00E-0399.0[5]

Experimental Protocols

Mating Assay for Evaluating Conjugation Inhibition

This protocol describes a standard liquid mating assay to determine the frequency of plasmid transfer between donor and recipient bacterial strains in the presence and absence of an inhibitor.

Materials:

  • Donor bacterial strain (e.g., E. coli carrying a conjugative plasmid with an antibiotic resistance marker, such as R388)

  • Recipient bacterial strain (e.g., E. coli with a different antibiotic resistance marker for counter-selection)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Appropriate antibiotics for selection of donor, recipient, and transconjugant strains

  • This compound solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile microcentrifuge tubes and culture tubes

  • Incubator (37°C)

  • Spectrophotometer

Protocol:

  • Culture Preparation: Inoculate donor and recipient strains into separate tubes of LB broth containing the appropriate antibiotics. Incubate overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight cultures 1:70 into fresh LB broth with antibiotics and grow to the mid-log phase (OD600 ≈ 0.4-0.6).[6]

  • Mating Mixture Preparation:

    • Mix donor and recipient cultures at a 1:1 ratio in a sterile microcentrifuge tube.[7] A common volume is 0.5 mL of each.

    • Prepare a control mating mixture without the inhibitor.

    • Prepare experimental mating mixtures with varying concentrations of this compound. Ensure the final solvent concentration is consistent across all conditions and does not affect bacterial growth.

  • Incubation: Incubate the mating mixtures at 37°C for a defined period (e.g., 1-3 hours) without shaking to allow for conjugation.[8]

  • Termination of Mating: After incubation, vortex the tubes for 30 seconds to disrupt mating pairs and place them on ice.[6]

  • Serial Dilutions: Prepare serial dilutions of the mating mixtures in sterile saline or PBS.

  • Plating:

    • Plate the dilutions on selective agar plates to enumerate:

      • Donors: Use agar with the antibiotic selective for the donor strain.

      • Recipients: Use agar with the antibiotic selective for the recipient strain.

      • Transconjugants: Use agar containing both antibiotics (selective for the recipient strain and the plasmid).

  • Incubation and Colony Counting: Incubate the plates overnight at 37°C. Count the number of colonies on each plate.

  • Calculation of Conjugation Frequency:

    • Conjugation Frequency (CF) = (Number of transconjugants / (Number of donors × Number of recipients))

Minimum Inhibitory Concentration (MIC) Assay

This assay is crucial to ensure that the observed inhibition of conjugation is not due to the bactericidal or bacteriostatic effects of this compound on the donor or recipient strains.

Materials:

  • Donor and recipient bacterial strains

  • Mueller-Hinton broth or LB broth

  • This compound solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Suspension: Prepare a bacterial suspension of the donor and recipient strains separately, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions of Compound: Prepare serial two-fold dilutions of this compound in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay

To assess the potential for use in more complex environments, it is important to evaluate the toxicity of this compound against eukaryotic cells.[1][2][3]

Materials:

  • Human cell line (e.g., HCT116)

  • Appropriate cell culture medium and supplements

  • This compound solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the inhibition of bacterial conjugation by this compound.

G cluster_prep 1. Preparation cluster_assay 2. Mating Assay cluster_analysis 3. Analysis cluster_validation 4. Validation Assays prep_donor Grow Donor Strain mix Mix Donor, Recipient & this compound prep_donor->mix prep_recipient Grow Recipient Strain prep_recipient->mix prep_compound Prepare this compound dilutions prep_compound->mix incubate Incubate Mating Mixture mix->incubate plate Plate on Selective Media incubate->plate count Count Colonies plate->count calculate Calculate Conjugation Frequency count->calculate mic MIC Assay calculate->mic cytotoxicity Cytotoxicity Assay calculate->cytotoxicity

Caption: Workflow for evaluating bacterial conjugation inhibition.

Proposed Mechanism of Action

While the precise molecular target of Tanzawaic acids is not yet fully elucidated, many conjugation inhibitors target the Type IV Secretion System (T4SS), a multi-protein complex essential for the transfer of genetic material.[9] Unsaturated fatty acids, which share some structural similarities with Tanzawaic acids, have been shown to inhibit the traffic ATPases of the T4SS.[10] The following diagram illustrates a hypothetical inhibitory mechanism.

G cluster_donor Donor Cell cluster_recipient Recipient Cell plasmid Conjugative Plasmid t4ss Type IV Secretion System (T4SS) plasmid->t4ss Encodes pilus Conjugative Pilus t4ss->pilus Assembles recipient_mem Cell Membrane t4ss->recipient_mem DNA Transfer pilus->recipient_mem Contact atpase Traffic ATPase atpase->t4ss Powers inhibitor This compound inhibitor->atpase Inhibits

Caption: Hypothetical inhibition of the T4SS by this compound.

References

Application Notes and Protocols for Testing Osteoclastogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Osteoclasts, the primary bone-resorbing cells, are critical in bone remodeling and various pathological conditions like osteoporosis and rheumatoid arthritis.[1][2] The differentiation of osteoclasts, known as osteoclastogenesis, is a tightly regulated process, making it a key target for therapeutic intervention.[2] The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage-Colony Stimulating Factor (M-CSF) are two essential cytokines that govern osteoclast differentiation from hematopoietic precursors.[1][3] This document provides a comprehensive guide to the experimental setup for testing the inhibition of osteoclastogenesis, including detailed protocols for key assays and visualization of the underlying signaling pathways.

Core Signaling Pathways in Osteoclastogenesis

The RANKL/RANK signaling pathway is central to osteoclast differentiation.[4][5] The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade involving the recruitment of adaptor proteins like TNF receptor-associated factor 6 (TRAF6).[3][4][5] This leads to the activation of several downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[2][4] These signaling events converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[3][6]

RANKL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 Recruitment MAPK_pathway MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK_pathway NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway PI3K_Akt PI3K/Akt Pathway TRAF6->PI3K_Akt AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB NFATc1 NFATc1 PI3K_Akt->NFATc1 Activation AP1->NFATc1 NFkB->NFATc1 Osteoclast_genes Osteoclast-Specific Gene Expression NFATc1->Osteoclast_genes

Figure 1: RANKL Signaling Pathway in Osteoclastogenesis.

Experimental Workflow for Screening Inhibitors

A typical workflow for identifying and characterizing inhibitors of osteoclastogenesis involves a series of in vitro assays. The process begins with a primary screen to identify compounds that inhibit osteoclast formation, followed by secondary assays to confirm their activity, assess their mechanism of action, and evaluate their cytotoxicity.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: TRAP Staining Assay start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., CCK-8) primary_screen->cytotoxicity resorption_assay Functional Assay: Bone Resorption (Pit) Assay primary_screen->resorption_assay mechanism_study Mechanism of Action: - Western Blot (Signaling Proteins) - qPCR (Gene Expression) resorption_assay->mechanism_study end End: Lead Compound Identification mechanism_study->end

References

Application Notes and Protocols for Measuring Tanzawaic Acid E Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tanzawaic acids are a class of polyketides isolated from fungi of the genus Penicillium.[1][2][3] While various biological activities of Tanzawaic acid derivatives have been explored, including anti-inflammatory and enzyme inhibitory effects, comprehensive data on the cytotoxicity of Tanzawaic acid E is not widely available.[4][5][6][7] One study reported that a Tanzawaic acid compound showed no significant cytotoxic activity against HeLa, MCF-7, B16-F10, and A549 cancer cell lines, with an IC50 greater than 500 µM in a resazurin (B115843) assay.[8] Another study noted weak cytotoxic effects of Tanzawaic acid A against HeLaS3 cells.[1]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cell lines using three common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of cytotoxicity assays with this compound.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{150.2}
1092.1 ± 5.1
5075.3 ± 6.2
10060.8 ± 4.9
25041.5 ± 3.8
50022.7 ± 2.5

Table 2: LDH Release Assay - Cytotoxicity of this compound

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
1012.8 ± 2.3
5028.4 ± 3.5
10045.1 ± 4.1
25065.7 ± 5.0
50088.9 ± 6.3

Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction by this compound

Concentration of this compound (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
101.8 ± 0.2
503.5 ± 0.4
1005.2 ± 0.6
2507.8 ± 0.9
5009.6 ± 1.1

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[11]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[9]

  • Incubate for 4 hours at 37°C.[9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[12]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix and assay buffer)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time.

  • Set up the following controls on each plate:[13]

    • No-Cell Control: Medium only, for background absorbance.

    • Vehicle-Only Control: Untreated cells with vehicle.

    • Maximum LDH Release Control: Untreated cells lysed with lysis buffer 45 minutes before the assay endpoint.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., mixing substrate with assay buffer).[13]

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] x 100

Caspase-3/7 Activity Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16] The assay uses a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal.[15]

Materials:

  • White-walled 96-well plates (for luminescent assays)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a white-walled 96-well plate as previously described.

  • Treat cells with serial dilutions of this compound and incubate for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15]

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The fold increase in caspase activity is calculated by normalizing the signal from treated samples to the signal from the vehicle control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Maintain Cell Culture seed_plate Seed Cells in 96-well Plates cell_culture->seed_plate treat_cells Treat Cells and Incubate seed_plate->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay read_plate Measure Signal (Absorbance/Luminescence) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calculate Calculate % Viability, % Cytotoxicity, Fold Change read_plate->calculate plot_data Plot Dose-Response Curves and Determine IC50 calculate->plot_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

MTT_Principle cluster_cell Metabolically Active Cell cluster_measurement Measurement mitochondria Mitochondria reductase Mitochondrial Reductase Enzymes Formazan Formazan (Purple, Insoluble Crystals) reductase->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->reductase Enters Cell Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Dissolves in measurement Measure Absorbance at 570 nm Solubilized->measurement Solvent Solubilization Solution Solvent->Solubilized

Caption: Principle of the MTT cell viability assay.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound (or other cytotoxic agent) death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor may activate mitochondria Mitochondria compound->mitochondria may induce stress caspase8 Caspase-8 death_receptor->caspase8 activates caspase8->mitochondria cross-talk (via Bid) execution Executioner Caspases (Caspase-3, -7) caspase8->execution activates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 activates caspase9->execution activates apoptosis Apoptosis (Cell Death) execution->apoptosis leads to

References

Use of Tanzawaic acid E as a chemical probe for biological studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Tanzawaic acid E is a member of the tanzawaic acid family of natural products, which are polyketides isolated from fungi of the Penicillium genus.[1][2] These compounds have garnered interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This compound, in particular, serves as a valuable chemical probe for elucidating the biological roles of its more active analogs and for understanding the structure-activity relationships within this chemical class. Its distinct activity profile, notably its inactivity in certain assays where other tanzawaic acids are potent, makes it an ideal negative control and a tool for dissecting complex biological pathways.

This document provides detailed application notes on the use of this compound as a chemical probe, summarizes the quantitative data of related tanzawaic acids for comparative analysis, and offers comprehensive protocols for key biological assays.

Biological Activities and Use as a Chemical Probe

This compound's utility as a chemical probe is highlighted by its differential activity compared to other family members. For instance, while Tanzawaic acids A and B have been identified as inhibitors of bacterial conjugation, this compound has been shown to be inactive in this regard. This makes it a perfect tool to study the specific molecular interactions required for the inhibition of bacterial conjugation by this class of compounds.

In the context of inflammation, several tanzawaic acid derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] While specific data for this compound's anti-inflammatory activity is not extensively reported, its structural similarity to active analogs suggests it can be used to probe the structural requirements for anti-inflammatory effects. Researchers can use this compound to investigate whether observed cellular effects are specific to the active compounds or a result of a general chemical scaffold effect.

Furthermore, Tanzawaic acids A and B have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation.[1][2] The activity of this compound in this assay has not been extensively characterized, presenting an opportunity for its use as a comparator to understand the pharmacophore necessary for PTP1B inhibition by tanzawaic acids.

The cytotoxic activities of this compound have been evaluated, and when compared with the cytotoxic profiles of other tanzawaic acids, it can help to identify the structural motifs responsible for cytotoxicity.[3]

Data Presentation: Comparative Biological Activities of Tanzawaic Acids

The following table summarizes the reported biological activities of various tanzawaic acids, providing a quantitative context for the use of this compound as a chemical probe.

CompoundBiological ActivityAssay SystemIC50 Value (µM)Reference
This compound CytotoxicityVarious cell linesEvaluated[3]
Bacterial Conjugation InhibitionE. coliInactive
Tanzawaic acid ANO Production InhibitionLPS-stimulated BV-2 cells7.1[1][2]
NO Production InhibitionLPS-stimulated RAW264.7 cells27.0[1][2]
PTP1B InhibitionEnzymatic assay8.2[1][2]
Tanzawaic acid BNO Production InhibitionLPS-stimulated BV-2 cells42.5[1][2]
PTP1B InhibitionEnzymatic assay8.2[1][2]
2E,4Z-Tanzawaic acid DNO Production InhibitionLPS-stimulated BV-2 cells37.8[1][2]

Mandatory Visualizations

Signaling Pathway of LPS-Induced Inflammation

LPS_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->cytokines induces transcription nucleus Nucleus TA_probe Tanzawaic Acid Probe TA_probe->IKK potential target

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Workflow for Assessing Anti-Inflammatory Activity

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 macrophages cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding pretreatment 3. Pre-treat with this compound (or other compounds) cell_seeding->pretreatment stimulation 4. Stimulate with LPS pretreatment->stimulation collect_supernatant 5. Collect supernatant stimulation->collect_supernatant griess_reagent 6. Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance 7. Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_NO 8. Calculate Nitrite (B80452) Concentration measure_absorbance->calculate_NO determine_ic50 9. Determine IC50 calculate_NO->determine_ic50

Caption: Workflow for Nitric Oxide (NO) production assay.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (and other test compounds)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of this compound and other test compounds in DMSO.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to each well containing the supernatant and standards.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To assess the inhibitory activity of this compound on PTP1B, a key enzyme in metabolic signaling pathways.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (and other test compounds)

  • Sodium orthovanadate (a known PTP1B inhibitor, as a positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare serial dilutions of this compound and other test compounds in the assay buffer. Include a vehicle control (DMSO) and a positive control.

  • Enzymatic Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution or control

      • PTP1B enzyme solution

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Measurement of PTP1B Activity:

    • Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader in kinetic mode. The product, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of PTP1B inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable tool for researchers in chemical biology and drug discovery. Its unique biological activity profile, particularly its inactivity in certain assays where its analogs are potent, makes it an excellent negative control and a probe for dissecting structure-activity relationships. The protocols provided herein offer a starting point for utilizing this compound to investigate complex biological systems and to validate the specific effects of other bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tanzawaic Acid E Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tanzawaic acid E in fungal cultures. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species are known to produce it?

A1: this compound is a polyketide-derived secondary metabolite. It has been isolated from fungal species of the genus Penicillium, including Penicillium sp. IBWF104-06 and Penicillium steckii. These fungi, often found in soil or marine environments, are the primary sources for the natural production of this compound.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound belongs to the family of decalin-containing polyketides. Its biosynthesis is initiated by a Polyketide Synthase (PKS) enzyme. Specifically, the gene PsPKS1 has been identified as responsible for the synthesis of the tanzawaic acid backbone in Penicillium steckii. The proposed pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a crucial intramolecular Diels-Alder cyclization to form the characteristic decalin core, followed by further enzymatic modifications to yield the final this compound structure.

Q3: What is the "One Strain, Many Compounds" (OSMAC) approach and how can it be applied to improve this compound yield?

A3: The OSMAC approach is a strategy used to induce or enhance the production of secondary metabolites by a single microbial strain by systematically altering cultivation parameters.[1][2][3][4][5][6] For this compound production, this involves modifying the culture medium composition (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time. By providing different environmental cues, "silent" or low-expressed biosynthetic gene clusters, including the one for this compound, can be activated or upregulated, leading to increased yields.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Cause 1: Suboptimal Culture Medium

The composition of the culture medium is a critical factor influencing the production of secondary metabolites.

Troubleshooting Steps:

  • Carbon Source Optimization: The type and concentration of the carbon source can significantly impact polyketide production. While glucose is a readily available carbon source that promotes rapid growth, it can sometimes suppress secondary metabolism.

    • Recommendation: Experiment with different carbon sources such as sucrose, fructose, maltose, or more complex carbohydrates like starch.[7][8][9][10] A comparative analysis of different carbon sources on the production of a related polyketide is presented in the table below.

  • Nitrogen Source Optimization: The nature of the nitrogen source (organic vs. inorganic) and the carbon-to-nitrogen (C:N) ratio are crucial for secondary metabolite biosynthesis.

    • Recommendation: Test various nitrogen sources like yeast extract, peptone, tryptone, ammonium (B1175870) sulfate, or potassium nitrate.[4][7][8][9] Organic nitrogen sources often support both robust growth and secondary metabolite production.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield in Penicillium sp.

Carbon Source (g/L)Nitrogen Source (g/L)Incubation Time (days)Secondary Metabolite Yield (mg/L)Reference
Glucose (20)Yeast Extract (10)1485Fictional Data for Illustration
Sucrose (20)Yeast Extract (10)14120Fictional Data for Illustration
Maltose (20)Yeast Extract (10)14110Fictional Data for Illustration
Sucrose (20)Peptone (10)14135Fictional Data for Illustration
Sucrose (20)Ammonium Sulfate (5)1495Fictional Data for Illustration

Note: This table is a representative example based on general findings for polyketide production in Penicillium and does not represent actual data for this compound.

Possible Cause 2: Unfavorable Fermentation Parameters

Physical parameters during fermentation play a pivotal role in fungal growth and secondary metabolite production.

Troubleshooting Steps:

  • pH Optimization: The pH of the culture medium affects nutrient uptake and enzymatic activities essential for biosynthesis.

    • Recommendation: Penicillium species generally favor slightly acidic to neutral pH for secondary metabolite production. Start with a pH around 5.0-6.0 and monitor it throughout the fermentation.[2][5][11][12][13] Perform experiments with a range of initial pH values (e.g., 4.5, 5.5, 6.5, 7.5) to determine the optimum for this compound production.

  • Temperature Optimization: Temperature influences both the growth rate and the enzymatic reactions involved in secondary metabolism.

    • Recommendation: The optimal temperature for growth may not be the same as for secondary metabolite production. Most Penicillium species grow well between 20-30°C.[3][11][12] It is advisable to conduct fermentation at different temperatures within this range (e.g., 22°C, 25°C, 28°C) to find the optimal condition for this compound yield.

  • Aeration and Agitation Optimization: Adequate oxygen supply is crucial for the growth of aerobic fungi like Penicillium and for many enzymatic steps in polyketide biosynthesis.

    • Recommendation: In submerged cultures, ensure sufficient aeration by using baffled flasks and optimizing the agitation speed (e.g., 150-200 rpm). Poor agitation can lead to mycelial clumping and limit oxygen and nutrient availability.[13]

Possible Cause 3: Inappropriate Harvest Time

Secondary metabolites are often produced during the stationary phase of fungal growth, after the initial rapid growth phase (logarithmic phase).

Troubleshooting Steps:

  • Time-Course Analysis: The production of this compound may be time-dependent.

    • Recommendation: Perform a time-course experiment where samples are harvested at different time points (e.g., every 2-3 days for up to 21 days) and analyze the concentration of this compound. This will help determine the optimal fermentation duration for maximum yield.

Experimental Protocols

Protocol 1: General Fermentation Protocol for Penicillium sp.
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature fungal culture from a PDA (Potato Dextrose Agar) plate to a 250 mL Erlenmeyer flask containing 50 mL of PDB (Potato Dextrose Broth).

    • Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.

  • Production Culture:

    • Inoculate 100 mL of the desired production medium in a 500 mL Erlenmeyer flask with 5 mL of the seed culture.

    • Incubate the production culture under the optimized conditions of temperature, pH, and agitation.

  • Extraction of this compound:

    • After the desired incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted with ethyl acetate or methanol (B129727) to recover any intracellular product.

  • Purification and Quantification:

    • The crude extract can be subjected to column chromatography (e.g., silica (B1680970) gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to purify this compound.

    • Quantification can be performed using analytical HPLC with a standard curve of purified this compound.

Visualizations

Biosynthetic_Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Cyclization and Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) (e.g., PsPKS1) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Iterative Condensation IMDA Intramolecular Diels-Alder Cyclization Linear_Polyketide->IMDA Decalin_Core Decalin Core Intermediate IMDA->Decalin_Core Modifications Further Enzymatic Modifications Decalin_Core->Modifications Tanzawaic_Acid_E This compound Modifications->Tanzawaic_Acid_E

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow A Strain Selection (e.g., Penicillium sp.) B Inoculum Preparation (Seed Culture) A->B C Fermentation (Production Culture) B->C E Extraction (Solvent Extraction) C->E D Optimization of Parameters (OSMAC Approach) D->C Feedback Loop F Purification (Chromatography, HPLC) E->F G Analysis & Quantification (HPLC, MS) F->G H High-Yield this compound G->H

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No Yield of This compound Q1 Is the Culture Medium Optimized? Start->Q1 Action1 Optimize Carbon & Nitrogen Sources (See Table 1) Q1->Action1 No Q2 Are Fermentation Parameters Optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Optimize pH, Temperature, Aeration Q2->Action2 No Q3 Is the Harvest Time Correct? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Perform Time-Course Analysis Q3->Action3 No End Improved Yield Q3->End Yes A3_No No Action3->End

Caption: Troubleshooting logic for low yield of this compound.

References

Overcoming challenges in the purification of tanzawaic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tanzawaic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of tanzawaic acids in a question-and-answer format.

Question 1: After ethyl acetate (B1210297) extraction of the culture filtrate, my crude extract is an oily residue with low purity. What are the initial purification steps?

Answer: An oily crude extract is common after solvent extraction. The initial purification step typically involves silica (B1680970) gel chromatography to separate major classes of compounds.

  • Recommendation: Subject the oily crude extract (2.2 g was used in one study) to column chromatography with silica gel (Merck 60, 0.063–0.2 mm).[1] Elute with a stepwise gradient of a non-polar and a moderately polar solvent system, such as cyclohexane/ethyl acetate.[1] For example, start with a 3:2 (v/v) ratio, followed by 2:3, to fractionate the extract.[1] This initial step helps to remove highly non-polar and highly polar impurities, enriching the tanzawaic acid content in the collected fractions.

Question 2: I am observing low yields of the target tanzawaic acid after the initial chromatography steps. What could be the cause and how can I improve the yield?

Answer: Low yields can result from several factors, including incomplete extraction, degradation of the target compound, or inefficient chromatographic separation.

  • Incomplete Extraction: Ensure exhaustive extraction from the culture filtrate by performing multiple extractions with ethyl acetate. Monitor the extraction efficiency by analyzing a small sample of the aqueous layer by HPLC.

  • Compound Instability: Some tanzawaic acid derivatives or synthetic intermediates can be unstable under acidic or basic conditions. Maintain a neutral pH during extraction and initial purification steps whenever possible. If the target compound is known to be acid-labile, avoid using acidic modifiers in the mobile phase during chromatography.

  • Optimization of Chromatography:

    • Column Loading: Avoid overloading the silica gel or reversed-phase column, as this can lead to poor separation and loss of product in mixed fractions.

    • Solvent Selection: Carefully select the elution solvents. A gradual increase in solvent polarity is crucial for good separation on silica gel. For reversed-phase chromatography, optimizing the methanol (B129727)/water or acetonitrile (B52724)/water gradient is key.

Question 3: My HPLC analysis shows multiple peaks that are very close to each other, making it difficult to isolate my target tanzawaic acid. How can I improve the resolution?

Answer: The presence of multiple, closely eluting peaks is a common challenge due to the existence of numerous structurally similar tanzawaic acid analogues.[2][3] Improving HPLC resolution is critical for obtaining a pure compound.

  • Adjusting the Mobile Phase:

    • Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4] This will increase the retention time and can improve the separation of closely eluting peaks.

    • pH Modification: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is a common practice that can improve peak shape and selectivity for acidic compounds like tanzawaic acids.[1][4]

  • Changing the Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different HPLC column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might provide a different elution order and better separation of isomers or closely related analogues.

  • Gradient Optimization: Employ a shallower gradient during the elution of the target compounds. A slower increase in the organic solvent concentration over a longer period can significantly enhance resolution.

  • Temperature Control: Lowering the column temperature can increase retention and improve peak resolution, although it will also increase the analysis time.[5]

Question 4: My purified tanzawaic acid appears to be degrading upon storage. What are the best practices for storing these compounds?

Answer: While specific stability data for all tanzawaic acids is not extensively documented, general best practices for storing polyketides and other natural products should be followed.

  • Storage Conditions: Store purified tanzawaic acids as a solid (if possible) at -20°C or lower for long-term storage.[6] For short-term storage, a solution in an appropriate solvent (e.g., DMSO, methanol) can be stored at -20°C.[6]

  • Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Store samples in amber vials or otherwise protected from light to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical purification strategy for tanzawaic acids from a fungal culture?

A1: A general purification workflow starts with the extraction of the culture broth with a solvent like ethyl acetate.[1][7] The crude extract is then subjected to a series of chromatographic separations. This often includes an initial fractionation on a silica gel column, followed by one or more rounds of reversed-phase chromatography, such as on an ODS (octadecylsilane) column.[7] The final purification is typically achieved using preparative high-performance liquid chromatography (HPLC).[1][7]

Q2: What are some common tanzawaic acid analogues that might co-elute?

A2: Fungal cultures often produce a mixture of tanzawaic acids. For example, Tanzawaic acid A is frequently isolated alongside other analogues like tanzawaic acids B, D, and E.[1][2] These compounds have very similar core structures, often differing only by the position of a hydroxyl group or a double bond, which makes their separation challenging.

Q3: What analytical techniques are used to identify and characterize purified tanzawaic acids?

A3: The structural elucidation of tanzawaic acids relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[1] One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, COSY, HMBC, and NOESY) is employed to determine the detailed structure and relative stereochemistry.[1][8] Optical rotation measurements are used to determine the chirality of the molecule.[8]

Data Presentation

Table 1: Summary of a Purification Scheme for Tanzawaic Acids I, J, K, and L

Purification StepStarting MaterialFraction/CompoundYield (mg)
Ethyl Acetate Extraction14.5 L Culture FluidOily Crude Extract2200
Silica Gel Chromatography2200 mg Crude ExtractIntermediate C340
Preparative HPLC (1)Intermediate CTanzawaic Acid L29
Solid-Phase Extraction (C18)Fraction 3 (from Silica Gel)Intermediate D87
Preparative HPLC (2)Intermediate DTanzawaic Acid I7.7
Preparative HPLC (2)Intermediate DTanzawaic Acid J12.6

Data synthesized from a study on the isolation of new tanzawaic acids.[1]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Separate the mycelium from the culture fluid (e.g., 14.5 L) by filtration.

  • Extract the culture fluid with an equal volume of ethyl acetate (e.g., 10 L). Repeat the extraction for a total of two or three times to ensure complete recovery of the secondary metabolites.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain an oily crude extract.

  • Prepare a silica gel column (e.g., Merck 60, 0.063–0.2 mm) with a suitable solvent system, such as cyclohexane/ethyl acetate.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity. For example, start with cyclohexane/ethyl acetate (3:2, v/v), followed by cyclohexane/ethyl acetate (2:3, v/v).

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine fractions containing the compounds of interest based on the analysis.

Protocol 2: Preparative HPLC Purification

  • Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Set up a preparative HPLC system with an appropriate reversed-phase column (e.g., Waters SunFire Prep C18 OBD, 5 µm, 19 × 250 mm).[1]

  • Equilibrate the column with the initial mobile phase conditions. An isocratic or gradient elution can be used. For example, an isocratic mobile phase of 2:3 acetonitrile/0.1% formic acid can be effective.[1]

  • Inject the sample onto the column.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified tanzawaic acid.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatography culture Fungal Culture filtration Filtration culture->filtration extraction Ethyl Acetate Extraction filtration->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Tanzawaic Acid prep_hplc->pure_compound

Caption: General experimental workflow for the purification of tanzawaic acids.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions start Poor HPLC Peak Resolution adjust_solvent Decrease Organic Solvent % start->adjust_solvent add_modifier Add 0.1% Formic Acid adjust_solvent->add_modifier If still poor solution Improved Resolution adjust_solvent->solution Success shallow_gradient Use Shallower Gradient add_modifier->shallow_gradient If still poor add_modifier->solution Success change_column Change Column Chemistry (e.g., PFP) shallow_gradient->change_column If still poor shallow_gradient->solution Success lower_temp Lower Column Temperature change_column->lower_temp If still poor change_column->solution Success lower_temp->solution Success

Caption: Troubleshooting guide for improving HPLC peak resolution.

References

Technical Support Center: Enhancing the Solubility of Tanzawaic Acid E for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tanzawaic acid E in in vitro assays.

Troubleshooting Guides and FAQs

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound is a hydrophobic carboxylic acid, and as such, it has low solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer.

Q2: Which organic solvent is recommended for creating a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a stock solution of this compound.[1] Other potential solvents include ethanol (B145695) and dimethylformamide (DMF).[1] It is advisable to start with DMSO due to its high solubilizing power for a wide range of organic compounds and its compatibility with many cell-based assays at low final concentrations.

Q3: I have dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. You may need to test a range of final DMSO concentrations to find a balance between compound solubility and experimental integrity.

  • Utilize Co-solvents: In some cases, a mixture of solvents can improve solubility. For instance, you could try a combination of DMSO and ethanol.

  • pH Adjustment: Since this compound is a carboxylic acid, its solubility in aqueous solutions can be significantly increased by deprotonation to form a more soluble carboxylate salt.[2][3] For a related compound, Tanzawaic acid H, the predicted acidic pKa is around 5.45.[4] By adjusting the pH of your aqueous buffer to be at least 1.5 to 2 units above the pKa (e.g., pH 7.0-7.4), you can increase the proportion of the more soluble deprotonated form.

  • Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing during the dilution process can help to keep the compound in solution. However, be cautious about the thermal stability of this compound.

Q4: What is the maximum recommended concentration of this compound for in vitro assays?

A4: The optimal concentration of this compound will be assay-dependent. For pure natural product compounds in in vitro antimicrobial or cell-based assays, a promising minimum inhibitory concentration (MIC) is often considered to be in the range of 4 to 16 µg/mL. It is recommended to perform a dose-response curve to determine the effective concentration range for your specific experiment.

Q5: Can I sonicate my this compound solution to aid dissolution?

A5: Yes, sonication can be used to help dissolve this compound. However, it is important to use a bath sonicator and to sonicate for short periods to avoid overheating and potential degradation of the compound.

Data Presentation: Solubility of this compound

SolventSolubilityRemarks
Dimethyl sulfoxide (DMSO)May dissolve[1]Recommended as the primary solvent for creating stock solutions.
EthanolMay dissolve[1]An alternative to DMSO.
Dimethylformamide (DMF)May dissolve[1]Another alternative solvent.
WaterInsoluble to slightly soluble[2]Solubility is expected to be low due to its hydrophobic nature.
Aqueous Buffers (pH > 7.0)Increased solubilityAdjusting the pH above the pKa of the carboxylic acid group increases solubility by forming the more soluble carboxylate salt.[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate in a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Assay Buffer

  • Pre-warm Buffer: Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilution (if necessary): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock solution in DMSO.

  • Final Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent precipitation.

  • Final Vortex: Vortex the final solution for another 30 seconds.

  • Use Immediately: Use the freshly prepared solution in your in vitro assay immediately to minimize the risk of precipitation over time.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start: this compound Powder weigh 1. Weigh Compound start->weigh add_dmso 2. Add DMSO to Create Stock Solution weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution Concentrated Stock Solution in DMSO dissolve->stock_solution dilute 4. Dilute Stock in Aqueous Buffer stock_solution->dilute check_precipitation Precipitation? dilute->check_precipitation assay Proceed with In Vitro Assay check_precipitation->assay No troubleshoot Troubleshoot Solubility check_precipitation->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

troubleshooting_pathway Troubleshooting Precipitation of this compound start Precipitation Observed option1 Option 1: Optimize DMSO Concentration start->option1 option2 Option 2: Adjust Buffer pH start->option2 option3 Option 3: Use Co-solvents start->option3 option4 Option 4: Gentle Warming start->option4 decision1 Is final DMSO concentration > 0.5%? option1->decision1 decision2 Is buffer pH < 7.0? option2->decision2 decision3 Using only DMSO? option3->decision3 decision4 Diluting at room temperature? option4->decision4 action1 Lower final DMSO concentration decision1->action1 Yes action2 Increase buffer pH to > 7.0 decision2->action2 Yes action3 Try a DMSO/Ethanol mixture decision3->action3 Yes action4 Warm buffer to 37°C before dilution decision4->action4 Yes

Caption: Decision pathway for troubleshooting precipitation.

References

Stability testing of Tanzawaic acid E under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies for Tanzawaic acid E. The information presented here is based on established principles of pharmaceutical stability testing, as specific degradation studies on this compound are not extensively documented in scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[1] If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to six months or at -20°C for one month to minimize degradation.[1]

Q2: What is a forced degradation study and why is it necessary for this compound?

A2: A forced degradation or stress study is an essential process in pharmaceutical development where a drug substance is subjected to conditions more severe than accelerated stability testing.[2][3] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5] For this compound, this is crucial for understanding its intrinsic stability and ensuring that the analytical methods used can separate the intact molecule from any impurities or degradants that may form during storage or manufacturing.

Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

A3: Based on regulatory guidelines (e.g., ICH Q1A(R2)), the typical stress conditions include:

  • Acid Hydrolysis: Using acids like hydrochloric acid (HCl) at varying concentrations and temperatures.

  • Base Hydrolysis: Using bases like sodium hydroxide (B78521) (NaOH) to assess stability in alkaline conditions.

  • Oxidation: Employing oxidizing agents such as hydrogen peroxide (H₂O₂) to investigate oxidative degradation.[4]

  • Thermal Degradation: Exposing the compound to high temperatures (e.g., 40-80°C) to assess heat sensitivity.[3]

  • Photostability: Exposing the compound to controlled UV and visible light to determine light sensitivity, as recommended by ICH Q1B guidelines.[4]

Q4: Which functional groups in the this compound structure are most susceptible to degradation?

A4: The chemical structure of this compound contains several functional groups prone to degradation:

  • Conjugated Polyene Side Chain: The conjugated double bonds in the pentadienoic acid moiety are susceptible to oxidation and photolytic degradation (isomerization or cyclization).

  • Carboxylic Acid: This group can undergo esterification if alcohols are present as excipients or solvents.

  • Tertiary Alcohol: The hydroxyl group on the decalin ring could be susceptible to dehydration under strong acidic or thermal stress.

Q5: What is a stability-indicating analytical method?

A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[6][7] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the most common technique for developing a SIM.[8]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
High System Backpressure 1. Blockage in the column inlet frit or tubing.[9] 2. Precipitation of the sample or buffer in the mobile phase.[10] 3. Microbial growth in the mobile phase.1. Reverse-flush the column with an appropriate solvent. If pressure remains high, replace the column frit or the column itself. 2. Ensure the mobile phase components are fully miscible and that buffers are soluble in the organic/aqueous mixture. Filter all mobile phases. 3. Prepare fresh mobile phase daily and use HPLC-grade solvents.
Peak Tailing or Fronting 1. Column overload due to high sample concentration. 2. Incompatibility between the sample solvent and the mobile phase. 3. Presence of active sites (exposed silanols) on the column packing.1. Dilute the sample and reinject. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. Consider replacing the column if it is old.
Shifting Retention Times 1. Inconsistent mobile phase preparation.[11] 2. Fluctuations in column temperature. 3. Pump malfunction or leaks causing inconsistent flow rate.[9]1. Use a precise volumetric flask and graduated cylinder for mobile phase preparation. Premix solvents if using an isocratic method. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system, especially around pump seals and fittings. Perform a pump flow rate calibration.
Baseline Noise or Drift 1. Air bubbles in the pump or detector.[9] 2. Contaminated mobile phase or detector cell. 3. Deteriorating detector lamp.1. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump. 2. Flush the system with a strong solvent (e.g., isopropanol). Use freshly prepared, high-purity mobile phase. 3. Check the lamp energy and replace it if it is low.

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical data to illustrate how stability results for this compound could be summarized.

Table 1: Hypothetical Purity of this compound Under Forced Degradation Conditions

Stress ConditionDurationTemperaturePurity (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl24 hours60°C88.55.23.196.8
0.1 M NaOH8 hours40°C85.28.92.596.6
5% H₂O₂24 hours25°C82.111.43.797.2
Thermal48 hours80°C94.32.11.597.9
Photolytic (ICH Q1B)1.2 million lux hours25°C91.74.81.397.8

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical Long-Term Stability of this compound Powder

Storage ConditionTime PointPurity (%) by HPLCAppearance
4°C ± 2°C0 Months99.8White to off-white powder
6 Months99.5No change
12 Months99.1No change
24 Months98.2No change
-20°C ± 5°C0 Months99.8White to off-white powder
12 Months99.7No change
24 Months99.6No change
36 Months99.4No change

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. Cool and neutralize with 0.1 M HCl, then dilute to 0.1 mg/mL for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Store the solution in the dark at room temperature (25°C) for 24 hours. Dilute to 0.1 mg/mL for analysis.

  • Thermal Degradation: Store a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. After exposure, prepare a 0.1 mg/mL solution for analysis.

  • Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase for comparison.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).[12]

  • Gradient Program: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector, monitoring at the λmax of this compound (e.g., 261 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 40°C) stock->base oxidation Oxidation (5% H₂O₂, 25°C) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo control Prepare Control Sample (Unstressed) hplc HPLC-PDA Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity, Mass Balance) hplc->data report Stability Report data->report

Caption: Workflow for a forced degradation study of this compound.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis) parent This compound (C18H26O3) epoxide Epoxide Formation (on double bonds) parent->epoxide O₂ hydroxylated Hydroxylated Derivatives parent->hydroxylated [O] dehydrated Dehydration Product (loss of tertiary -OH) parent->dehydrated H⁺ / Δ isomer Cis/Trans Isomerization (of side chain) parent->isomer

Caption: Hypothetical degradation pathways for this compound.

References

Optimization of reaction conditions for tanzawaic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of tanzawaic acids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

1. Horner-Wadsworth-Emmons (HWE) / Wittig Reaction

  • Question: I am observing low yields and the formation of undesired geometric isomers in the Wittig/HWE reaction to form the pentadienoic ester moiety. How can I optimize this step?

    Answer: Low yields and poor stereoselectivity are common challenges in this step. The choice of reaction conditions, particularly temperature and the type of olefination reaction, is critical.

    • Reaction Type: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction as it can be performed at lower temperatures, which helps to suppress side reactions like the thermal intramolecular Diels-Alder (IMDA) reaction.[1]

    • Temperature Control: Maintaining a controlled temperature is crucial. For the Wittig reaction, it has been observed that higher temperatures can lead to a competing thermal IMDA reaction, reducing the yield of the desired product. A temperature of 35°C has been identified as optimal for maximizing the Wittig product while minimizing the IMDA side product.[1]

    • Solvent: The choice of solvent can also influence the reaction outcome. While various solvents have been tested, the effect on selectivity in the Diels-Alder reaction step was found to be minimal, with temperature being the dominant factor.[1]

    • Base Selection: For the HWE reaction, using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide is a common practice for deprotonation.[1]

    Quantitative Data Summary: Wittig Reaction Optimization

EntryConditionsYield of Desired ProductYield of Undesired Isomer
1Toluene, High Temperature28% (over four steps)13% (over four steps)
2Dichloromethane, 35°C42% (over four steps)6% (over four steps)

2. Intramolecular Diels-Alder (IMDA) Reaction

  • Question: The thermal intramolecular Diels-Alder (IMDA) reaction for the formation of the octalin skeleton is resulting in low selectivity. What can I do to improve this?

    Answer: The thermal IMDA reaction is highly dependent on the reaction temperature.[1] To improve the selectivity of the trans-fused octalin, a Lewis acid-assisted IMDA reaction is recommended over a purely thermal approach. The use of a Lewis acid can promote the desired cyclization pathway at lower temperatures, thus enhancing the stereoselectivity.[2]

3. Asymmetric Synthesis and Stereocontrol

  • Question: I am struggling with poor diastereoselectivity in the asymmetric aldol (B89426) reaction. How can I ensure the formation of the correct stereoisomer?

    Answer: Achieving high diastereoselectivity is critical for the synthesis of tanzawaic acids due to the presence of multiple stereogenic centers.[1] The use of chiral auxiliaries, such as Evans oxazolidinones, is a reliable method to control stereochemistry.[3][4]

    For the crucial aldol reaction, a one-pot protocol involving a Parikh-Doering oxidation followed by an Evans asymmetric aldol reaction has been successfully employed to synthesize the all-syn-adduct on a decagram scale with good yield (70%).[4] This one-pot procedure is particularly advantageous as it avoids the isolation of the potentially epimerizable chiral aldehyde intermediate.[1][4]

4. Intermediate Instability and Purification

  • Question: I am experiencing degradation of the dienyl bromide intermediate during purification. What is the best way to handle this compound?

    Answer: The dienyl bromide intermediate is known to be unstable under both acidic and basic aqueous conditions.[1][2] Therefore, it is crucial to handle this intermediate with care. It is recommended to perform a simple, careful purification of the crude product and use it immediately in the next reaction step to minimize degradation.[1]

Experimental Protocols

Key Experimental Workflow

G cluster_start Starting Materials & Chiral Auxiliary Introduction cluster_core Core Synthesis Steps cluster_end Final Modifications & Product Starting Materials Starting Materials Evans Asymmetric Alkylation Evans Asymmetric Alkylation Starting Materials->Evans Asymmetric Alkylation LAH Reduction LAH Reduction Evans Asymmetric Alkylation->LAH Reduction Parikh-Doering Oxidation Parikh-Doering Oxidation LAH Reduction->Parikh-Doering Oxidation Asymmetric Aldol Reaction Asymmetric Aldol Reaction Parikh-Doering Oxidation->Asymmetric Aldol Reaction Wittig/HWE Reaction Wittig/HWE Reaction Asymmetric Aldol Reaction->Wittig/HWE Reaction Intramolecular Diels-Alder Intramolecular Diels-Alder Wittig/HWE Reaction->Intramolecular Diels-Alder Functional Group Manipulations Functional Group Manipulations Intramolecular Diels-Alder->Functional Group Manipulations Tanzawaic Acid Tanzawaic Acid Functional Group Manipulations->Tanzawaic Acid

Caption: A simplified workflow for the total synthesis of Tanzawaic Acid.

Detailed Methodologies

1. Gram-Scale Synthesis of the Chiral Octalin Core

The synthesis of the chiral octalin, a key intermediate, has been successfully scaled up to the gram level.[1][5][6] This was achieved through synthetic improvements from previous conditions.[1][6][7] The process involves an asymmetric alkylation and an asymmetric Mukaiyama aldol reaction to control the stereochemistry of the polysubstituted octalin skeleton.[8] A crucial step is a carefully controlled intramolecular Diels-Alder reaction to form the octalin ring structure.[8]

2. Barton-McCombie Deoxygenation

The deoxygenation of a xanthate intermediate is a key transformation in the synthesis.[1][6] This reaction is carried out under Barton-McCombie deoxygenation conditions.[1][2]

3. Horner-Wadsworth-Emmons (HWE) Reaction

Following the deoxygenation and subsequent oxidation to an aldehyde, the HWE reaction is employed to introduce the pentadienoic ester side chain.[1][6] This reaction is carried out immediately after the formation of the aldehyde.[1][2]

4. Final Hydrolysis

The total synthesis is completed by the hydrolysis of the methyl ester to yield the final tanzawaic acid product.[1][6]

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield in Wittig/HWE Reaction

G Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature High Temp High Temp Check Temperature->High Temp Side Reaction (IMDA) Side Reaction (IMDA) High Temp->Side Reaction (IMDA) Yes Check Reagents Check Reagents High Temp->Check Reagents No Optimize Temp (35°C) Optimize Temp (35°C) Side Reaction (IMDA)->Optimize Temp (35°C) Base Inactive Base Inactive Check Reagents->Base Inactive Use Fresh Base Use Fresh Base Base Inactive->Use Fresh Base Yes Aldehyde Degradation Aldehyde Degradation Base Inactive->Aldehyde Degradation No Use Freshly Prepared Aldehyde Use Freshly Prepared Aldehyde Aldehyde Degradation->Use Freshly Prepared Aldehyde Yes

Caption: A decision-making flowchart for troubleshooting low yields in the Wittig/HWE reaction.

References

Technical Support Center: Scaling Up the Synthesis of the Tanzawaic Acid Octalin Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of the tanzawaic acid octalin skeleton, with a focus on scaling up the process. The information is based on the successful gram-scale synthesis reported by Shiina and colleagues in their 2023 publication in ACS Omega, "First Total Synthesis of Tanzawaic Acid B".[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the key strategy for the gram-scale synthesis of the tanzawaic acid octalin skeleton?

A1: The core strategy revolves around a crucial intramolecular Diels-Alder (IMDA) reaction to construct the octalin core.[1][5] To achieve a successful and scalable synthesis, key steps include an Evans asymmetric alkylation, a highly diastereoselective Mukaiyama aldol (B89426) reaction, and a carefully optimized Horner-Wadsworth-Emmons (HWE) reaction to form the precursor for the IMDA reaction.[1][5]

Q2: Why is the Mukaiyama aldol reaction performed in a two-sequence reaction system for decagram-scale synthesis?

A2: A two-sequence reaction system is necessary to prevent the epimerization of the chiral and α-epimerizable aldehyde intermediate.[1] If the aldehyde is isolated before the aldol reaction, a loss of stereochemical purity is observed. By generating the aldehyde and immediately introducing it into the enolate system in a one-pot fashion, the desired all-syn-adduct is obtained in high yield on a decagram scale.[1]

Q3: What are the reported biological activities of tanzawaic acids?

A3: Tanzawaic acids have demonstrated a range of biological activities, including antibacterial, antifungal, antimalarial, and PTP1B inhibitory properties.[1][6] This makes their efficient, scalable synthesis a significant goal for the development of new therapeutic agents.[1]

Q4: Can the dienyl bromide intermediate be purified by standard methods?

A4: No, the dienyl bromide intermediate is unstable under both acidic and basic aqueous conditions. Therefore, it should be used as a crude product for the subsequent reaction after a simple purification.[3]

Troubleshooting Guide

Issue 1: Low yield and/or poor diastereoselectivity in the intramolecular Diels-Alder (IMDA) reaction on a gram scale.

  • Possible Cause A: Thermal IMDA reaction proceeding with low trans-octalin selectivity. The thermal reaction is not as selective as the Lewis acid-assisted counterpart.[1][3]

    • Solution: Avoid prolonged heating or high temperatures during the preceding Wittig or HWE reaction. The Horner-Wadsworth-Emmons (HWE) reaction is preferred as it is a more kinetic process and can be conducted at lower temperatures, thus suppressing the premature thermal IMDA reaction.[1]

  • Possible Cause B: Suboptimal reaction conditions for the IMDA precursor formation.

    • Solution: Utilize the optimized HWE reaction conditions which have been demonstrated to be effective for the large-scale synthesis of the trans-octalin precursor. This involves carefully controlling the temperature and reaction time.[1]

Issue 2: Epimerization of the chiral aldehyde during the Mukaiyama aldol reaction at scale.

  • Possible Cause: The α-epimerizable aldehyde is unstable and prone to racemization upon isolation and handling.[1][3]

    • Solution: Employ a two-sequence, one-pot reaction system. The crude solution of the chiral aldehyde, generated via Parikh-Doering oxidation, should be directly transferred via cannula into the pre-formed boron enolate for the Mukaiyama aldol reaction. This minimizes handling and prevents epimerization, leading to the desired all-syn adduct in high yield.[1]

Issue 3: Incomplete reaction or recovery of starting material in the Parikh-Doering oxidation.

  • Possible Cause: Insufficient amounts of the oxidizing agent or reagents.

    • Solution: Ensure the use of adequate equivalents of the sulfur trioxide pyridine (B92270) complex, triethylamine, and dimethyl sulfoxide. Using smaller amounts can lead to incomplete conversion and a lower two-step yield of the subsequent aldol product.[1]

Experimental Protocols

The following are key experimental protocols adapted from the gram-scale synthesis of the tanzawaic acid B octalin skeleton.

1. Decagram-Scale Synthesis of the all-syn-Adduct via Mukaiyama Aldol Reaction

This protocol utilizes a two-sequence, one-pot system to minimize epimerization.

  • Step 1: Parikh-Doering Oxidation: An alcohol intermediate is oxidized to the corresponding chiral aldehyde.

  • Step 2: Mukaiyama Boron-Mediated Aldol Reaction: The crude aldehyde is immediately reacted with a boron enolate to yield the all-syn-adduct.

    • This one-pot procedure was reported to successfully yield the product on a decagram scale.[1]

2. Gram-Scale Synthesis of the trans-Octalin Core

This protocol focuses on the optimized Horner-Wadsworth-Emmons (HWE) reaction and subsequent intramolecular Diels-Alder (IMDA) reaction.

  • Step 1: Horner-Wadsworth-Emmons (HWE) Reaction: An aldehyde is reacted with a phosphonate (B1237965) ylide at a controlled low temperature to form the triene precursor for the IMDA reaction.

  • Step 2: Intramolecular Diels-Alder (IMDA) Reaction: The triene is subjected to conditions that promote the [4+2] cycloaddition to form the desired trans-octalin skeleton.

    • This method was found to be superior for large-scale synthesis, providing the desired product without significant side reactions.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Formation of the Octalin Precursor

EntryReaction TypeConditionsSelectivity (trans : cis)YieldScale
1Wittig ReactionThermalLow trans selectivity-Gram-scale
2HWE ReactionLower Temperature, Kinetic ControlHigh trans selectivityImprovedGram-scale

Data summarized from the findings reported by Shiina et al., 2023.[1]

Table 2: Four-Step Yields in the Decagram-Scale Synthesis of a Key Intermediate

Synthetic RouteOverall Yield (4 steps)Scale of Prepared Intermediate
Improved Route13%1.71 g
Previous Route6%0.66 g

This table highlights the significant improvement in yield for the decagram-scale synthesis as reported in the literature.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis (Decagram-Scale) cluster_octalin_synthesis Octalin Skeleton Synthesis (Gram-Scale) 2_4_hexadien_1_ol 2,4-Hexadien-1-ol Evans_Alkylation Evans Alkylation 2_4_hexadien_1_ol->Evans_Alkylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Evans_Alkylation Reductive_Removal Reductive Removal of Auxiliary Evans_Alkylation->Reductive_Removal Parikh_Doering_Oxidation Parikh-Doering Oxidation Reductive_Removal->Parikh_Doering_Oxidation Mukaiyama_Aldol Mukaiyama Aldol Reaction Parikh_Doering_Oxidation->Mukaiyama_Aldol One-pot All_Syn_Adduct All-Syn-Adduct Mukaiyama_Aldol->All_Syn_Adduct Intermediate_Processing Intermediate Processing All_Syn_Adduct->Intermediate_Processing HWE_Reaction Horner-Wadsworth-Emmons Reaction Intermediate_Processing->HWE_Reaction IMDA_Reaction Intramolecular Diels-Alder Reaction HWE_Reaction->IMDA_Reaction Octalin_Skeleton Tanzawaic Acid Octalin Skeleton IMDA_Reaction->Octalin_Skeleton

Caption: Workflow for the scaled-up synthesis of the tanzawaic acid octalin skeleton.

signaling_pathway cluster_optimized Optimized One-Pot Pathway cluster_problematic Problematic Isolation Pathway A Chiral Aldehyde (α-epimerizable) C Mukaiyama Aldol Addition (Decagram Scale) A->C E Isolated Aldehyde (Risk of Epimerization) A->E Isolation B Boron Enolate B->C D All-Syn Adduct (High Diastereoselectivity) C->D F Epimerized Aldol Product (Loss of Purity) E->F Aldol Reaction

Caption: Logical diagram of the optimized one-pot Mukaiyama aldol reaction.

References

Technical Support Center: Chromatographic Resolution of Tanzawaic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting tanzawaic acid isomers during chromatographic analysis.

Troubleshooting Guide: Resolving Co-eluting Tanzawaic Acid Isomers

Issue: Poor resolution or co-elution of tanzawaic acid isomers in reverse-phase HPLC.

Question: My chromatogram shows broad, overlapping peaks for tanzawaic acid isomers, making accurate quantification impossible. How can I improve the separation?

Answer: Co-elution of isomers is a common challenge in chromatography.[1] A systematic approach to method development and optimization is crucial for achieving baseline separation. The following steps provide a logical workflow for troubleshooting and resolving co-eluting tanzawaic acid isomers.

Logical Troubleshooting Workflow

G start Start: Co-eluting Tanzawaic Acid Isomers check_purity Step 1: Confirm Peak Purity (e.g., DAD/MS analysis) start->check_purity mobile_phase Step 2: Optimize Mobile Phase check_purity->mobile_phase Impurity Confirmed solvent_strength Adjust Solvent Strength (e.g., decrease % organic) mobile_phase->solvent_strength solvent_type Change Organic Modifier (e.g., Methanol (B129727) to Acetonitrile) mobile_phase->solvent_type ph_adjustment Modify Mobile Phase pH (for ionizable isomers) mobile_phase->ph_adjustment column_params Step 3: Evaluate Stationary Phase & Column Parameters solvent_strength->column_params No/Minor Improvement end Resolution Achieved solvent_strength->end Resolution Improved solvent_type->column_params No/Minor Improvement solvent_type->end Resolution Improved ph_adjustment->column_params No/Minor Improvement ph_adjustment->end Resolution Improved column_chem Select Different Column Chemistry (e.g., Phenyl-Hexyl, C30) column_params->column_chem temp_control Optimize Column Temperature column_params->temp_control flow_rate Adjust Flow Rate column_params->flow_rate advanced_tech Step 4: Consider Advanced Techniques column_chem->advanced_tech Co-elution Persists column_chem->end Resolution Improved temp_control->advanced_tech Co-elution Persists temp_control->end Resolution Improved flow_rate->advanced_tech Co-elution Persists flow_rate->end Resolution Improved chiral_sep Chiral Chromatography (if enantiomers are present) advanced_tech->chiral_sep sfc Supercritical Fluid Chromatography (SFC) advanced_tech->sfc chiral_sep->end sfc->end

Caption: Troubleshooting workflow for resolving co-eluting tanzawaic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to confirm co-elution of tanzawaic acid isomers?

A1: Before modifying your chromatographic method, it's essential to confirm that you are dealing with co-eluting isomers and not an issue of peak purity.

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, perform a peak purity analysis across the peak. If the UV spectra are not identical, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis: Couple your LC system to a mass spectrometer. By taking spectra across the eluting peak, you can determine if multiple isomers with the same mass-to-charge ratio (m/z) are present.[1]

Q2: How does adjusting the mobile phase help in separating tanzawaic acid isomers?

A2: Modifying the mobile phase can alter the selectivity of the separation.

  • Solvent Strength: In reverse-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.[2]

  • Organic Modifier: Switching between different organic solvents, such as from methanol to acetonitrile or vice versa, can change the selectivity due to different interactions with the analyte and stationary phase.[2][3]

  • pH Control: Tanzawaic acids are carboxylic acids and therefore ionizable. Adjusting the pH of the mobile phase can significantly impact their retention and selectivity. It is recommended to work at a pH at least 2 units away from the pKa of the analytes.[2]

Q3: Which stationary phases are recommended for the separation of tanzawaic acid isomers?

A3: The choice of the HPLC column is critical. If a standard C18 column does not provide adequate resolution, consider columns with different selectivities.

  • Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the tanzawaic acid structure.

  • Pentafluorophenyl (PFP) Phases: PFP columns provide a unique selectivity due to multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions.

  • C30 Phases: These are particularly useful for separating structurally similar isomers, including geometric and positional isomers.[4]

  • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is necessary for their separation.[5][6]

Q4: Can temperature be used to improve the separation of tanzawaic acid isomers?

A4: Yes, optimizing the column temperature can affect selectivity. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks. It is advisable to experiment with different temperatures within the stable range of your column and analytes.[2]

Q5: What if I still cannot achieve baseline separation after optimizing my HPLC method?

A5: If complete chromatographic separation is challenging, other strategies can be employed:

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating isomers.[7]

  • Energy-Resolved Tandem Mass Spectrometry (MS/MS): Even with co-eluting peaks, it may be possible to differentiate and quantify isomers using MS/MS by selecting specific fragment ions for each isomer.[8]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method Optimization for Tanzawaic Acid Diastereomers

This protocol outlines a general approach to optimize the separation of tanzawaic acid diastereomers using a standard C18 column.

  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Optimization Steps:

    • Gradient Modification: If co-elution occurs, flatten the gradient (e.g., extend the gradient time to 30 minutes) to increase the separation window.

    • Solvent Change: Replace Acetonitrile with Methanol as Mobile Phase B and re-run the initial gradient. The change in solvent can alter elution order and improve resolution.

    • Temperature Screening: Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, and 45 °C) to observe any changes in selectivity.

Protocol 2: Chiral HPLC for Enantiomeric Separation of Tanzawaic Acids

This protocol is a starting point for the separation of tanzawaic acid enantiomers.

  • Column Selection:

    • Choose a chiral stationary phase (CSP) suitable for acidic compounds. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Mobile Phase Screening (Isocratic):

    • Normal Phase: A typical mobile phase would be a mixture of Hexane and a polar modifier like Isopropanol or Ethanol (e.g., 90:10 Hexane:Isopropanol). An acidic additive (e.g., 0.1% Trifluoroacetic Acid) is often required to improve peak shape for acidic analytes.

    • Reverse Phase: A mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., Ammonium Bicarbonate) can be used with compatible chiral columns.

  • Optimization:

    • Adjust the ratio of the mobile phase components to optimize retention and resolution.

    • Screen different polar modifiers (e.g., Ethanol, Isopropanol, n-Butanol) in normal phase mode.

    • Optimize the column temperature.

Data Presentation

Table 1: Hypothetical Retention Times (min) of Tanzawaic Acid Isomers under Different Reverse-Phase Conditions
IsomerMethod A (ACN Gradient)Method B (MeOH Gradient)Method C (Phenyl-Hexyl Column, ACN Gradient)
Tanzawaic Acid A15.216.814.5
Tanzawaic Acid D15.417.015.1
Resolution (A vs D)0.80.92.1
Tanzawaic Acid B16.117.516.3
2E,4Z-Tanzawaic Acid D16.217.616.8
Resolution (B vs 2E,4Z-D)0.50.41.8

Resolution values below 1.5 indicate incomplete separation.

Table 2: Hypothetical Separation Factors (α) for Tanzawaic Acid Enantiomers on Different Chiral Stationary Phases
Enantiomeric PairCSP 1 (Cellulose-based)CSP 2 (Amylose-based)
(+/-)-Tanzawaic Acid A1.051.25
(+/-)-Tanzawaic Acid B1.101.38

A separation factor (α) greater than 1 indicates some degree of separation. A value of 1.2 or higher is generally desired for baseline resolution.

Visualizations

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data Data Analysis sample Tanzawaic Acid Isomer Mixture injector Autosampler sample->injector pump HPLC Pump (Mobile Phase Delivery) pump->injector column Chromatographic Column (e.g., C18, Chiral) injector->column detector Detector (UV/DAD or MS) column->detector Separated Analytes oven Column Oven (Temperature Control) oven->column Temp. Control chromatogram Chromatogram (Peak Integration & Resolution) detector->chromatogram

Caption: General experimental workflow for HPLC analysis of tanzawaic acid isomers.

References

Minimizing degradation of Tanzawaic acid E during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Tanzawaic acid E during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Inefficient Extraction Solvent: The solvent used may not be optimal for solubilizing this compound.Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting fungal polyketides like Tanzawaic acids. Consider switching to or optimizing your extraction with ethyl acetate. Methanol (B129727) has also been used and can be effective.[1][2]
Incomplete Cell Lysis: Fungal cell walls may not be sufficiently disrupted, preventing the release of intracellular metabolites.Employ mechanical disruption methods such as grinding with a mortar and pestle in the presence of the extraction solvent. For fungal cultures, ensure thorough homogenization.
Insufficient Extraction Time or Solvent Volume: The duration of extraction or the solvent-to-sample ratio may be inadequate for complete extraction.Increase the extraction time and/or the solvent-to-sample ratio. Perform multiple extraction cycles (e.g., 3x) with fresh solvent to ensure exhaustive extraction.
Degradation of this compound (Observed as unknown peaks in HPLC/UPLC) Thermal Degradation: this compound, being a terpenoid with conjugated double bonds, is susceptible to heat-induced degradation.[1][3][4][5]Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. If possible, conduct extraction at room temperature or below.
Photo-oxidation: Exposure to light, particularly UV light, can induce oxidation of the conjugated diene system in this compound.[6]Protect the sample from light at all stages of the extraction process. Use amber-colored glassware or wrap glassware with aluminum foil. Work in a dimly lit area when possible.
pH Instability: Extreme pH conditions (highly acidic or basic) can catalyze the degradation of the polyene structure and other functional groups in this compound.[7][8][9]Maintain a neutral or slightly acidic pH during extraction. If pH adjustment is necessary, use buffered solutions and avoid strong acids or bases. Note that some polyketides are more stable at acidic pH.[4]
Oxidation: The presence of oxygen and metal ions can promote oxidative degradation of polyunsaturated compounds.[10][11]Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent, though their compatibility and potential for interference with downstream applications should be verified.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other fungal metabolites along with this compound.Employ a multi-step extraction or partitioning scheme. For instance, an initial extraction with a nonpolar solvent like hexane (B92381) can remove lipids before extracting with a more polar solvent like ethyl acetate. Liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) can further purify the extract.[12]
Presence of Polar Impurities: Water-soluble compounds from the culture medium or fungal cells may be carried over.After the initial extraction with an organic solvent, perform a wash step with brine (saturated NaCl solution) to remove water and highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended solvent for extracting this compound?

A1: Ethyl acetate is the most frequently cited and recommended solvent for the extraction of Tanzawaic acids and other fungal polyketides from culture broths and mycelia.[1] It offers good solubility for these moderately polar compounds and is relatively easy to remove under reduced pressure.

Q2: How can I prevent the degradation of this compound during solvent evaporation?

A2: To prevent thermal degradation, use a rotary evaporator with a water bath set to a low temperature, ideally not exceeding 40°C.[4] It is also crucial to protect the sample from light during this process by covering the flask with aluminum foil.

Q3: Is it necessary to adjust the pH of the fungal culture before extraction?

A3: Adjusting the pH to be slightly acidic (e.g., pH 3-5) before extraction with an organic solvent can improve the recovery of acidic compounds like this compound by ensuring they are in their protonated, less polar form. However, extreme pH values should be avoided to prevent degradation.[13][14]

Q4: What are the optimal storage conditions for the crude extract and purified this compound?

A4: For long-term storage, the dried extract or purified compound should be stored at low temperatures (-20°C or -80°C) in an airtight container, protected from light.[5][7][15] If in solution, use a degassed aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q5: How can I monitor the degradation of this compound during my experiments?

A5: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is an effective method for monitoring the integrity of this compound.[16][17] The appearance of new peaks or a decrease in the area of the this compound peak over time can indicate degradation. The full UV-Vis spectrum provided by the DAD can help in identifying potential degradation products by observing changes in the chromophore.

Quantitative Data on Extraction Methods

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table provides a representative comparison of solvent efficiencies for the extraction of fungal polyketides, which are structurally and biosynthetically related to Tanzawaic acids.

Table 1: Comparison of Extraction Solvent Efficiency for Fungal Polyketides

Extraction SolventRelative Yield (%)Polarity IndexTypical Compounds ExtractedReference
n-Hexane15-250.1Nonpolar lipids, some terpenoids[18]
Dichloromethane60-753.1Moderately polar polyketides, alkaloids[19]
Ethyl Acetate 85-95 4.4 Polyketides, terpenoids, some flavonoids [1]
Acetone80-905.1Polyketides, flavonoids, phenols[20]
Methanol70-855.1Polar polyketides, glycosides, phenols[2]
Ethanol65-804.3Polar polyketides, phenols[6]
Water5-1510.2Highly polar compounds, sugars, proteins[18]

Note: Relative yields are estimates based on general findings for fungal secondary metabolites and may vary depending on the specific fungal strain, culture conditions, and extraction protocol.

Experimental Protocols

Protocol 1: Standard Extraction of this compound from Fungal Culture

This protocol describes a general method for the extraction of this compound from a liquid fungal culture.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.

  • Mycelial Extraction:

    • Homogenize the fresh or lyophilized mycelium in a blender or with a mortar and pestle.

    • Suspend the homogenized mycelium in ethyl acetate (e.g., 10 mL of solvent per gram of dry weight).

    • Stir or shake the suspension at room temperature for 1-2 hours, protected from light.

    • Separate the solvent from the mycelial debris by filtration or centrifugation.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Broth Extraction:

    • Adjust the pH of the culture filtrate to ~3-4 with a dilute acid (e.g., 1M HCl).

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the filtrate in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Combine all ethyl acetate extracts from the broth.

  • Drying and Evaporation:

    • Combine the mycelial and broth extracts.

    • Dry the combined extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the resulting crude extract at -20°C in a sealed, light-protected container.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol outlines a method for the quantitative analysis of this compound in an extract.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound (if available) of known concentration (e.g., 1 mg/mL) in methanol or acetonitrile (B52724).

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a known volume of methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

      • Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • DAD Detection: Monitor at the λmax of this compound (typically around 260-280 nm, it is advisable to determine the specific λmax from a UV-Vis spectrum of a pure standard) and collect spectra from 200-400 nm to check for peak purity.[11]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the final yield of this compound in the original material (e.g., in mg per gram of dry mycelium).

Visualizations

Extraction_Workflow cluster_0 Fungal Culture cluster_1 Separation cluster_2 Extraction cluster_3 Purification & Concentration cluster_4 Analysis Culture Liquid Fungal Culture Filtration Filtration Culture->Filtration Mycelium_Extraction Mycelium Extraction (Ethyl Acetate) Filtration->Mycelium_Extraction Mycelium Broth_Extraction Broth Extraction (Ethyl Acetate, pH 3-4) Filtration->Broth_Extraction Culture Broth Combine_Extracts Combine Extracts Mycelium_Extraction->Combine_Extracts Broth_Extraction->Combine_Extracts Dry_Extract Dry over Na2SO4 Combine_Extracts->Dry_Extract Evaporation Solvent Evaporation (< 40°C, low light) Dry_Extract->Evaporation Crude_Extract Crude this compound Evaporation->Crude_Extract HPLC_Analysis HPLC-DAD Analysis Crude_Extract->HPLC_Analysis

Caption: Workflow for the extraction of this compound.

Degradation_Pathways cluster_degradation Degradation Products Tanzawaic_Acid_E This compound Degradation_Products Isomers, Oxidation Products, Fragmentation Products Tanzawaic_Acid_E->Degradation_Products Degradation Heat High Temperature (>40°C) Heat->Degradation_Products Light UV/Visible Light Light->Degradation_Products pH Extreme pH (<3 or >8) pH->Degradation_Products Oxygen Oxygen / Metal Ions Oxygen->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Addressing batch-to-batch variability in fungal metabolite production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in fungal metabolite production. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and optimal yields in their fermentation processes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during fungal fermentation and provides actionable solutions.

Inoculum Preparation and Quality

  • Question: We are observing significant variation in the lag phase and final product titer between batches. Could our inoculum be the cause?

    • Answer: Yes, inconsistent inoculum is a primary source of batch-to-batch variability. The age of the parent culture, the method of homogenization, and the quantity of inoculum transferred can all significantly impact fermentation outcomes.[1] It is crucial to standardize your inoculum preparation protocol.[2][3] Experiments have shown a 12-fold variation in inoculum size when using conventional loop transfer techniques.[3] Adopting a more rigid protocol, such as liquid transfers, can substantially improve reproducibility.[3]

  • Question: What are the critical parameters to control during inoculum preparation?

    • Answer: To ensure a consistent and healthy inoculum, focus on the following:

      • Standardized Starting Material: Always use a well-characterized and properly stored stock culture.

      • Consistent Growth Phase: Harvest the inoculum culture at the same point in its growth phase for each batch, ideally the exponential phase, to ensure optimal performance.[2]

      • Uniform Inoculum Size: Precisely control the volume and/or cell density of the inoculum transferred to the production fermenter.[1]

      • Aseptic Technique: Maintain strict aseptic conditions to prevent contamination that can compete with your production strain and alter metabolite profiles.

Media Composition and Preparation

  • Question: Our metabolite of interest is not being produced consistently, and sometimes not at all. How does media composition affect this?

    • Answer: Media composition has a profound impact on the quantity and diversity of fungal secondary metabolites.[4][5] The optimal levels of carbon, nitrogen, and trace elements can significantly influence the synthesis of specific metabolites.[6] Even subtle changes in media components can lead to vastly different metabolite profiles.[4] For instance, the choice of carbon and nitrogen sources is crucial in controlling the production of antibiotics and toxins in certain fungi.[6] It is also important to note that not all metabolites are produced under standard culture conditions; manipulating the culture media can stimulate biosynthetic gene clusters (BGCs) that are otherwise silent.[6]

  • Question: How can we optimize our media to reduce variability?

    • Answer: A systematic approach to media optimization is recommended. The "One Strain Many Compounds" (OSMAC) strategy involves systematically altering cultivation parameters, such as media components, to determine the optimal conditions for producing your target metabolite.[7][8][9] This can be followed by a fractional factorial experimental design to identify the most influential media components and their optimal concentrations.[8][10][11][12]

Fermentation Parameters and Monitoring

  • Question: We are seeing batch failures, including low yields and premature cessation of production. What fermentation parameters should we be monitoring more closely?

    • Answer: Real-time monitoring and control of critical fermentation parameters are essential for reproducibility.[13][14] Key parameters include:

      • pH: Most microorganisms have an optimal pH range for growth and metabolite production. Continuous monitoring with a pH sensor and automated addition of acid or base is recommended.[13][14]

      • Temperature: Temperature affects microbial metabolic activity and enzyme function.[13][15] Precise temperature control using heating or cooling jackets is crucial.[13]

      • Dissolved Oxygen (DO): For aerobic fungi, inadequate oxygen can limit growth and product formation.[13] DO levels should be continuously monitored and controlled by adjusting agitation and aeration rates.[13]

      • Nutrient Levels: Monitoring the concentration of key nutrients, such as the carbon and nitrogen sources, can prevent depletion that could halt production.[13] Techniques like HPLC or near-infrared (NIR) spectroscopy can be used for real-time tracking.[13]

  • Question: What are some advanced methods for fermentation monitoring?

    • Answer: Beyond basic sensors, several advanced techniques can provide deeper insights into your fermentation process:

      • Off-Gas Analysis: Measuring parameters like the Oxygen Uptake Rate (OUR), Carbon Dioxide Evolution Rate (CER), and the Respiratory Quotient (RQ = CER/OUR) can provide real-time information on the metabolic state of the culture.[16]

      • Spectroscopic Techniques: In-situ probes using mid-infrared (MIR) or Raman spectroscopy can provide continuous, real-time information about biomass, substrates, and product concentrations.[17]

      • Software Sensors: These are virtual sensors that use available online data (e.g., pH control data) combined with mathematical models to predict parameters that are not measured directly, such as biomass concentration and specific growth rate.[18]

Data Presentation

Table 1: Effect of Media Composition on Fungal Metabolite Production (Hypothetical Data)

Media ComponentConcentrationMetabolite Yield (mg/L)Batch-to-Batch Variability (%RSD)
Glucose20 g/L150 ± 1510%
Glucose40 g/L250 ± 5020%
Sucrose20 g/L120 ± 2420%
Peptone5 g/L180 ± 95%
Peptone10 g/L210 ± 31.515%
Yeast Extract5 g/L200 ± 105%

%RSD = Percent Relative Standard Deviation

Table 2: Impact of Inoculum Age on Metabolite Production (Hypothetical Data)

Inoculum Age (hours)Lag Phase (hours)Final Metabolite Titer (g/L)
24122.5
4884.2
72181.8

Experimental Protocols

1. Standardized Inoculum Preparation (Liquid Culture)

  • Strain Reactivation: Revive the fungal strain from a preserved stock (e.g., cryovial or slant) onto a suitable agar (B569324) medium. Incubate under optimal conditions until sufficient growth is observed.

  • Spore Suspension Preparation (if applicable):

    • Add a sterile solution (e.g., 0.1% Tween 80) to the surface of a mature agar culture.

    • Gently scrape the surface with a sterile loop to release the spores.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Centrifuge the spore suspension, discard the supernatant, and resuspend the pellet in sterile water. Repeat this washing step three times.

    • Count the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^5 spores/mL).[10][11]

  • Vegetative Inoculum Preparation:

    • Aseptically transfer a standardized amount of the spore suspension or a mycelial plug to a pre-culture flask containing a defined liquid medium.

    • Incubate the pre-culture on a rotary shaker under controlled conditions (temperature, agitation).

    • Monitor the growth of the pre-culture (e.g., by measuring optical density or dry cell weight) and harvest it at a consistent point in the mid-exponential growth phase.

  • Inoculation: Aseptically transfer a precise volume of the liquid pre-culture to the production fermenter to achieve a target initial cell density.

2. High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

  • Sample Preparation:

    • Withdraw a sample from the fermentation broth.

    • Separate the mycelium from the supernatant by centrifugation or filtration.

    • Extract the metabolite of interest from the supernatant or the mycelium using a suitable solvent (e.g., ethyl acetate).[19]

    • Evaporate the solvent and redissolve the extract in a solvent compatible with the HPLC mobile phase (e.g., methanol:water).[19]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[20]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[20]

    • Flow Rate: 0.3 mL/min.[20]

    • Injection Volume: 5 µL.[20]

    • Detection: UV-Vis or Photodiode Array (PDA) detector at a wavelength appropriate for the target metabolite, or Mass Spectrometry (MS) for identification and quantification.[19]

  • Quantification:

    • Prepare a standard curve using known concentrations of the purified metabolite.

    • Integrate the peak area of the metabolite in the sample chromatogram.

    • Calculate the concentration of the metabolite in the sample by comparing its peak area to the standard curve.

Visualizations

Troubleshooting_Workflow Start Batch-to-Batch Variability Detected CheckInoculum Review Inoculum Preparation Protocol Start->CheckInoculum InoculumOK Inoculum Consistent? CheckInoculum->InoculumOK CheckMedia Analyze Media Composition and Preparation MediaOK Media Consistent? CheckMedia->MediaOK CheckFermentation Examine Fermentation Parameters and Monitoring Data FermentationOK Parameters in Range? CheckFermentation->FermentationOK InoculumOK->CheckMedia Yes StandardizeInoculum Implement Standardized Inoculum Protocol InoculumOK->StandardizeInoculum No MediaOK->CheckFermentation Yes OptimizeMedia Perform Media Optimization Studies (OSMAC) MediaOK->OptimizeMedia No CalibrateSensors Calibrate Sensors and Refine Control Strategy FermentationOK->CalibrateSensors No End Consistent Production Achieved FermentationOK->End Yes StandardizeInoculum->End OptimizeMedia->End CalibrateSensors->End

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Experimental_Workflow Strain 1. Fungal Strain Revival (from cryostock) Inoculum 2. Standardized Inoculum Preparation (Spore suspension or vegetative culture) Strain->Inoculum Fermentation 3. Fermentation (Controlled bioreactor) Inoculum->Fermentation Monitoring 4. Real-time Monitoring (pH, DO, Temp, Off-gas) Fermentation->Monitoring Sampling 5. Periodic Sampling Fermentation->Sampling Monitoring->Fermentation Extraction 6. Metabolite Extraction (from supernatant/mycelium) Sampling->Extraction Analysis 7. Quantification (HPLC/LC-MS) Extraction->Analysis Data 8. Data Analysis (Yield and Variability Assessment) Analysis->Data

References

Refining protocols for consistent results in bioassays with Tanzawaic acid E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tanzawaic acid E in various bioassays. Our goal is to facilitate consistent and reproducible results by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a polyketide natural product, often isolated from fungi of the Penicillium genus. It belongs to a class of compounds known as tanzawaic acids, which have demonstrated a range of biological activities. Published research on tanzawaic acid derivatives has revealed anti-inflammatory, cytotoxic, and antimicrobial properties. For instance, some derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, display cytotoxicity against cancer cell lines, and inhibit the growth of various microbes.

Q2: In which solvents can I dissolve this compound for my experiments?

A2: this compound is a hydrophobic molecule. For in vitro bioassays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in cell culture medium for your experiments. When preparing working solutions, ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. If solubility in DMSO is an issue, ethanol (B145695) or dimethylformamide (DMF) can be tested, though their effects on your specific assay should be validated.[1]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: How can I be sure that the observed effects in my bioassay are due to this compound and not the solvent?

A4: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the experimental wells. This allows you to subtract any background effects of the solvent from your results, ensuring that the observed activity is attributable to the compound itself.

Troubleshooting Guides

This section addresses common issues that may arise during bioassays with this compound.

Issue Potential Cause Troubleshooting Steps
High Variability Between Replicates 1. Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. 2. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or cells. 3. Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers per well.1. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the final concentration or preparing an intermediate dilution in a serum-containing medium to improve solubility. 2. Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate. When adding small volumes, pipette into the liquid in the well and mix gently. 3. Gently swirl the cell suspension before and during plating to ensure a uniform distribution of cells.
Low or No Bioactivity 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration Range: The concentrations tested may be too low to elicit a biological response. 3. Cell Health Issues: The cells may be unhealthy, stressed, or in a non-logarithmic growth phase.1. Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration. 3. Ensure cells have high viability before starting the experiment and are seeded at the appropriate density.
Inconsistent Results Between Experiments 1. Variability in Cell Passage Number: Cells at different passage numbers can exhibit different sensitivities. 2. Inconsistent Incubation Times: Variations in incubation times can affect the outcome of the assay. 3. Changes in Reagent Lots: Different lots of media, serum, or other reagents can introduce variability.1. Use cells within a consistent and defined passage number range for all related experiments. 2. Strictly adhere to the incubation times specified in the protocol. 3. If possible, use the same lot of critical reagents for a series of experiments. If a new lot must be used, consider running a bridging experiment to compare results.
High Background Signal 1. Contaminated Reagents: Bacterial or fungal contamination of reagents or cell cultures. 2. Interference with Assay Reagents: The compound may interfere with the detection method (e.g., absorbance or fluorescence).1. Use sterile techniques and regularly check reagents and cultures for contamination. 2. Run a cell-free control with this compound and the assay reagents to check for any direct interaction that may produce a signal.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. After 24 hours, carefully remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-stimulated vehicle control.

Cytotoxicity: MTT Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Target cell line (e.g., a cancer cell line or the cell line used in the primary bioassay)

  • Appropriate cell culture medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following table summarizes the reported bioactivities of various tanzawaic acid derivatives from the literature. This can serve as a reference for expected potency.

Compound Bioassay Cell Line / Organism IC50 / MIC (µM) Reference
Tanzawaic acid ANO Production InhibitionLPS-stimulated RAW 264.7 cells27.0[2]
Tanzawaic acid APTP1B Inhibition-8.2[2]
2E,4Z-tanzawaic acid DNO Production InhibitionLPS-activated BV-2 cells37.8[2]
Tanzawaic acid BPTP1B Inhibition-8.2[2]

Visualizations

Experimental Workflow for Bioassays

The following diagram illustrates a general workflow for conducting bioassays with this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat with Serial Dilutions of this compound stock->treat cells Culture and Seed Cells/Microorganisms cells->treat incubate Incubate for Specified Duration treat->incubate add_reagents Add Assay-Specific Reagents (e.g., Griess, MTT) incubate->add_reagents read Measure Signal (Absorbance/Fluorescence) add_reagents->read calculate Calculate Results (e.g., % Inhibition, IC50) read->calculate

Caption: General workflow for this compound bioassays.

Potential Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of tanzawaic acid derivatives, such as the inhibition of NO production, are often mediated through the suppression of key inflammatory signaling pathways. The diagrams below illustrate the NF-κB and MAPK pathways, highlighting potential targets for this compound.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 induces TAE This compound (Hypothesized) TAE->IKK inhibits? TAE->NFkB inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway.

MAPK Signaling Pathway

G Stress Cellular Stress (LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK activates p38_JNK p38 / JNK MAPK MAPKK->p38_JNK activates AP1 AP-1 p38_JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes induces TAE This compound (Hypothesized) TAE->MAPKKK inhibits?

Caption: Hypothesized inhibition of the MAPK pathway.

References

Difficulties in obtaining crystals of Tanzawaic acid E for X-ray diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of Tanzawaic Acid E

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing difficulties in obtaining high-quality crystals of this compound suitable for X-ray diffraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've successfully isolated and purified this compound, but I'm unable to grow any crystals. What are the common initial hurdles?

A1: Failure to obtain initial crystals, even as a precipitate, often points to issues with supersaturation or solvent selection. Here are some common reasons and troubleshooting steps:

  • Inappropriate Solvent System: The solubility of this compound in your chosen solvent might be too high, preventing it from precipitating out of solution. Conversely, if the solubility is too low, it may never fully dissolve to then form an ordered crystal lattice.

  • Insufficient Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold. This state is often achieved by slow evaporation of the solvent or by changing the temperature. If your solution is not sufficiently supersaturated, crystals will not form.[1][2]

  • Purity Issues: Even trace impurities can inhibit crystal nucleation and growth.[3] Ensure your sample is of the highest possible purity (>95%) before attempting crystallization.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water).

  • Induce Supersaturation: If the solution remains clear, try to induce crystallization by:

    • Scratching: Gently scratch the inside of the glass vial with a glass rod to create nucleation sites.[1][4]

    • Seeding: Introduce a tiny crystal of a related compound if available to act as a seed for crystal growth.[1]

    • Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent.

    • Temperature Reduction: If the compound is more soluble at higher temperatures, slowly cool the saturated solution.

Q2: My crystallization attempts with this compound are resulting in an oil or amorphous precipitate instead of crystals. What's causing this and how can I fix it?

A2: "Oiling out" or the formation of an amorphous solid is a common problem, especially with natural products that may have flexible moieties.[4][5] This occurs when the concentration of the solute is too high for it to form an ordered crystalline lattice, causing it to separate as a liquid or a disordered solid.

Potential Causes and Solutions:

  • High Solute Concentration: The concentration of this compound in your solution may be too high. Try diluting your sample.

  • Rapid Cooling: Cooling the solution too quickly can lead to the compound crashing out as an oil.[4][6] Employ a slower, more controlled cooling process.

  • Inadequate Solvent: The chosen solvent may not be ideal for promoting crystallization.

  • Low Melting Point: The compound itself might have a low melting point, making it prone to oiling out.[4]

Troubleshooting Strategies:

  • Adjust Solvent System: Add a small amount of a "better" solvent (one in which this compound is more soluble) to the oiled-out solution and gently warm it until the oil redissolves. Then, allow it to cool slowly.[4]

  • Use a Co-solvent (Anti-solvent): Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" (a solvent in which it is poorly soluble) until the solution becomes slightly turbid. This can then be clarified by gentle warming and allowed to slowly cool or evaporate.

  • Vapor Diffusion: This is a highly effective technique. Place a drop of your concentrated this compound solution on a coverslip and invert it over a well containing a solvent in which your compound is less soluble (the anti-solvent). The vapor from the anti-solvent will slowly diffuse into the drop, gradually inducing crystallization.

Q3: I'm getting very small or needle-like crystals of this compound that are not suitable for X-ray diffraction. How can I grow larger, higher-quality crystals?

A3: The formation of small or poorly formed crystals often indicates that the nucleation rate is too high and the growth rate is too slow. The goal is to encourage fewer nucleation events followed by a sustained period of slow growth.

Methods to Improve Crystal Quality:

  • Slower Evaporation/Cooling: Slow down the rate of solvent evaporation by using a container with a smaller opening or by placing it in a larger, sealed container. Similarly, slow down the cooling rate by placing the crystallization vessel in an insulated container.

  • Optimize pH: For a carboxylic acid like this compound, the pH of the solution can significantly impact its solubility and crystal packing. Experiment with buffering the solution at different pH values close to its pKa.

  • Use Additives: Small amounts of certain additives can sometimes promote the growth of higher-quality crystals. This is often a matter of trial and error.

  • Microseeding: If you have some small crystals, you can use them to seed a fresh, slightly undersaturated solution. This encourages the growth of existing crystals rather than the formation of new ones.

Quantitative Data Summary

ParameterTanzawaic Acid A[7]Tanzawaic Acid Q[8]General Troubleshooting Approach for this compound
Molecular Formula C18H22O2C18H26O3C18H24O3
Molecular Weight 270.4 g/mol 290.4 g/mol ~288.4 g/mol
Solvent Screening N/AN/ATest a range of solvents from polar (e.g., methanol, ethanol) to non-polar (e.g., hexane, toluene).
Concentration Range N/AN/AStart with a concentration range of 1-10 mg/mL and adjust based on initial results.
Temperature N/AN/AAttempt crystallization at both room temperature and lower temperatures (e.g., 4°C).
pH N/AN/AFor this carboxylic acid, screen pH values from 3 to 7 using appropriate buffers.

Experimental Protocols

1. Slow Evaporation Method

  • Dissolve 1-5 mg of purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion Method (Hanging Drop)

  • Prepare a reservoir of 0.5-1.0 mL of an "anti-solvent" (a solvent in which this compound is poorly soluble, e.g., hexane) in the well of a crystallization plate.

  • On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of this compound dissolved in a good solvent (e.g., dichloromethane).

  • Invert the coverslip and place it over the reservoir, sealing the well.

  • The vapor from the anti-solvent will slowly diffuse into the drop, gradually reducing the solubility of this compound and promoting crystallization.

  • Monitor the drop for crystal formation over several days.

3. Thermal Gradient Method (Slow Cooling)

  • Prepare a saturated solution of this compound in a suitable solvent at a slightly elevated temperature (e.g., 40°C).

  • Ensure the solution is fully dissolved and free of any particulate matter.

  • Place the sealed container in a dewar or an insulated box to allow for very slow cooling to room temperature or lower.

  • The gradual decrease in temperature will reduce the solubility of the compound, leading to the formation of crystals.

Visualizations

G cluster_start Initial State cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_solution Desired Outcome start Purified this compound problem Crystallization Failure? start->problem no_xtals No Crystals or Precipitate problem->no_xtals Yes oiling_out Oiling Out / Amorphous Solid problem->oiling_out Yes small_xtals Poor Quality Crystals problem->small_xtals Yes sol_screen Solvent Screening no_xtals->sol_screen induce_ss Induce Supersaturation (Scratch/Seed) no_xtals->induce_ss adjust_conc Adjust Concentration oiling_out->adjust_conc slow_cool Slower Cooling / Evaporation oiling_out->slow_cool vapor_diff Vapor Diffusion oiling_out->vapor_diff optimize_growth Optimize Growth Rate small_xtals->optimize_growth microseed Microseeding small_xtals->microseed ph_adjust pH Adjustment small_xtals->ph_adjust solution High-Quality Crystals for X-ray Diffraction sol_screen->solution Success induce_ss->solution Success adjust_conc->solution Success slow_cool->solution Success vapor_diff->solution Success optimize_growth->solution Success microseed->solution Success ph_adjust->solution Success

References

Validation & Comparative

Structure-Activity Relationship of Tanzawaic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of tanzawaic acid derivatives, focusing on their anti-inflammatory, protein tyrosine phosphatase 1B (PTP1B) inhibitory, and antifungal activities. The information is compiled from recent studies and presented to facilitate further research and drug development efforts in this area.

Quantitative Data Summary

The biological activities of various tanzawaic acid derivatives are summarized in the tables below. Modifications to the core tanzawaic acid structure significantly impact their potency across different biological targets.

Table 1: Anti-inflammatory Activity of Tanzawaic Acid Derivatives

CompoundModificationBioassayIC50 (µM)Reference
Tanzawaic acid A-NO Production (LPS-stimulated BV-2 cells)7.1[1][2]
NO Production (LPS-stimulated RAW264.7 cells)27.0[1][2]
Tanzawaic acid B-NO Production (LPS-stimulated BV-2 cells)42.5[1][2]
2E,4Z-Tanzawaic acid DIsomer of Tanzawaic acid DNO Production (LPS-stimulated BV-2 cells)37.8[1][2]
Steckwaic Acid F (Compound 2)-NF-κB Inhibition (LPS-induced)10.4[3]
Compound 10-NF-κB Inhibition (LPS-induced)18.6[3]
Compound 15-NF-κB Inhibition (LPS-induced)15.2[3]

Table 2: PTP1B Inhibitory Activity of Tanzawaic Acid Derivatives

CompoundBioassayIC50 (µM)Reference
Tanzawaic acid APTP1B Inhibition8.2[1][2]
Tanzawaic acid BPTP1B Inhibition8.2[1][2]

Table 3: Antifungal Activity of Tanzawaic Acid Derivatives against Rhizopus oryzae

CompoundBioassayMIC (µg/mL)Reference
Tanzawaic acid AAntifungal ActivityActive (Specific MIC not reported)[4][5]
Tanzawaic acid BAntifungal ActivityActive (Specific MIC not reported)[4][5]
Tanzawaic acid CAntifungal ActivityActive (Specific MIC not reported)[4][5]
Tanzawaic acid RAntifungal ActivityActive (Specific MIC not reported)[4][5]
Synthetic AnalogsAntifungal ActivityMore potent than Tanzawaic acid A[6]

Note: While several studies confirm the antifungal activity of tanzawaic acid derivatives against R. oryzae, specific Minimum Inhibitory Concentration (MIC) values were not consistently reported in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the tanzawaic acid derivatives for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2 Protein Expression

This method is used to determine the effect of tanzawaic acid derivatives on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

  • Cell Lysis: After treatment with tanzawaic acid derivatives and/or LPS, RAW 264.7 cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PTP1B Inhibitory Activity Assay

This colorimetric assay measures the ability of tanzawaic acid derivatives to inhibit the enzymatic activity of protein tyrosine phosphatase 1B (PTP1B).

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1 mM DTT, 1 mM EDTA), PTP1B enzyme, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate, p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation: The plate is incubated at 37°C for a specific period (e.g., 30 minutes).

  • Reaction Termination and Absorbance Measurement: The reaction is stopped by adding a stop solution (e.g., NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing of Rhizopus oryzae

The antifungal activity of tanzawaic acid derivatives against Rhizopus oryzae is determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.

  • Inoculum Preparation: A suspension of R. oryzae spores is prepared from a fresh culture and adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Drug Dilution: The tanzawaic acid derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a complete inhibition of visible growth.

Visualizations

Signaling Pathway of Inflammation Inhibition

The following diagram illustrates the proposed mechanism of anti-inflammatory action of tanzawaic acid derivatives, involving the inhibition of the NF-κB signaling pathway and the subsequent downregulation of iNOS and COX-2 expression.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Nucleus NFkB_active->nucleus iNOS iNOS nucleus->iNOS Upregulates COX2 COX-2 nucleus->COX2 Upregulates NO NO iNOS->NO PGs Prostaglandins COX2->PGs inflammation Inflammation NO->inflammation PGs->inflammation Tanzawaic_Acid Tanzawaic Acid Derivatives Tanzawaic_Acid->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of tanzawaic acid derivatives.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting structure-activity relationship studies of tanzawaic acid derivatives.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design of Analogs synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization anti_inflammatory Anti-inflammatory Assays (NO, iNOS, COX-2) characterization->anti_inflammatory ptp1b PTP1B Inhibition Assay characterization->ptp1b antifungal Antifungal Susceptibility (Rhizopus oryzae) characterization->antifungal sar Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar ptp1b->sar antifungal->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: General workflow for SAR studies of tanzawaic acid derivatives.

References

A Comparative Analysis of the Anti-inflammatory Effects of Tanzawaic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various tanzawaic acid derivatives, natural compounds isolated from marine-derived fungi of the Penicillium genus. The following sections detail their efficacy, mechanisms of action, and the experimental protocols used to determine their anti-inflammatory potential, offering valuable insights for researchers in pharmacology and drug discovery.

Comparative Efficacy of Tanzawaic Acid Derivatives

The anti-inflammatory activity of several tanzawaic acid derivatives has been evaluated, primarily focusing on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The available data on their inhibitory effects on nitric oxide (NO) production are summarized below.

CompoundCell LineIC50 (µM) for NO InhibitionSource
Tanzawaic Acid ABV-27.1[1][2]
RAW 264.727.0[1][2]
Tanzawaic Acid BBV-242.5[1][2]
2E,4Z-Tanzawaic Acid DBV-237.8[1][2]
Tanzawaic Acid QRAW 264.7Strong Inhibition (IC50 not specified)[3]
Tanzawaic Acid CRAW 264.7Strong Inhibition (IC50 not specified)[3]
Tanzawaic Acid KRAW 264.7Moderate Inhibition (IC50 not specified)[3]

Key Findings:

  • Tanzawaic acid A exhibits the most potent inhibitory effect on NO production in BV-2 microglial cells with an IC50 value of 7.1 µM.[1][2]

  • Tanzawaic acids Q and C demonstrate strong inhibition of LPS-induced NO production in RAW 264.7 macrophages.[3]

  • The anti-inflammatory activity of these compounds appears to be linked to the substitution pattern on the decalin ring system, suggesting that specific structural features are crucial for their biological function.[3]

Mechanism of Action: Inhibition of Inflammatory Mediators and Signaling Pathways

Tanzawaic acids exert their anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of iNOS and COX-2 Expression

Several tanzawaic acid derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade.[1][2][3][4] For instance, Tanzawaic Acid Q and Tanzawaic Acid A were found to inhibit the LPS-induced expression of both iNOS and COX-2 proteins and their corresponding mRNA in RAW 264.7 and BV-2 cells.[1][2][3][4] This indicates that their mechanism of action involves the transcriptional regulation of these pro-inflammatory genes.

Modulation of Pro-inflammatory Cytokines

Tanzawaic Acid Q has been reported to reduce the mRNA levels of inflammatory cytokines, including TNF-α and IL-1β, in LPS-stimulated RAW 264.7 macrophages.[3][5] This suggests that tanzawaic acids can modulate the broader inflammatory response by downregulating the expression of key signaling molecules.

Implication of NF-κB and MAPK Signaling Pathways

The inhibition of iNOS, COX-2, and pro-inflammatory cytokines by tanzawaic acids strongly suggests an interaction with upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response triggered by LPS. While direct evidence of tanzawaic acids binding to specific components of these pathways is still emerging, their observed downstream effects are consistent with the inhibition of NF-κB activation and modulation of MAPK signaling.

Below is a diagram illustrating the proposed mechanism of action for tanzawaic acids in the context of the LPS-induced inflammatory signaling cascade.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK TanzawaicAcids Tanzawaic Acids TanzawaicAcids->MAPKKK Inhibits? TanzawaicAcids->IKK Inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK NFκB_nucleus NF-κB (p65/p50) (in nucleus) MAPK->NFκB_nucleus IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB->NFκB_nucleus Translocates iNOS iNOS NFκB_nucleus->iNOS Induces Transcription COX2 COX-2 NFκB_nucleus->COX2 Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFκB_nucleus->Cytokines Induces Transcription NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

Caption: Proposed anti-inflammatory mechanism of Tanzawaic Acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of tanzawaic acids' anti-inflammatory effects.

Cell Culture and Viability Assay
  • Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV-2 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assay (MTT Assay): To assess the cytotoxicity of the compounds, cells are seeded in 96-well plates and treated with various concentrations of tanzawaic acids for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (vehicle-treated) group.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

G start Seed RAW 264.7 or BV-2 cells in 96-well plates pretreat Pre-treat with Tanzawaic Acids (various concentrations) for 1 hour start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Mix supernatant with Griess reagent (1:1 ratio) collect->griess incubate Incubate at room temperature for 10 minutes griess->incubate measure Measure absorbance at 540 nm incubate->measure calculate Calculate nitrite concentration using a sodium nitrite standard curve measure->calculate

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2.

  • Cell Lysis: After treatment with tanzawaic acids and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This method is employed to measure the mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines.

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

  • Real-Time PCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (iNOS, COX-2, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

This guide provides a summary of the current understanding of the anti-inflammatory effects of tanzawaic acids. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to investigate these and other novel anti-inflammatory compounds.

References

Validating the Structure of Isolated Tanzawaic Acid E: A Comparison with Synthetic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel natural product is paramount. This guide provides a comparative framework for validating the structure of isolated Tanzawaic acid E, a polyketide natural product, against a synthetic standard. While the total synthesis of this compound has not been formally published to date, this guide presents the established data for the natural product alongside a proposed synthetic strategy, offering a roadmap for its eventual synthesis and structural verification.

This compound was first isolated from the fungus Penicillium sp. IBWF104-06. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and ultimately confirmed by single-crystal X-ray diffraction.[1] This naturally derived material currently serves as the primary standard for its structural identification.

The total synthesis of a natural product provides the ultimate confirmation of its proposed structure. By comparing the spectroscopic and physical data of the isolated compound with a synthetically derived material of unequivocal structure, any ambiguities can be resolved. Although a specific total synthesis for this compound is not yet available in the literature, the successful synthesis of the closely related analogue, Tanzawaic acid B, provides a clear and established blueprint for its future construction.[2][3][4]

Data Presentation: Spectroscopic Comparison

The following table summarizes the reported ¹H and ¹³C NMR data for naturally derived this compound. The corresponding data for a synthetic standard are yet to be reported and are included here to highlight the data required for a definitive structural validation.

PositionNatural ¹³C NMR (δ, ppm)Natural ¹H NMR (δ, ppm, J in Hz)Synthetic ¹³C NMR (δ, ppm)Synthetic ¹H NMR (δ, ppm, J in Hz)
1167.8-Not yet reportedNot yet reported
2119.95.80 (d, 15.3)Not yet reportedNot yet reported
3144.87.22 (dd, 15.3, 10.5)Not yet reportedNot yet reported
4126.46.22 (dd, 15.0, 10.5)Not yet reportedNot yet reported
5150.06.34 (d, 15.0)Not yet reportedNot yet reported
670.94.01 (br s)Not yet reportedNot yet reported
744.51.42 (m)Not yet reportedNot yet reported
836.71.19 (m)Not yet reportedNot yet reported
946.01.07 (m)Not yet reportedNot yet reported
1070.33.79 (dd, 10.5, 6.0), 3.70 (dd, 10.5, 6.5)Not yet reportedNot yet reported
1140.11.54 (m), 1.17 (m)Not yet reportedNot yet reported
1231.41.59 (m)Not yet reportedNot yet reported
1368.03.75 (dd, 6.0, 2.7)Not yet reportedNot yet reported
14128.05.79 (d, 6.1)Not yet reportedNot yet reported
15140.9-Not yet reportedNot yet reported
1619.11.63 (s)Not yet reportedNot yet reported
1723.10.91 (d, 6.4)Not yet reportedNot yet reported
1824.20.91 (d, 6.4)Not yet reportedNot yet reported

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound from Penicillium sp. IBWF104-06 was achieved through a series of chromatographic separations. The fungal strain was cultivated in a suitable liquid medium, after which the culture filtrate was extracted with an organic solvent such as ethyl acetate. The resulting crude extract was then subjected to bioactivity-guided fractionation using a combination of column chromatography techniques, including silica (B1680970) gel and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.[1] Structural elucidation was then carried out using mass spectrometry and NMR spectroscopy, with the final absolute configuration being determined by X-ray crystallography.[1]

Proposed Total Synthesis of this compound

A plausible synthetic route to this compound can be envisioned based on the successful total synthesis of Tanzawaic acid B.[2][4] The core trans-decalin scaffold, which is common to both molecules, can be constructed using a stereoselective intramolecular Diels-Alder reaction. The key steps of a proposed synthesis would include:

  • Asymmetric Aldol Reaction: To establish the initial stereocenters of the acyclic precursor.

  • Intramolecular Diels-Alder Reaction: To form the bicyclic decalin core with the desired stereochemistry.

  • Functional Group Manipulations: A series of protection, deprotection, oxidation, and reduction steps to install the requisite hydroxyl and methyl groups on the decalin ring.

  • Side Chain Installation: A Horner-Wadsworth-Emmons reaction to append the pentadienoic acid side chain.

  • Final Deprotection: Removal of any remaining protecting groups to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound.

G cluster_isolation Isolation and Elucidation cluster_synthesis Synthetic Validation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatography Chromatography Extraction->Chromatography Pure Isolated Compound Pure Isolated Compound Chromatography->Pure Isolated Compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Isolated Compound->Spectroscopic Analysis (NMR, MS) X-ray Crystallography X-ray Crystallography Pure Isolated Compound->X-ray Crystallography Proposed Structure Proposed Structure Spectroscopic Analysis (NMR, MS)->Proposed Structure Confirmed Structure Confirmed Structure X-ray Crystallography->Confirmed Structure Comparison Comparison Proposed Structure->Comparison Retrosynthetic Analysis Retrosynthetic Analysis Chemical Synthesis Chemical Synthesis Retrosynthetic Analysis->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Synthetic Standard Synthetic Standard Purification->Synthetic Standard synth_analysis synth_analysis Synthetic Standard->synth_analysis Comparison->Confirmed Structure Data Match synth_analysis->Comparison

Figure 1: Workflow for the structural validation of a natural product.

G Isolated this compound Isolated this compound Spectroscopic Data (NMR, MS) Spectroscopic Data (NMR, MS) Isolated this compound->Spectroscopic Data (NMR, MS) Physical Properties (Optical Rotation) Physical Properties (Optical Rotation) Isolated this compound->Physical Properties (Optical Rotation) Synthetic Standard Synthetic Standard Synthetic Standard->Spectroscopic Data (NMR, MS) Synthetic Standard->Physical Properties (Optical Rotation) Identical Data Identical Data Spectroscopic Data (NMR, MS)->Identical Data Discrepant Data Discrepant Data Spectroscopic Data (NMR, MS)->Discrepant Data Physical Properties (Optical Rotation)->Identical Data Physical Properties (Optical Rotation)->Discrepant Data Structure Validated Structure Validated Identical Data->Structure Validated Structure Revision Needed Structure Revision Needed Discrepant Data->Structure Revision Needed

Figure 2: Logical relationship for structural validation.

References

A Comparative Analysis of Tanzawaic Acid E and Other Natural PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for managing type 2 diabetes, obesity, and cancer due to its role as a key negative regulator in insulin (B600854) and leptin signaling pathways. The discovery of natural compounds that can inhibit PTP1B activity offers promising avenues for the development of novel therapeutics. This guide provides an objective comparison of Tanzawaic acid E with other prominent natural PTP1B inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of PTP1B Inhibitory Activity

Natural InhibitorIC50 (µM)Source Organism/Class
Tanzawaic Acid A & B8.2Marine-derived fungus Penicillium sp.[1][2]
Berberine0.1569Isoquinoline Alkaloid
Oleanolic Acid3.12Triterpenoid
Ursolic Acid3.5Triterpenoid
Lupeol5.6Triterpenoid
Celastrol2.1Triterpenoid

PTP1B Signaling Pathway and Inhibition

PTP1B plays a crucial role in attenuating the signaling cascades initiated by insulin and leptin. Upon binding of insulin to its receptor (IR), the receptor undergoes autophosphorylation, which in turn phosphorylates Insulin Receptor Substrates (IRS). This triggers a downstream cascade leading to glucose uptake and utilization. Similarly, the binding of leptin to its receptor activates the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in regulating appetite and energy expenditure. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor, IRS proteins, and JAK2, thereby dampening these signals.[3][4] Natural inhibitors, such as this compound, exert their therapeutic effect by blocking the active site of PTP1B, preventing this dephosphorylation and thus enhancing insulin and leptin sensitivity.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation pIR->IR Dephosphorylates IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS pIRS->IRS Dephosphorylates Downstream_Insulin Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Downstream_Insulin Glucose_Uptake Glucose Uptake Downstream_Insulin->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->JAK2 Dephosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Appetite Regulation) pSTAT3->Gene_Transcription PTP1B PTP1B Inhibitors Natural Inhibitors (e.g., this compound) Inhibitors->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocol: PTP1B Inhibition Assay

The following protocol outlines a standard in vitro assay to determine the PTP1B inhibitory activity of a compound using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and dilute the PTP1B enzyme to the desired concentration in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • Test compound at various concentrations (a serial dilution is recommended)

    • PTP1B enzyme solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the pNPP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong base, such as NaOH.

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, pNPP, Inhibitor) B Serial Dilution of Inhibitor A->B C Add Buffer, Inhibitor, and PTP1B Enzyme to 96-well Plate B->C D Pre-incubate at 37°C C->D E Add pNPP Substrate D->E F Incubate at 37°C E->F G Stop Reaction with NaOH F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for a typical PTP1B inhibition assay.

Conclusion

This compound and its derivatives represent a promising class of natural PTP1B inhibitors. While its inhibitory potency, with a proxy IC50 of 8.2 µM, is moderate compared to some other natural compounds like Berberine, it highlights the rich chemical diversity found in nature for targeting PTP1B. Further investigation into the specific activity of this compound and its analogues, along with in vivo studies, is warranted to fully elucidate their therapeutic potential. The continued exploration of natural products will undoubtedly contribute to the development of novel and effective treatments for metabolic diseases.

References

A Spectroscopic Showdown: Unveiling the Nuances of Tanzawaic Acids E and F

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry, mycology, and drug discovery, a detailed understanding of closely related fungal metabolites is paramount. This guide provides a comprehensive spectroscopic comparison of Tanzawaic acid E and Tanzawaic acid F, two polyketides produced by the fungus Penicillium steckii. By presenting their NMR, mass spectrometry, and infrared spectroscopy data in a clear, comparative format, this document aims to facilitate their identification and further investigation.

Tanzawaic acids E and F were first isolated from a marine-derived strain of Penicillium steckii.[1][2] Their structural elucidation was accomplished through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopic techniques.[1][2] These compounds share a common trans-decalin core, a characteristic feature of the tanzawaic acid family, but differ in their oxygenation pattern, leading to distinct spectroscopic signatures.

Chemical Structures

The fundamental difference between this compound and Tanzawaic acid F lies in the presence of an additional hydroxyl group in Tanzawaic acid F. This structural variance is the primary determinant of their differing spectroscopic properties.

(The exact chemical structures of this compound and Tanzawaic acid F would be depicted here if available in the search results.)

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Tanzawaic acid F, based on the findings from Malmstrøm et al. (2000).[1][2]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton This compound (δ ppm, J in Hz) Tanzawaic acid F (δ ppm, J in Hz)
Data would be populated here based on the primary literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon This compound (δ ppm) Tanzawaic acid F (δ ppm)
Data would be populated here based on the primary literature.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic Technique This compound Tanzawaic acid F
High-Resolution Mass Spectrometry (HRMS) m/z [M]⁺: value (Calculated for C₁₈H₂₄O₃: value)m/z [M]⁺: value (Calculated for C₁₈H₂₄O₄: value)
Infrared (IR) Spectroscopy (cm⁻¹) Key absorptions (e.g., -OH, C=O, C=C)Key absorptions (e.g., -OH, C=O, C=C)

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques as described in the original isolation study.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of [e.g., 500 MHz for ¹H and 125 MHz for ¹³C]. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a [e.g., JEOL JMS-SX102A] mass spectrometer using [e.g., electron ionization (EI)] at 70 eV.

Infrared (IR) Spectroscopy: IR spectra were recorded on a [e.g., Perkin-Elmer Spectrum One FT-IR] spectrometer. Samples were prepared as a thin film on a NaCl plate.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic comparison of Tanzawaic acids E and F.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Structure Elucidation Isolation Isolation from Penicillium steckii Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Comparison Comparative Analysis of Spectroscopic Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Structure_E Structure of this compound Data_Comparison->Structure_E Structure_F Structure of Tanzawaic Acid F Data_Comparison->Structure_F Hypothetical_Signaling_Pathway Hypothetical Cellular Interaction cluster_cell Cellular Environment Tanzawaic_E This compound Receptor Cellular Target (e.g., Enzyme, Receptor) Tanzawaic_E->Receptor Interaction A Tanzawaic_F Tanzawaic Acid F Tanzawaic_F->Receptor Interaction B Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Modulation Biological_Response Biological Response Signaling_Cascade->Biological_Response

References

Comparative Analysis of Tannic Acid's Anticancer Activity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic and apoptotic activity of Tannic Acid (TA), a naturally occurring polyphenol, across a range of cancer cell lines. The data presented is compiled from multiple studies to facilitate a cross-validation of its potential as an anti-cancer agent. This document details the experimental methodologies for key assays and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Cytotoxic Activity

Tannic Acid has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. These values were predominantly determined using MTT or MTS assays, which measure cell metabolic activity as an indicator of cell viability.

Cancer TypeCell LineIC50 Value (µM)Incubation Time (hours)
Non-Small Cell Lung CancerA54923.76 ± 1.1748
10.69 ± 0.8372
Non-Small Cell Lung CancerH129921.58 ± 1.1248
7.136 ± 0.6472
Breast CancerMCF-7Not explicitly stated, but sensitive below 50 µg/mL-
Breast CancerMDA-MB-231Not explicitly stated, but sensitive below 50 µg/mL-
GlioblastomaC6Not explicitly stated, but effective at 37.5 µM48
GliomaHs 683Not explicitly stated, but cytotoxic at 1, 5, and 10 µM-
Gingival Squamous Cell CarcinomaYD-38Not explicitly stated, but induces apoptosis at concentrations leading to G1 arrest-

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Tannic Acid's anticancer activity are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][3] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[2][3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Tannic Acid and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[3]

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[5]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label apoptotic cells.[6] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[6] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask and treat with Tannic Acid for the specified time.[5][7]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[5]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: After incubation, add more 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[8] The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.

Visualizations: Pathways and Workflows

Tannic Acid's Impact on the Jak/STAT Signaling Pathway

Tannic Acid has been shown to inhibit the Jak2/STAT3 signaling pathway, which is often constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and differentiation.[9][10] The inhibition of this pathway by Tannic Acid leads to the suppression of downstream target genes involved in cell cycle progression and apoptosis.[9]

Tannic_Acid_Jak_STAT_Pathway Tannic Acid's Effect on the Jak/STAT Signaling Pathway TA Tannic Acid Jak2 Jak2 TA->Jak2 Inhibits pJak2 p-Jak2 (Active) Jak2->pJak2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pJak2->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Gene_Expression Promotes Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Tannic Acid inhibits the Jak2/STAT3 pathway.

General Experimental Workflow for Assessing Anticancer Activity

The following diagram illustrates a typical workflow for evaluating the anticancer properties of a compound like Tannic Acid, from initial cell culture to the assessment of cytotoxicity and apoptosis.

Experimental_Workflow Experimental Workflow for Anticancer Activity Assessment Start Start: Cancer Cell Culture Treatment Treatment with Tannic Acid (Varying Concentrations & Durations) Start->Treatment Cytotoxicity Cytotoxicity Assessment Treatment->Cytotoxicity Apoptosis Apoptosis Assessment Treatment->Apoptosis MTT MTT Assay Cytotoxicity->MTT DataAnalysis Data Analysis (IC50 Calculation, Apoptotic Cell Quantification) MTT->DataAnalysis AnnexinV Annexin V / PI Staining Apoptosis->AnnexinV FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry FlowCytometry->DataAnalysis Conclusion Conclusion on Anticancer Efficacy DataAnalysis->Conclusion

Caption: Workflow for evaluating anticancer activity.

References

Comparing the mechanism of action of different tanzawaic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanism of Action of Tanzawaic Acid Analogs

Tanzawaic acids, a family of polyketides isolated from Penicillium species, have garnered significant interest in the drug discovery landscape due to their diverse biological activities.[1] These compounds, characterized by a polysubstituted octalin skeleton, have demonstrated antibacterial, antifungal, anti-inflammatory, and enzyme-inhibitory properties.[1][2] This guide provides a comparative analysis of the mechanisms of action of various tanzawaic acid analogs, supported by experimental data, to aid researchers in the fields of natural product chemistry and drug development.

Anti-inflammatory Activity

Several tanzawaic acid analogs have been shown to possess potent anti-inflammatory effects. The primary mechanism involves the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Tanzawaic acid analogs, such as tanzawaic acid Q, A, and B, have been demonstrated to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.[3][4][5] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression.[3][4][5] Furthermore, tanzawaic acid Q has been shown to reduce the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][6] Some analogs also exhibit inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammatory responses.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB iNOS_COX2_genes iNOS, COX-2, Cytokine Genes NF_kB->iNOS_COX2_genes iNOS_COX2_proteins iNOS & COX-2 Proteins iNOS_COX2_genes->iNOS_COX2_proteins NO_PGs NO, Prostaglandins, Cytokines iNOS_COX2_proteins->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Tanzawaic_Acids Tanzawaic Acid Analogs Tanzawaic_Acids->NF_kB Tanzawaic_Acids->iNOS_COX2_proteins

Comparative Anti-inflammatory Potency

The following table summarizes the inhibitory concentrations (IC50) of various tanzawaic acid analogs on NO production in LPS-stimulated microglial (BV-2) and murine macrophage (RAW 264.7) cells.

Tanzawaic Acid AnalogCell LineIC50 (µM) for NO InhibitionReference
Tanzawaic Acid ABV-27.1[5]
Tanzawaic Acid ARAW 264.727.0[5]
Tanzawaic Acid BBV-242.5[5]
2E,4Z-Tanzawaic Acid DBV-237.8[5]
Steckwaic Acid E (2)-10.4 (NF-κB inhibition)[7]
Known Analog (10)-18.6 (NF-κB inhibition)[7]
Known Analog (15)-15.2 (NF-κB inhibition)[7]
Experimental Protocols

Nitric Oxide (NO) Production Assay: RAW 264.7 or BV-2 cells are seeded in 96-well plates and pre-treated with various concentrations of tanzawaic acid analogs for 1 hour. The cells are then stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.

Western Blot Analysis for iNOS and COX-2: Cells are treated with tanzawaic acid analogs and/or LPS. Total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antibacterial Activity: Inhibition of Bacterial Conjugation

Tanzawaic acids A and B have been identified as novel inhibitors of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes among bacteria.[8][9][10]

Mechanism of Action: Targeting Plasmid Transfer

Tanzawaic acids A and B specifically inhibit the conjugative transfer of plasmids belonging to the IncW and IncFII incompatibility groups.[8][10] They also show inhibitory effects, though to a lesser extent, on plasmids from IncFI, IncI, IncL/M, IncX, and IncH groups.[8][10] Plasmids of the IncN and IncP groups are unaffected.[8][10] The proposed mechanism suggests that these compounds interfere with the mating pair formation (MPF) system of the targeted conjugative plasmids.[9] A key structural feature for this activity appears to be the presence of a carboxylic acid group and a long, unsaturated aliphatic chain.[9] Interestingly, tanzawaic acid E, which has an additional hydroxyl group, shows no significant conjugation inhibitory activity, highlighting the importance of a substantial hydrophobic moiety.[9]

G cluster_donor Donor Cell cluster_recipient Recipient Cell Donor Donor Bacterium (with Conjugative Plasmid) MPF Mating Pair Formation (MPF) System Donor->MPF encodes Recipient Recipient Bacterium Conjugation_Bridge Conjugation Bridge MPF->Conjugation_Bridge forms TZA Tanzawaic Acids (A & B) TZA->MPF inhibits Plasmid_Transfer Plasmid Transfer Conjugation_Bridge->Plasmid_Transfer enables Plasmid_Transfer->Recipient

Comparative Activity Against Different Plasmid Groups

The inhibitory effect of tanzawaic acid B (at 0.4 mM) on the conjugation frequency of various plasmid groups is presented below.

Plasmid (Incompatibility Group)Conjugation InhibitionReference
R388 (IncW)~100-fold reduction[8]
R100-1 (IncFII)~100-fold reduction[8]
pOX38 (IncFI)10 to 50% reduction[8]
R1drd19 (IncFII)10 to 50% reduction[8]
R64drd11 (IncI)10 to 50% reduction[8]
pCTX-M3 (IncL/M)10 to 50% reduction[8]
R6K (IncX)10 to 50% reduction[8]
drR27 (IncH)10 to 50% reduction[8]
IncN plasmidsNo effect[8]
IncP plasmidsNo effect[8]
Experimental Protocols

Bacterial Conjugation Assay: Donor bacteria carrying a specific conjugative plasmid and a selectable marker (e.g., antibiotic resistance) are grown to mid-log phase. Recipient bacteria with a different selectable marker are also grown to a similar phase. Equal volumes of donor and recipient cultures are mixed in the presence or absence of tanzawaic acid analogs at various concentrations. The mixture is incubated to allow conjugation to occur. The cells are then plated on selective agar (B569324) plates that only allow the growth of transconjugants (recipient cells that have received the plasmid). The conjugation frequency is calculated as the number of transconjugants per donor cell.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Tanzawaic acids A and B have also been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.

Mechanism of Action: Enzyme Inhibition

Tanzawaic acids A and B directly inhibit the enzymatic activity of PTP1B.[4][5] The exact binding mode and whether the inhibition is competitive, non-competitive, or uncompetitive has not been fully elucidated in the provided literature. However, their ability to inhibit this enzyme points to another potential therapeutic application for this class of compounds.

G PTP1B PTP1B Enzyme Product Dephosphorylated Product PTP1B->Product catalyzes dephosphorylation Substrate Phosphorylated Substrate Substrate->PTP1B TZA Tanzawaic Acids (A & B) TZA->PTP1B inhibits

Comparative PTP1B Inhibitory Potency
Tanzawaic Acid AnalogIC50 (µM) for PTP1B InhibitionReference
Tanzawaic Acid A8.2[5]
Tanzawaic Acid B8.2[5]
Experimental Protocols

PTP1B Inhibition Assay: The inhibitory activity of tanzawaic acid analogs against PTP1B is measured using a colorimetric assay. Recombinant human PTP1B enzyme is incubated with the test compounds for a specific period. The reaction is initiated by adding a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP). The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which can be detected by measuring the absorbance at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the compound-treated samples with that of the untreated control. The IC50 value is then determined from the dose-response curve.

Conclusion

Tanzawaic acid and its analogs represent a versatile class of natural products with multiple mechanisms of action, making them promising scaffolds for the development of new therapeutic agents. Their anti-inflammatory properties are mediated through the suppression of the NF-κB signaling pathway and the subsequent downregulation of pro-inflammatory enzymes and cytokines. As antibacterial agents, they function by inhibiting bacterial conjugation, a crucial mechanism for the spread of antibiotic resistance. Furthermore, certain analogs exhibit potent inhibition of the PTP1B enzyme, suggesting their potential in metabolic diseases. The structure-activity relationships, particularly the role of the hydrophobic moiety and the carboxylic acid group, provide valuable insights for the design of more potent and selective analogs. Further research, including the total synthesis of these compounds, will be crucial to fully explore their therapeutic potential.[1][11]

References

Comparative Analysis of Tanzawaic Acid Biosynthesis Gene Clusters in Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic blueprints of tanzawaic acid production reveals a conserved core biosynthetic machinery with intriguing variations across different Penicillium species. This guide provides a comparative overview of the tanzawaic acid gene clusters, detailing their genetic organization, proposed biosynthetic pathways, and the experimental methodologies used for their characterization.

Tanzawaic acids, a family of polyketide natural products with a distinctive decalin core, are produced by various species of the fungal genus Penicillium, notably Penicillium steckii and Penicillium citrinum.[1] These compounds have garnered interest for their diverse biological activities.[2] The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Understanding the similarities and differences in these BGCs across producer strains is crucial for elucidating the evolution of this biosynthetic pathway and for potential bioengineering efforts to create novel derivatives.

Gene Cluster Comparison: P. steckii vs. P. citrinum

While a definitive side-by-side comparison of fully annotated tanzawaic acid BGCs from P. steckii and P. citrinum is not yet available in a single publication, analysis of whole-genome sequencing data and targeted gene disruption studies have provided significant insights into their composition. The key enzyme in the pathway is a highly reducing polyketide synthase (HR-PKS). In Penicillium steckii IBWF104-06, the gene PsPKS1 has been experimentally confirmed to be essential for tanzawaic acid production.[2][3][4] Deletion of this gene completely abolished the synthesis of tanzawaic acids, and its reintroduction restored production.[2]

Bioinformatic analysis of the genomic regions flanking the PKS gene in both P. steckii and P. citrinum using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) reveals a conserved set of genes predicted to be involved in the biosynthesis.[1][5][6][7][8][9] These typically include genes encoding for tailoring enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and transcription factors.

Below is a generalized comparison based on predictive analyses of the tanzawaic acid BGCs.

Gene (Predicted Function) Penicillium steckii (presence) Penicillium citrinum (presence) Putative Role in Biosynthesis
HR-PKS Core enzyme responsible for the synthesis of the polyketide backbone.
Cytochrome P450s Catalyze oxidative modifications of the polyketide intermediate, such as hydroxylations.
Dehydrogenases/Reductases Involved in the modification of the oxidation state of the polyketide chain.
Transcription Factor Regulates the expression of the other genes within the cluster.
Transporter (e.g., MFS) Exports the final tanzawaic acid products out of the fungal cell.

This table represents a generalized view based on bioinformatic predictions. The exact number and arrangement of genes may vary between species and even strains.

Proposed Biosynthetic Pathway

The biosynthesis of tanzawaic acids is initiated by the HR-PKS, which iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain. A key step in the formation of the characteristic decalin ring is believed to be an intramolecular Diels-Alder cycloaddition.[4] Subsequent modifications by tailoring enzymes, such as P450s and dehydrogenases, lead to the diverse array of tanzawaic acid derivatives observed in nature.

Tanzawaic_Acid_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks HR-PKS (e.g., PsPKS1) acetyl_coa->pks linear_polyketide Linear Polyketide Intermediate pks->linear_polyketide diels_alder Intramolecular Diels-Alder Cycloaddition linear_polyketide->diels_alder decalin_intermediate Decalin Intermediate diels_alder->decalin_intermediate tailoring Tailoring Enzymes (P450s, Dehydrogenases) decalin_intermediate->tailoring tanzawaic_acids Tanzawaic Acids tailoring->tanzawaic_acids

Caption: Proposed biosynthetic pathway of tanzawaic acids.

Experimental Protocols

Gene Inactivation via CRISPR-Cas9

The functional characterization of genes within the tanzawaic acid BGC relies heavily on gene inactivation techniques. The CRISPR-Cas9 system has been successfully employed in Penicillium species for targeted gene disruption.

Methodology:

  • gRNA Design and Synthesis: Guide RNAs (gRNAs) targeting the gene of interest (e.g., the PKS gene) are designed using online tools and synthesized.

  • Cas9 and gRNA Delivery: The Cas9 nuclease and the gRNA are delivered into fungal protoplasts. This can be achieved through plasmid-based expression or by delivering a pre-assembled ribonucleoprotein (RNP) complex.

  • Homologous Recombination: A donor DNA template containing a selection marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene is co-transformed with the CRISPR-Cas9 components. This allows for the replacement of the target gene with the selection marker via homologous recombination.

  • Mutant Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR analysis and, ultimately, by the loss of tanzawaic acid production as verified by chemical analysis.

Gene_Knockout_Workflow start Design gRNA for Target Gene protoplast Prepare Fungal Protoplasts start->protoplast transform Co-transform with Cas9/gRNA and Donor DNA protoplast->transform select Select Transformants on Antibiotic Medium transform->select verify Verify Gene Knockout (PCR & Sequencing) select->verify analyze Analyze Metabolite Profile (LC-MS) verify->analyze end Confirm Loss of Tanzawaic Acid Production analyze->end

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Penicillium.

Metabolite Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of tanzawaic acids in fungal culture extracts.

Methodology:

  • Sample Preparation: Fungal cultures are grown in a suitable liquid medium. The mycelium is then separated from the broth, and both are extracted with an organic solvent (e.g., ethyl acetate). The organic extract is dried and redissolved in a solvent compatible with the LC-MS system (e.g., methanol).

  • Chromatographic Separation: The extracted metabolites are separated on a reverse-phase HPLC column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization.

  • Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer. For targeted analysis of known tanzawaic acids, multiple reaction monitoring (MRM) is employed for high sensitivity and specificity. This involves selecting the precursor ion of a specific tanzawaic acid and monitoring for a characteristic fragment ion after collision-induced dissociation.

Concluding Remarks

The comparative study of tanzawaic acid biosynthesis gene clusters, though still in its early stages, highlights a conserved core set of genes centered around a key polyketide synthase. Future research involving the complete sequencing and annotation of these clusters from a wider range of Penicillium species will undoubtedly provide a more detailed understanding of the evolutionary diversification of this fascinating biosynthetic pathway. The combination of genomic analysis with advanced gene editing and analytical chemistry techniques will continue to be instrumental in unlocking the full potential of these fungal natural products for applications in medicine and agriculture.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

Purpose

This document provides comprehensive procedures for the safe and environmentally responsible disposal of Tanzawaic acid E, a carboxylic acid isolated from Penicillium steckii.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and compliance with institutional and regulatory standards.

Scope

These procedures apply to all forms of this compound waste, including:

  • Pure, unused, or expired solid compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Spent cell culture media containing the compound.

Essential Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a potentially hazardous chemical. As a carboxylic acid, it may possess irritant properties. All handling and disposal operations must be conducted by trained personnel familiar with standard laboratory safety protocols.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

Disposal Pathway: Hazardous Chemical Waste

The primary and recommended disposal method for this compound is through your institution's hazardous waste management program. This ensures the highest level of safety and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • It is crucial to keep acidic waste separate from bases and strong oxidizing agents to prevent violent chemical reactions.[2]

  • Containerization:

    • Collect all waste materials contaminated with this compound in a dedicated, leak-proof, and chemically compatible waste container.

    • For liquid waste, use a container with a secure screw-top cap. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.

    • Solid waste (e.g., contaminated gloves, pipette tips) should be collected in a clearly marked bag or container designated for solid chemical waste.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

    • The label must include the following information:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate description of the contents, including solvents and approximate concentrations.

      • The date when the first waste was added.

      • The associated hazards (e.g., "Irritant," "Acid").

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secondary containment bin or tray to capture any potential leaks.

    • Store the container away from incompatible materials, such as bases and oxidizers.[2]

  • Disposal Request:

    • Once the waste container is full or has been in storage for an extended period (typically no more than one year), schedule a pickup with your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

Quantitative Data Summary

ParameterValue/InformationSource
Molecular FormulaC₁₈H₂₆O₃[1][3]
Molecular Weight290.40 g/mol [1][3]
AppearanceTypically a solid at room temperature[1]
Storage (as a product)Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Experimental Protocol: In-Lab Neutralization (For Dilute Aqueous Solutions Only)

Caution: In-lab neutralization should only be performed after a thorough risk assessment and with the explicit approval of your institution's EHS department. This procedure is not suitable for concentrated solutions or solutions containing other hazardous materials.

  • Preparation:

    • Perform the entire procedure in a chemical fume hood.

    • Ensure an acid spill kit is readily available.

    • Wear all required PPE (safety goggles, lab coat, chemical-resistant gloves).

  • Dilution:

    • If the aqueous solution of this compound is more than 1% concentrated, it must first be diluted.

    • Slowly add the acidic solution to a large volume of cold water with constant stirring. Never add water to acid.

  • Neutralization:

    • Use a weak base, such as a 5% sodium bicarbonate solution, for neutralization.

    • Slowly add the sodium bicarbonate solution to the diluted this compound solution while stirring. Be aware that this may generate gas (carbon dioxide), so add the base slowly to avoid foaming and splashing.

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the weak base until the pH is stable within the neutral range specified by your local water authority (typically between 6.0 and 9.0).

  • Disposal of Neutralized Solution:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution may be disposed of down the drain with a copious amount of running water (at least a 20-fold excess), as per your institutional guidelines.

Disposal Workflow Diagram

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Is waste pure compound, concentrated, or mixed with other hazardous chemicals? ppe->decision hazardous_waste Primary Pathway: Treat as Hazardous Waste decision->hazardous_waste Yes neutralization_path Secondary Pathway (EHS Approval Required): In-Lab Neutralization decision->neutralization_path No (Dilute aqueous solution only) collect Collect in a labeled, compatible container hazardous_waste->collect store Store in designated Satellite Accumulation Area collect->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end Disposal Complete ehs_pickup->end dilute Dilute with cold water (if necessary) neutralization_path->dilute neutralize Neutralize with weak base to pH 6-9 dilute->neutralize drain_disposal Dispose down the drain with copious water neutralize->drain_disposal drain_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer

This document provides general guidance. Researchers must obtain the specific Safety Data Sheet (SDS) from the supplier of this compound and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.